Ac-IEPD-AMC
Description
Structure
2D Structure
Properties
IUPAC Name |
(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41N5O11/c1-5-16(2)28(33-18(4)38)31(46)35-21(10-11-25(39)40)32(47)37-12-6-7-23(37)30(45)36-22(15-26(41)42)29(44)34-19-8-9-20-17(3)13-27(43)48-24(20)14-19/h8-9,13-14,16,21-23,28H,5-7,10-12,15H2,1-4H3,(H,33,38)(H,34,44)(H,35,46)(H,36,45)(H,39,40)(H,41,42)/t16-,21-,22-,23-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMHHBKPMUGLEA-MNTOYCOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41N5O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ac-IEPD-AMC: A Technical Guide to its Specificity as a Caspase-8 Substrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the use of the fluorogenic substrate Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-Amino-4-methylcoumarin (Ac-IEPD-AMC) for the detection of caspase-8 activity. Caspase-8 is a critical initiator caspase in the extrinsic apoptosis pathway, making its activity a key area of study in cancer, immunology, and neurodegenerative diseases. This document provides a comprehensive overview of the substrate's specificity, detailed experimental protocols for its use, and the relevant cellular signaling pathways.
Introduction to Caspase-8 and Substrate Specificity
Caspases are a family of cysteine-aspartic proteases that play essential roles in programmed cell death (apoptosis) and inflammation. Initiator caspases, such as caspase-8, are activated upstream in apoptotic signaling cascades and are responsible for the activation of downstream effector caspases. The substrate specificity of caspases is largely determined by the four amino acid residues immediately preceding the cleavage site (the P4 to P1 positions).
This compound is a synthetic tetrapeptide substrate designed to be cleaved by proteases that recognize the IEPD sequence. Upon cleavage C-terminal to the aspartate residue, the fluorophore 7-amino-4-methylcoumarin (AMC) is released, resulting in a measurable fluorescent signal. While this compound is utilized as a substrate for caspase-8, it is crucial to understand its specificity profile, as cross-reactivity with other proteases can occur.
Quantitative Data on Substrate Specificity
Comprehensive kinetic data (Km, kcat) for this compound across the entire caspase family is not extensively documented in publicly available literature. However, it is known to be a substrate for both caspase-8 and the serine protease granzyme B. The Michaelis constant (Km) for recombinant human granzyme B with this compound has been reported to be 160 µM.
To provide a quantitative context for caspase-8 substrate kinetics, the table below includes data for the closely related and more extensively characterized caspase-8 substrate, Ac-IETD-AMC, along with other representative caspase substrates. The IETD sequence is derived from the cleavage site of procaspase-3, a natural substrate of caspase-8.
| Substrate | Primary Target Caspase(s) | Other Known Proteases | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| This compound | Caspase-8 | Granzyme B | 160 (Granzyme B) | Not Available | Not Available | |
| Ac-IETD-AMC | Caspase-8 | Granzyme B, Caspase-6, Caspase-10 | 153 ± 7 (Granzyme B) | 0.30 ± 0.02 (Granzyme B) | 1900 ± 320 (Granzyme B) | [1] |
| Ac-LEHD-ACC | Caspase-8, Caspase-9, Caspase-10 | 15 (Caspase-8) | Not Available | Not Available | [2] | |
| Ac-DEVD-ACC | Caspase-3, Caspase-7 | 21 (Caspase-3) | Not Available | Not Available | [2] | |
| Ac-VEID-AMC | Caspase-6 | Not Available | Not Available | Not Available | [1] | |
| Ac-YVAD-AMC | Caspase-1 | Not Available | Not Available | Not Available |
Note: The lack of comprehensive kinetic data for this compound with various caspases necessitates careful experimental design, including the use of specific inhibitors to confirm the source of the measured proteolytic activity.
Signaling Pathway: Extrinsic Apoptosis
Caspase-8 is the apical protease in the extrinsic apoptosis pathway, which is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface. This binding event triggers the formation of the Death-Inducing Signaling Complex (DISC), leading to the dimerization and auto-activation of pro-caspase-8. Activated caspase-8 then initiates the downstream apoptotic cascade.
Experimental Protocols
Caspase-8 Activity Assay Using a Fluorogenic Substrate (e.g., this compound)
This protocol provides a general framework for measuring caspase-8 activity in cell lysates. Optimization of reagent concentrations and incubation times may be necessary for specific experimental systems.
1. Materials and Reagents:
-
Cells of interest (adherent or suspension)
-
Apoptosis-inducing agent (e.g., Fas ligand, TNF-α/cycloheximide)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Protein quantification assay (e.g., BCA or Bradford)
-
96-well black, clear-bottom microplate
-
Fluorogenic caspase-8 substrate (e.g., this compound), 10 mM stock in DMSO
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl, 10% glycerol, 10 mM DTT)
-
Recombinant active caspase-8 (positive control)
-
Specific caspase-8 inhibitor (e.g., Z-IETD-FMK) (for specificity control)
-
Microplate fluorometer with excitation/emission wavelengths suitable for AMC (Ex: ~360-380 nm, Em: ~440-460 nm)
2. Procedure:
a. Induction of Apoptosis and Cell Lysate Preparation:
-
Culture cells to the desired density.
-
Induce apoptosis using the chosen agent and incubate for the desired time. Include a non-induced control group.
-
Harvest cells (for adherent cells, scrape or trypsinize; for suspension cells, centrifuge).
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50 µL per 1-5 x 10⁶ cells) and incubate on ice for 10-20 minutes.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (cytosolic extract) and keep it on ice.
-
Determine the protein concentration of the lysate.
b. Caspase-8 Activity Assay:
-
Dilute the cell lysates to a consistent protein concentration (e.g., 1-2 mg/mL) with Assay Buffer.
-
In a 96-well microplate, add 50 µL of each diluted cell lysate per well. Include wells for:
-
Non-induced cell lysate (negative control)
-
Induced cell lysate
-
Assay Buffer only (blank)
-
Recombinant active caspase-8 (positive control)
-
Induced cell lysate with a specific caspase-8 inhibitor (specificity control)
-
-
Prepare the substrate working solution by diluting the this compound stock in Assay Buffer to the desired final concentration (e.g., a 2X solution of 100 µM for a final concentration of 50 µM). Protect from light.
-
Add 50 µL of the substrate working solution to each well to initiate the reaction.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes for 1-2 hours) using a microplate fluorometer.
c. Data Analysis:
-
Subtract the blank reading from all other readings.
-
Plot the fluorescence intensity versus time for each sample. The slope of the linear portion of the curve represents the reaction rate.
-
Caspase-8 activity can be expressed as the change in fluorescence units per minute per microgram of protein.
Experimental Workflow Diagram
Conclusion
This compound serves as a valuable tool for the fluorometric detection of caspase-8 activity. However, researchers and drug development professionals must be mindful of its potential for cleavage by other proteases, such as granzyme B. Due to the limited availability of comprehensive kinetic data for this compound across all caspase family members, it is imperative to incorporate appropriate controls, including specific inhibitors, to validate the specificity of the measured activity. The provided protocols and diagrams offer a robust framework for the effective application of this substrate in apoptosis research.
References
Ac-IEPD-AMC: An In-depth Technical Guide to Detecting Granzyme B Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorogenic substrate Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-Amino-4-methylcoumarin (Ac-IEPD-AMC) for the sensitive detection of granzyme B activity. Granzyme B, a serine protease found in the granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, is a key mediator of apoptosis in target cells, making it a critical target in immunology and oncology research. This document details the mechanism of this compound, presents key quantitative data, provides detailed experimental protocols, and visualizes the relevant biological and experimental workflows.
Introduction to this compound
This compound is a synthetic tetrapeptide substrate specifically designed to mimic the natural cleavage site of granzyme B. The peptide sequence, Ile-Glu-Pro-Asp (IEPD), is recognized and cleaved by active granzyme B after the aspartic acid residue.[1][2] The C-terminus of the peptide is conjugated to a fluorophore, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is weakly fluorescent. However, upon enzymatic cleavage by granzyme B, the AMC moiety is released, resulting in a significant increase in fluorescence.[3][4] This direct relationship between enzyme activity and fluorescence emission allows for the quantitative measurement of granzyme B activity in various samples, including cell lysates and purified enzyme preparations.[4]
Mechanism of Action
The core principle behind the use of this compound lies in the fluorometric detection of liberated AMC. The enzymatic reaction can be summarized as follows:
Ac-Ile-Glu-Pro-Asp-AMC (Low Fluorescence) + Granzyme B → Ac-Ile-Glu-Pro-Asp + AMC (High Fluorescence)
The increase in fluorescence intensity is directly proportional to the amount of AMC released and, consequently, to the activity of granzyme B in the sample. The fluorescence of free AMC can be measured using a fluorometer with excitation wavelengths typically in the range of 340-380 nm and emission wavelengths between 440-460 nm.[3][4]
Quantitative Data
The following table summarizes key quantitative parameters for this compound and a related substrate, Ac-IEPD-AFC, in the context of granzyme B activity. This data is essential for experimental design and interpretation.
| Parameter | Value | Enzyme | Substrate | Notes | Reference |
| Excitation Wavelength (Ex) | 340-360 nm | - | This compound | For released AMC | [3] |
| Emission Wavelength (Em) | 440-460 nm | - | This compound | For released AMC | [3] |
| Excitation Wavelength (Ex) | ~380 nm | - | Ac-IETD-AMC | For released AMC | [5] |
| Emission Wavelength (Em) | ~460 nm | - | Ac-IETD-AMC | For released AMC | [5] |
| Excitation Wavelength (Ex) | 380 nm | Granzyme B | Ac-IEPD-AFC | For released AFC | [6][7] |
| Emission Wavelength (Em) | 500 nm | Granzyme B | Ac-IEPD-AFC | For released AFC | [6][7] |
| Km | 160 µM | Human Granzyme B | This compound | Michaelis constant | [1] |
| kcat | 0.5 s-1 | Human Granzyme B | This compound | Catalytic constant | [1] |
| kcat/Km | 3.3 x 103 M-1s-1 | Human Granzyme B | This compound | Catalytic efficiency | [1] |
| Km | 585 µM | Human Granzyme B | Ac-IEPD-AFC | Michaelis constant | [8] |
| Limit of Detection (LoD) | 25 nM | Human Granzyme B | This compound | [1] |
Experimental Protocols
This section provides a detailed methodology for a standard granzyme B activity assay using this compound.
Materials and Reagents
-
This compound Substrate: Store as a stock solution (e.g., 10-20 mM in DMSO or DMF) at -20°C.[5]
-
Granzyme B Assay Buffer: A common buffer composition is 100 mM HEPES, pH 7.5, containing 20% (v/v) glycerol, 5 mM DTT, and 0.5 mM EDTA.[5]
-
Purified Active Granzyme B: As a positive control.
-
Cell Lysates or Samples: Samples to be tested for granzyme B activity.
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96-well Microplate: Black plates with clear bottoms are recommended for fluorescence assays.
-
Fluorometer: Capable of excitation at ~360-380 nm and emission at ~440-460 nm.
-
AMC Standard: For generating a standard curve to quantify the amount of released AMC.
Assay Procedure
-
Prepare AMC Standard Curve:
-
Prepare a series of dilutions of the AMC standard in the granzyme B assay buffer.
-
Add 100 µL of each dilution to separate wells of the 96-well plate.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Plot the fluorescence intensity against the AMC concentration to generate a standard curve. This will be used to convert the relative fluorescence units (RFU) from the enzyme assay into the amount of product formed.
-
-
Sample Preparation:
-
For cell-based assays, harvest cells (e.g., 2 x 106 cells) and wash with cold PBS.[6]
-
Lyse the cells in ice-cold granzyme B assay buffer (e.g., 500 µL).[6]
-
Incubate on ice for 10 minutes.[6]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet insoluble material.[6]
-
Collect the supernatant containing the cell lysate.
-
-
Enzyme Reaction:
-
Add your samples (e.g., 1-50 µL of cell lysate or purified enzyme) to the wells of the 96-well plate.[6]
-
Adjust the total volume in each well to 50 µL with granzyme B assay buffer.[6]
-
Include a positive control (purified granzyme B) and a negative control (assay buffer only).
-
Prepare a reaction mix containing the this compound substrate. The final substrate concentration should be optimized, but a starting point of 50-100 µM is common.
-
Initiate the reaction by adding 50 µL of the reaction mix to each well (final volume 100 µL).
-
-
Measurement:
-
Immediately place the plate in the fluorometer, pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, taking readings every 1-2 minutes.[6]
-
-
Data Analysis:
-
Determine the rate of reaction (V0) from the linear portion of the fluorescence versus time plot (ΔRFU/min).
-
Use the AMC standard curve to convert the V0 from RFU/min to pmol/min of AMC produced.
-
The granzyme B activity can be expressed as units/mL or units/mg of protein, where one unit is defined as the amount of enzyme that hydrolyzes 1 pmol of substrate per minute at 37°C.[7]
-
Mandatory Visualizations
Signaling Pathways
Granzyme B is a central player in cytotoxic lymphocyte-mediated apoptosis. It can induce cell death through both caspase-dependent and caspase-independent pathways.
References
- 1. A fluorogenic probe for granzyme B enables in-biopsy evaluation and screening of response to anticancer immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Definition and redesign of the extended substrate specificity of granzyme B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Ac-IETD-AMC | 348079-17-4 | Benchchem [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. abcam.com [abcam.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
The Core Principles and Application of the Ac-IEPD-AMC Fluorescence Assay: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-Amino-4-methylcoumarin (Ac-IEPD-AMC) fluorescence assay, a highly specific and sensitive method for the detection of caspase-8 activity. This document will delve into the core principles of the assay, detail the intricate signaling pathways leading to caspase-8 activation, provide standardized experimental protocols, and present key quantitative data to support robust experimental design and interpretation.
Fundamental Principle of the this compound Assay
The this compound fluorescence assay is a fluorogenic method designed to quantify the enzymatic activity of caspase-8, a critical initiator caspase in the apoptotic signaling cascade. The underlying principle of this assay is the enzymatic cleavage of a specific peptide substrate that is conjugated to a fluorescent reporter molecule.
The substrate, this compound, consists of a tetrapeptide sequence, IEPD (Isoleucine-Glutamic Acid-Proline-Aspartic Acid), which is a preferred recognition motif for caspase-8. This peptide is chemically linked to the fluorophore 7-amino-4-methylcoumarin (AMC). In its intact form, the this compound substrate is non-fluorescent or exhibits very low intrinsic fluorescence.
Upon the activation of apoptotic pathways, caspase-8 becomes proteolytically active. The active caspase-8 enzyme recognizes and cleaves the peptide substrate at the C-terminal side of the aspartate residue. This cleavage event liberates the free AMC fluorophore.[1][2] The released AMC, when excited by light at its optimal wavelength (approximately 340-380 nm), emits a strong fluorescent signal at a longer wavelength (around 440-460 nm).[3][4] The intensity of this fluorescence is directly proportional to the amount of active caspase-8 present in the sample, allowing for precise quantification of enzymatic activity.
The specificity of the assay is conferred by the unique tetrapeptide sequence, which is selectively recognized and cleaved by caspase-8. This makes the this compound assay a valuable tool for studying the specific involvement of caspase-8 in apoptosis and other cellular processes.
The Upstream Signaling Cascade: Activation of Caspase-8
Caspase-8 is primarily activated through the extrinsic apoptosis pathway, also known as the death receptor pathway. This pathway is initiated by the binding of extracellular death ligands to their corresponding transmembrane death receptors.
Upon ligand binding, such as the interaction of Fas ligand (FasL) with the Fas receptor (FasR) or Tumor Necrosis Factor (TNF) with its receptor (TNFR), the receptors trimerize.[5][6] This conformational change exposes the intracellular death domains (DD) of the receptors, leading to the recruitment of adaptor proteins, most notably the Fas-Associated Death Domain (FADD).[7] FADD, in turn, recruits pro-caspase-8 molecules to this complex via interactions between their respective death effector domains (DEDs).[7]
The aggregation of multiple pro-caspase-8 molecules within this Death-Inducing Signaling Complex (DISC) facilitates their dimerization and subsequent autocatalytic cleavage, leading to the formation of the active caspase-8 heterotetramer.[7] This active caspase-8 can then initiate the downstream executioner phase of apoptosis by directly cleaving and activating effector caspases, such as caspase-3 and caspase-7.
Experimental Protocols
The following sections provide a generalized yet detailed protocol for the this compound fluorescence assay. It is crucial to note that optimal conditions may vary depending on the specific cell type, experimental setup, and reagents used. Therefore, optimization of parameters such as cell number, lysate concentration, and incubation times is highly recommended.
Reagent Preparation
| Reagent | Preparation | Storage |
| Cell Lysis Buffer | 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% Glycerol, 10 mM DTT (add fresh) | 4°C (without DTT), -20°C for long-term |
| 2X Reaction Buffer | 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% Glycerol, 20 mM DTT (add fresh) | 4°C (without DTT), -20°C for long-term |
| This compound Substrate | Reconstitute lyophilized powder in DMSO to a stock concentration of 1-10 mM. | -20°C, protected from light |
| Positive Control | Recombinant active caspase-8 | -80°C |
| Negative Control | Assay buffer with DMSO (vehicle for substrate) | N/A |
| Inhibitor Control | Ac-IETD-CHO or z-IETD-fmk (caspase-8 inhibitor) | -20°C |
Cell Lysate Preparation
-
Cell Culture and Treatment: Plate and culture cells to the desired confluency. Treat cells with the desired apoptotic stimulus. A parallel culture of untreated cells should be maintained as a negative control.
-
Cell Harvesting: Following treatment, harvest the cells by centrifugation. For adherent cells, gently scrape them into the media before centrifugation.
-
Washing: Wash the cell pellet once with ice-cold PBS to remove any residual media.
-
Lysis: Resuspend the cell pellet in ice-cold Cell Lysis Buffer at a concentration of approximately 1-5 x 10^6 cells per 50 µL.
-
Incubation: Incubate the cell suspension on ice for 10-15 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 10,000-14,000 x g for 10-15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the cytosolic extract, to a pre-chilled microcentrifuge tube. This lysate is now ready for the assay or can be stored at -80°C for future use.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay method (e.g., Bradford or BCA assay). This is essential for normalizing the caspase-8 activity.
Assay Procedure
-
Plate Setup: The assay is typically performed in a black 96-well microplate to minimize light scattering and background fluorescence.
-
Sample Preparation: To each well, add 50-200 µg of protein from the cell lysate and adjust the final volume to 50 µL with Cell Lysis Buffer.
-
Reaction Buffer Addition: Add 50 µL of 2X Reaction Buffer (with freshly added DTT) to each well.
-
Substrate Addition: Add 5 µL of the this compound stock solution to each well to achieve a final concentration of 50-200 µM. The optimal final concentration should be determined empirically.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may need to be optimized based on the level of caspase-8 activity.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.
Controls
-
Blank: A well containing Cell Lysis Buffer and 2X Reaction Buffer, but no cell lysate. This is to determine the background fluorescence of the reagents.
-
Negative Control: Lysate from untreated cells to establish the basal level of caspase-8 activity.
-
Positive Control: A known amount of recombinant active caspase-8 to ensure the assay is working correctly.
-
Inhibitor Control: Lysate from apoptotic cells pre-incubated with a specific caspase-8 inhibitor (e.g., Ac-IETD-CHO) to confirm the specificity of the measured activity.
Data Presentation and Interpretation
The raw fluorescence units (RFU) should be corrected by subtracting the blank values. The caspase-8 activity can then be expressed as the fold increase in fluorescence compared to the negative control or can be quantified by generating a standard curve with purified recombinant caspase-8.
| Parameter | Recommended Range | Notes |
| Cell Number | 1-5 x 10^6 cells per sample | Varies with cell type and treatment |
| Protein Concentration | 50-200 µg per well | Normalize activity to protein content |
| This compound Concentration | 50-200 µM (final) | Titrate for optimal signal-to-noise ratio |
| Incubation Time | 1-2 hours at 37°C | May be adjusted based on enzyme activity |
| Excitation Wavelength | 350-380 nm | Optimal for AMC fluorophore |
| Emission Wavelength | 440-460 nm | Optimal for AMC fluorophore |
Logical Workflow of the this compound Assay
The entire process, from sample preparation to data analysis, can be visualized as a logical workflow.
Conclusion
The this compound fluorescence assay is a robust and specific method for the quantitative measurement of caspase-8 activity. Its high sensitivity and reliance on a specific peptide substrate make it an indispensable tool for researchers in the fields of apoptosis, cancer biology, immunology, and drug discovery. By understanding the core principles, the upstream signaling pathways, and adhering to optimized experimental protocols, researchers can confidently employ this assay to elucidate the intricate roles of caspase-8 in cellular health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 6. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 7. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unraveling Apoptosis: An In-depth Technical Guide to Ac-IEPD-AMC Cleavage by Caspases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cleavage of the fluorogenic substrate Ac-IEPD-AMC by caspases, with a primary focus on its utility in studying initiator caspase activity, particularly caspase-8. This document delves into the underlying signaling pathways, presents quantitative data on substrate specificity, offers detailed experimental protocols, and provides visual workflows to facilitate a deeper understanding of this critical process in apoptosis research and drug discovery.
Introduction to Caspases and Apoptosis
Caspases, a family of cysteine-aspartic proteases, are central executioners of programmed cell death, or apoptosis. They exist as inactive zymogens (procaspases) and are activated through a proteolytic cascade. This cascade can be initiated through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. The extrinsic pathway is triggered by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of initiator caspases, most notably caspase-8.
The tetrapeptide sequence Ile-Glu-Thr-Asp (IETD) is a recognized cleavage motif for caspase-8. The synthetic substrate this compound (N-Acetyl-Ile-Glu-Pro-Asp-7-Amino-4-methylcoumarin) is a valuable tool for monitoring caspase-8 activity. Upon cleavage by an active caspase at the aspartic acid residue, the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule is released, resulting in a quantifiable fluorescent signal.
The Extrinsic Apoptosis Signaling Pathway
The activation of caspase-8 is a critical event in the extrinsic apoptosis pathway. The process begins with the binding of a death ligand, such as FasL or TNF-α, to its corresponding death receptor on the cell surface. This binding event induces receptor trimerization and the recruitment of adaptor proteins, such as FADD (Fas-Associated Death Domain). FADD, in turn, recruits procaspase-8 molecules, bringing them into close proximity and facilitating their auto-activation through dimerization and autocatalytic cleavage. Activated caspase-8 can then initiate the downstream executioner caspase cascade by cleaving and activating procaspase-3 and procaspase-7.
Ac-IEPD-AMC for In Vitro Protease Activity Measurement: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fluorogenic substrate Ac-IEPD-AMC and its application in the in vitro measurement of protease activity, with a primary focus on caspase-8. This document outlines the underlying principles, experimental protocols, and relevant signaling pathways to facilitate its effective use in research and drug development.
Introduction: The Role of Caspase-8 and Fluorogenic Substrates
Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis, or programmed cell death. Its activation triggers a cascade of downstream effector caspases, leading to the systematic dismantling of the cell. The study of caspase-8 activity is pivotal in understanding apoptosis and in the development of therapeutics for diseases such as cancer, autoimmune disorders, and neurodegenerative conditions.
Fluorogenic substrates like this compound (N-Acetyl-Ile-Glu-Pro-Asp-7-Amino-4-Methylcoumarin) are invaluable tools for quantifying caspase-8 activity. These synthetic peptides are composed of a specific amino acid sequence recognized by the target protease, in this case, a sequence preferentially cleaved by caspase-8. This peptide is conjugated to a fluorescent reporter molecule, 7-Amino-4-Methylcoumarin (AMC), which remains non-fluorescent (quenched) when part of the substrate. Upon enzymatic cleavage of the peptide bond after the aspartate residue by an active caspase, the AMC fluorophore is released, resulting in a measurable increase in fluorescence. The intensity of this fluorescence is directly proportional to the protease activity in the sample.
Quantitative Data
| Substrate | Target Caspase(s) | Km (µM) | Excitation (nm) | Emission (nm) |
| This compound | Caspase-8 | Not available | ~380 | ~460 |
| Ac-IETD-AFC | Caspase-8 | Not available | 400 | 505 |
| Ac-DEVD-AMC | Caspase-3, -7 | ~10 | 380 | 430-460 |
| Ac-LEHD-AMC | Caspase-9 | Not available | Not available | Not available |
| Ac-WEHD-AMC | Caspase-1, -4, -5 | Not available | Not available | Not available |
AFC (7-amino-4-trifluoromethylcoumarin) is another commonly used fluorophore with different spectral properties compared to AMC.
Mechanism of this compound Cleavage and Fluorescence
The fundamental principle of the assay is the enzymatic cleavage of the this compound substrate by active caspase-8. The process can be visualized as a two-step mechanism: binding and cleavage, followed by fluorescence emission.
Caption: Mechanism of this compound cleavage and fluorescence detection.
Experimental Protocols
The following protocols provide a general framework for performing a caspase-8 activity assay using this compound. It is recommended to optimize reagent concentrations and incubation times for your specific cell type or experimental system.
Reagent Preparation
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT. Store at 4°C. Add DTT fresh before use.
-
Assay Buffer: 20 mM HEPES (pH 7.5), 10% glycerol, 2 mM DTT. Store at 4°C. Add DTT fresh before use.
-
This compound Stock Solution: Dissolve lyophilized this compound in sterile DMSO to a stock concentration of 10 mM. Store in aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Caspase-8 Inhibitor (Optional Control): A specific caspase-8 inhibitor, such as Z-IETD-FMK, can be used as a negative control. Prepare a stock solution in DMSO.
Cell Lysate Preparation
-
Induce apoptosis in your target cells using the desired method. Include a non-induced control cell population.
-
Harvest cells by centrifugation (for suspension cells) or by scraping (for adherent cells).
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 µL per 1-5 x 10^6 cells).
-
Incubate on ice for 10-15 minutes with occasional vortexing.
-
Centrifuge the lysate at 10,000 x g for 5 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a pre-chilled tube. This is your cell lysate.
-
Determine the protein concentration of the lysate using a standard protein assay method (e.g., BCA assay).
Caspase-8 Activity Assay
This protocol is designed for a 96-well plate format.
-
Dilute the cell lysates to the desired protein concentration (e.g., 1-4 mg/mL) using the Lysis Buffer.
-
In a black, flat-bottom 96-well plate, add 50 µL of each cell lysate per well.
-
Controls:
-
Negative Control: 50 µL of lysate from non-induced cells.
-
Inhibitor Control (Optional): Pre-incubate lysate from apoptotic cells with a caspase-8 inhibitor (e.g., 20 µM final concentration) for 15-30 minutes at 37°C before adding the substrate.
-
Blank: 50 µL of Lysis Buffer without cell lysate to measure background fluorescence of the substrate.
-
-
Prepare the reaction mix by diluting the this compound stock solution in Assay Buffer to a 2X working concentration (e.g., 100 µM, resulting in a 50 µM final concentration).
-
Add 50 µL of the 2X this compound reaction mix to each well.
-
Incubate the plate at 37°C for 1-3 hours, protected from light. The optimal incubation time should be determined empirically.
-
Measure the fluorescence using a microplate fluorometer with an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for a caspase-8 activity assay.
Caption: A streamlined workflow for measuring caspase-8 activity.
Caspase-8 Signaling Pathway
This compound is used to measure the activity of caspase-8, which is a key component of the extrinsic apoptosis pathway. Understanding this pathway provides context for the interpretation of experimental results.
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding event leads to the recruitment of adaptor proteins, such as FADD (Fas-Associated Death Domain), which in turn recruits pro-caspase-8. The proximity of multiple pro-caspase-8 molecules within this Death-Inducing Signaling Complex (DISC) facilitates their dimerization and auto-activation. Active caspase-8 can then either directly activate effector caspases (like caspase-3) or cleave the protein Bid to tBid, which activates the intrinsic (mitochondrial) apoptosis pathway.
Caption: The extrinsic apoptosis pathway leading to caspase-8 activation.
Conclusion
This compound is a valuable tool for the sensitive and quantitative measurement of caspase-8 activity in vitro. By understanding the principles of the assay, following robust experimental protocols, and considering the broader biological context of the caspase-8 signaling pathway, researchers can effectively utilize this fluorogenic substrate to advance our understanding of apoptosis and its role in health and disease. As with any assay, careful optimization and the use of appropriate controls are paramount to obtaining reliable and reproducible data.
basic properties of Ac-IEPD-AMC fluorogenic substrate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The N-acetyl-isoleucyl-glutamyl-prolyl-aspartyl-7-amino-4-methylcoumarin (Ac-IEPD-AMC) is a highly specific fluorogenic substrate designed for the sensitive detection of caspase-8 activity. Caspase-8, a critical initiator caspase in the extrinsic apoptosis pathway, plays a pivotal role in programmed cell death. This technical guide provides a comprehensive overview of the core properties of this compound, including its mechanism of action, biochemical characteristics, and detailed protocols for its application in research and drug development.
Core Properties and Mechanism of Action
This compound is a synthetic tetrapeptide, IEPD, which mimics the cleavage site of procaspase-3, a downstream target of caspase-8. The peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is weakly fluorescent. Upon enzymatic cleavage by active caspase-8 at the C-terminal side of the aspartate residue, the AMC moiety is liberated. The free AMC molecule exhibits strong fluorescence when excited by UV light, providing a direct and quantifiable measure of caspase-8 activity.[1][2] Besides caspase-8, this compound can also be cleaved by granzyme B, another serine protease involved in cytotoxic T lymphocyte-mediated cell death.
Biochemical and Fluorescent Properties
A summary of the key quantitative data for this compound and the resulting fluorophore, AMC, is presented in the table below.
| Property | Value | Reference |
| This compound Molecular Formula | C31H41N5O12 | |
| This compound Molecular Weight | 675.7 g/mol | |
| AMC Excitation Maximum | 340-380 nm | [3] |
| AMC Emission Maximum | 440-460 nm | [3] |
| Storage | Store at -20°C, desiccated and protected from light. |
Caspase-8 Signaling Pathway
Caspase-8 is a key initiator caspase in the extrinsic apoptosis pathway, which is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α, TRAIL) to their corresponding death receptors on the cell surface.[4][5] This binding event leads to the recruitment of adaptor proteins like FADD and subsequently pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC).[4][5] Within the DISC, pro-caspase-8 molecules undergo dimerization and autocatalytic activation, leading to the formation of active caspase-8. Active caspase-8 can then initiate a downstream caspase cascade by cleaving and activating effector caspases, such as caspase-3 and caspase-7, ultimately leading to the execution of apoptosis.[6] Caspase-8 can also be involved in other signaling pathways, including necroptosis and inflammation.[6][7]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. mesoscale.com [mesoscale.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. A Potent Inhibitor of Caspase‑8 Based on the IL-18 Tetrapeptide Sequence Reveals Shared Specificities between Inflammatory and Apoptotic Initiator Caspases - PMC [pmc.ncbi.nlm.nih.gov]
Ac-IEPD-AMC: An In-Depth Technical Guide for Studying Cytotoxic T Lymphocyte Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytotoxic T lymphocytes (CTLs) are critical components of the adaptive immune system, responsible for identifying and eliminating virus-infected and cancerous cells. A primary mechanism of CTL-mediated killing is the directed release of cytotoxic granules containing perforin and serine proteases known as granzymes. Granzyme B, a key effector molecule, enters the target cell and initiates a cascade of apoptotic events, primarily through the activation of caspases. Caspase-3 is a critical executioner caspase in this pathway. The fluorogenic substrate Ac-IEPD-AMC (Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-Amino-4-methylcoumarin) serves as a valuable tool for researchers to probe and quantify this cytotoxic activity. This technical guide provides a comprehensive overview of the principles, protocols, and data related to the use of this compound in the study of CTL function.
Core Principles: Mechanism of this compound in Detecting CTL Activity
This compound is a synthetic tetrapeptide substrate specifically designed to be recognized and cleaved by active Granzyme B. The peptide sequence, IEPD, mimics the natural cleavage site of Granzyme B in some of its physiological substrates. The C-terminus of the peptide is conjugated to a fluorophore, 7-amino-4-methylcoumarin (AMC), which in its conjugated form is non-fluorescent.
When CTLs recognize and engage with target cells, they release Granzyme B, which then enters the target cell cytoplasm. Inside the target cell, active Granzyme B cleaves the this compound substrate between the aspartic acid (D) and the AMC moiety. This cleavage event liberates the free AMC, which is highly fluorescent. The resulting fluorescence intensity is directly proportional to the amount of active Granzyme B and, consequently, the cytotoxic activity of the CTLs. While Granzyme B can directly cleave and activate pro-caspase-3, this compound primarily measures the activity of Granzyme B itself.
Data Presentation: Quantitative Properties of this compound
The following table summarizes the key quantitative parameters of this compound, providing essential information for experimental design and data interpretation.
| Parameter | Value | Reference |
| Enzyme Specificity | Granzyme B | [1] |
| Kinetic Parameters (with human Granzyme B) | ||
| Michaelis Constant (Km) | 160 µM | [1] |
| Catalytic Rate Constant (kcat) | 0.5 s-1 | [1] |
| Catalytic Efficiency (kcat/Km) | 3.3 x 103 M-1s-1 | [1] |
| Spectral Properties of Cleaved AMC | ||
| Excitation Wavelength (λex) | ~340-380 nm | [2] |
| Emission Wavelength (λem) | ~440-460 nm | [2] |
| Molecular Weight | ~671.7 g/mol | N/A |
| Purity | Typically >95% | N/A |
| Solubility | Soluble in DMSO | N/A |
Experimental Protocols: Fluorometric CTL Cytotoxicity Assay
This section provides a detailed protocol for a fluorometric cytotoxic T lymphocyte (CTL) assay using this compound. This protocol is a composite based on established methods for similar fluorogenic granzyme B substrates.
Reagent Preparation
-
This compound Stock Solution: Dissolve lyophilized this compound in sterile DMSO to a stock concentration of 10 mM. Store in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Assay Buffer: Prepare a suitable assay buffer, for example, PBS (phosphate-buffered saline) or phenol red-free RPMI 1640 medium.
-
Lysis Buffer (for endpoint assay): 0.1% NP-40, 250 mM NaCl, 25 mM HEPES, 2.5 mM EDTA, pH 7.4.
-
Effector Cells (CTLs): Prepare a suspension of effector CTLs at the desired concentration in the assay buffer.
-
Target Cells: Prepare a suspension of target cells at the desired concentration in the assay buffer.
Cell Preparation
-
Effector Cells (CTLs): Isolate and prepare CTLs (e.g., from peripheral blood mononuclear cells or cultured T cell lines) according to your specific experimental needs. Ensure high viability of the cells.
-
Target Cells: Culture and harvest target cells. If required, pulse the target cells with the specific antigen (peptide) to be recognized by the CTLs. Wash the target cells to remove excess antigen.
CTL Cytotoxicity Assay Procedure (96-well plate format)
This protocol can be adapted for either a kinetic (real-time) or an endpoint assay.
a) Kinetic Assay (Real-time Measurement)
-
Plate Target Cells: Seed target cells into a black, clear-bottom 96-well plate at a density of 1 x 104 to 5 x 104 cells per well in 50 µL of assay buffer.
-
Prepare Substrate Working Solution: Dilute the this compound stock solution in assay buffer to a final working concentration (e.g., 50-100 µM).
-
Add Substrate and Effector Cells: Add 25 µL of the this compound working solution to each well. Immediately after, add 25 µL of the effector cell suspension at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1, 1.25:1, and a no-effector control).
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the fluorescence intensity (Ex/Em = ~360/450 nm) every 5-15 minutes for a duration of 2-4 hours.
b) Endpoint Assay
-
Co-incubation: In a 96-well plate, co-incubate effector and target cells at various E:T ratios in a total volume of 100 µL of assay buffer for a predetermined time (e.g., 2-4 hours) at 37°C in a CO2 incubator.
-
Cell Lysis (Optional but recommended): After incubation, add 10 µL of lysis buffer to each well and incubate for 10-15 minutes at room temperature to release intracellular Granzyme B.
-
Substrate Addition: Prepare a 2X working solution of this compound in assay buffer. Add 100 µL of the 2X substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (Ex/Em = ~360/450 nm).
Data Analysis
-
Background Subtraction: Subtract the fluorescence values of the no-cell control wells from all other readings.
-
Kinetic Analysis: For the kinetic assay, plot the fluorescence intensity versus time for each E:T ratio. The rate of the reaction (slope of the linear portion of the curve) is proportional to the CTL activity.
-
Endpoint Analysis: For the endpoint assay, calculate the average fluorescence for each E:T ratio.
-
Calculation of Percent Specific Lysis (optional):
-
Maximum Release: Lyse an equivalent number of target cells with a detergent (e.g., Triton X-100) to determine the maximum possible Granzyme B release.
-
Spontaneous Release: Incubate target cells alone to measure the background Granzyme B activity.
-
Formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Mandatory Visualizations
Signaling Pathway of CTL-Mediated Apoptosis
References
Preliminary Investigation of Ac-IEPD-AMC in Cell Lysates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the preliminary investigation of the fluorogenic substrate Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-Amino-4-methylcoumarin (Ac-IEPD-AMC) for the detection of caspase-8 activity in cell lysates. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of key signaling pathways and experimental workflows.
Introduction to Caspase-8 and the this compound Substrate
Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis, or programmed cell death. Its activation is a key event in the cellular response to external death signals, leading to a cascade of downstream events that result in the dismantling of the cell. The fluorogenic substrate this compound is a valuable tool for studying caspase-8 activity. It is a synthetic tetrapeptide that mimics the cleavage site of pro-caspase-3, a natural substrate of caspase-8. When cleaved by active caspase-8, the 7-amino-4-methylcoumarin (AMC) fluorophore is released, producing a measurable fluorescent signal.
Caspase-8 Signaling Pathway
The activation of caspase-8 is a tightly regulated process initiated by the binding of extracellular ligands, such as Fas ligand (FasL) or Tumor Necrosis Factor-alpha (TNF-α), to their respective death receptors on the cell surface. This binding event triggers the recruitment of adaptor proteins, such as Fas-Associated Death Domain (FADD), which in turn recruits pro-caspase-8. The proximity of multiple pro-caspase-8 molecules leads to their dimerization and subsequent auto-proteolytic activation. Active caspase-8 can then initiate the execution phase of apoptosis through two main pathways: by directly cleaving and activating downstream effector caspases, such as caspase-3, or by cleaving the Bid protein, which leads to mitochondrial-mediated apoptosis.
Methodological & Application
Application Notes and Protocols for Caspase-8 Activity Assay Using Ac-IEPD-AMC
Introduction
Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis, also known as the death receptor pathway.[1][2][3] Its activation is a key event in the signaling cascade that leads to programmed cell death. The Ac-IEPD-AMC Caspase-8 Activity Assay provides a straightforward and sensitive method for detecting the activity of this enzyme in cell lysates and purified fractions. This fluorometric assay utilizes the synthetic tetrapeptide substrate Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-amino-4-methylcoumarin (this compound).[4] Active caspase-8 specifically recognizes and cleaves the peptide sequence between aspartic acid (D) and the fluorescent 7-amino-4-methylcoumarin (AMC) group.[4][5] The release of free AMC results in a measurable increase in fluorescence, which is directly proportional to the caspase-8 activity in the sample.[4][6]
Principle of the Assay
The core of this assay is the enzymatic reaction between active caspase-8 and the fluorogenic substrate this compound. In its uncleaved form, the substrate is non-fluorescent. Upon cleavage by caspase-8, the highly fluorescent AMC moiety is liberated. The fluorescence intensity can be monitored over time to determine the rate of the reaction and, consequently, the enzymatic activity. The amount of released AMC is quantified using a fluorometer with excitation and emission wavelengths typically around 380-400 nm and 460-505 nm, respectively.[5][7][8]
Data Presentation
The following table summarizes the key quantitative parameters for performing the this compound caspase-8 activity assay. These values are recommendations and may require optimization for specific experimental conditions.
| Parameter | Recommended Value | Notes |
| Substrate (this compound) | 50-200 µM | The final concentration in the reaction. A 1 mM stock solution in DMSO is commonly used.[9] |
| Inhibitor (Ac-IETD-CHO) | 1 µM | A specific inhibitor for caspase-8, used as a negative control to confirm the specificity of the measured activity.[5] |
| Cell Lysate | 25-100 µg total protein per reaction | The optimal amount should be determined empirically. Lysis is typically performed in a chilled buffer containing detergents like CHAPS or NP-40.[10][11] |
| Dithiothreitol (DTT) | 1-10 mM | Added to the reaction buffer to maintain the reduced state of the caspase's active site cysteine.[9][11] |
| Incubation Temperature | 37°C | Optimal temperature for caspase activity.[5][7] |
| Incubation Time | 1-3 hours | The reaction should be monitored kinetically or as an endpoint reading. The linear range of the reaction should be determined.[5][7][8] |
| Excitation Wavelength | 380-400 nm | The optimal excitation wavelength for free AMC.[5][7] |
| Emission Wavelength | 460-505 nm | The optimal emission wavelength for free AMC.[5][7][8] |
Experimental Protocols
Reagent Preparation
-
Lysis Buffer (50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA): Prepare a stock solution of the lysis buffer without DTT. Add DTT fresh from a 1 M stock solution just before use. Keep the buffer on ice.
-
2X Reaction Buffer (100 mM HEPES, pH 7.4, 20 mM DTT, 0.2% CHAPS): Prepare a 2X reaction buffer. DTT should be added fresh from a 1 M stock just before use.
-
This compound Substrate (1 mM): Reconstitute the lyophilized substrate in sterile DMSO to make a 1 mM stock solution. Store at -20°C, protected from light.[5]
-
Caspase-8 Inhibitor (Ac-IETD-CHO, 1 mM): Reconstitute the lyophilized inhibitor in sterile DMSO to prepare a 1 mM stock solution. Store at -20°C.
Cell Lysis
-
Induce apoptosis in your cell line of interest using the desired method. A parallel culture of non-induced cells should be maintained as a negative control.
-
Harvest the cells by centrifugation at 250 x g for 10 minutes.[8]
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in ice-cold Lysis Buffer at a concentration of 1-5 x 10^6 cells per 50 µL.[11]
-
Incubate the cell suspension on ice for 10-20 minutes.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet the cellular debris.[8][11]
-
Transfer the supernatant (cytosolic extract) to a pre-chilled tube. This lysate is now ready for the caspase-8 activity assay. Determine the protein concentration of the lysate using a standard method like the Bradford or BCA assay.[12]
Caspase-8 Activity Assay
-
In a 96-well black microplate, add the following to each well:
-
Sample wells: 50 µL of cell lysate (containing 25-100 µg of protein) and 50 µL of 2X Reaction Buffer.
-
Negative control wells (with inhibitor): 50 µL of cell lysate, 50 µL of 2X Reaction Buffer, and 1 µL of 1 mM Ac-IETD-CHO inhibitor.
-
Blank wells (no lysate): 50 µL of Lysis Buffer and 50 µL of 2X Reaction Buffer.
-
-
Add 5 µL of the 1 mM this compound substrate to each well to initiate the reaction.[11] The final concentration of the substrate will be approximately 50 µM.
-
Incubate the plate at 37°C for 1-3 hours, protected from light.
-
Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of 380-400 nm and an emission wavelength of 460-505 nm.[5][7] Readings can be taken at multiple time points (kinetic assay) or at a single endpoint.
Data Analysis
-
Subtract the fluorescence values of the blank wells from the values of the sample and negative control wells.
-
The caspase-8 activity can be expressed as the fold increase in fluorescence compared to the non-induced control.
-
Alternatively, a standard curve can be generated using known concentrations of free AMC to quantify the amount of AMC released in each sample.
Mandatory Visualizations
Caption: Caspase-8 signaling pathway in extrinsic apoptosis.
Caption: Experimental workflow for the this compound caspase-8 assay.
References
- 1. Caspase-8 in apoptosis: the beginning of "the end"? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. What are caspase 8 activators and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. apoptosis-kit.com [apoptosis-kit.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. cephamls.com [cephamls.com]
- 10. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. A Colorimetric Assay that Specifically Measures Granzyme B Proteolytic Activity: Hydrolysis of Boc-Ala-Ala-Asp-S-Bzl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ac-IEPD-AMC in a 96-Well Plate Format
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-IEPD-AMC is a highly sensitive fluorogenic substrate designed for the specific detection of caspase-8 and granzyme B activity. The tetrapeptide sequence Ile-Glu-Pro-Asp (IEPD) is recognized and cleaved by active caspase-8, releasing the fluorescent 7-amino-4-methylcoumarin (AMC) group. The resulting fluorescence can be measured using a fluorescence plate reader, providing a quantitative assessment of enzyme activity. This assay is a valuable tool for studying apoptosis, inflammation, and the efficacy of potential therapeutic agents that target these pathways.
The principle of the assay is based on the enzymatic cleavage of the non-fluorescent this compound substrate. In the presence of active caspase-8, the amide bond between the aspartic acid residue and the AMC moiety is hydrolyzed. This releases the free AMC, which exhibits strong fluorescence when excited with UV light. The rate of fluorescence increase is directly proportional to the caspase-8 activity in the sample.
Signaling Pathway
The following diagram illustrates the extrinsic apoptosis pathway, a key signaling cascade in which caspase-8 plays a central role as an initiator caspase. Ligation of death receptors, such as Fas or TNFR, by their respective ligands triggers the formation of the Death-Inducing Signaling Complex (DISC). This complex recruits and activates pro-caspase-8, which then initiates a downstream cascade of effector caspases, ultimately leading to apoptosis.
Experimental Protocols
Materials and Reagents
-
Substrate: this compound (Store at -20°C, protected from light)
-
Cells or Tissues of Interest: (e.g., cell lines treated with apoptosis-inducing agents)
-
Reagents for Cell Lysis:
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
Protease Inhibitor Cocktail (optional, use with caution as some may inhibit caspases)
-
-
Assay Buffer: (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 0.1% CHAPS)
-
Standard: 7-Amino-4-methylcoumarin (AMC) (for standard curve, store at -20°C)
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Equipment:
-
96-well black, flat-bottom microplates (for fluorescence assays)
-
Fluorescence microplate reader with excitation at ~340-360 nm and emission at ~440-460 nm
-
Multichannel pipette
-
Standard laboratory equipment (centrifuge, vortex, etc.)
-
Reagent Preparation
-
This compound Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
AMC Standard Stock Solution (10 mM): Dissolve AMC powder in DMSO to a final concentration of 10 mM. Aliquot and store at -20°C.
-
Cell Lysis Buffer: Prepare the lysis buffer and keep it on ice. Add DTT immediately before use.
-
Assay Buffer: Prepare the assay buffer and keep it on ice. Add DTT immediately before use.
Cell Lysate Preparation
-
Induce Apoptosis: Treat cells with the desired stimulus to induce apoptosis. Include an untreated control group.
-
Harvest Cells:
-
For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
For adherent cells, scrape the cells and then pellet by centrifugation.
-
-
Wash Cells: Wash the cell pellet once with ice-cold PBS.
-
Lyse Cells: Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 1-5 x 10^6 cells in 50 µL).
-
Incubate: Incubate the cell suspension on ice for 10-30 minutes.
-
Centrifuge: Centrifuge the lysate at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet cellular debris.
-
Collect Supernatant: Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This contains the active caspases.
-
Determine Protein Concentration: Measure the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay). It is recommended to normalize caspase activity to the protein concentration.
96-Well Plate Assay Protocol
The following diagram outlines the general workflow for the caspase-8 activity assay in a 96-well plate format.
-
Prepare AMC Standard Curve:
-
Prepare a series of dilutions of the AMC standard stock solution in Assay Buffer. A typical concentration range is 0 to 50 µM.
-
Add 100 µL of each AMC dilution to separate wells of the 96-well plate.
-
Include a blank well with 100 µL of Assay Buffer only.
-
-
Set up Experimental Wells:
-
In separate wells, add 50-200 µg of cell lysate protein per well. Adjust the volume with Assay Buffer to a final volume of 50 µL.
-
Positive Control: A sample known to have high caspase-8 activity (e.g., lysate from cells treated with a potent apoptosis inducer).
-
Negative Control: Lysate from untreated or vehicle-treated cells.
-
Inhibitor Control (Optional): Pre-incubate a sample with a specific caspase-8 inhibitor (e.g., Z-IETD-FMK) for 10-15 minutes before adding the substrate.
-
Blank: Assay Buffer only.
-
-
Initiate the Reaction:
-
Prepare a 2X working solution of this compound (e.g., 100 µM) in Assay Buffer.
-
Using a multichannel pipette, add 50 µL of the 2X this compound working solution to each well (final concentration of 50 µM). The final reaction volume will be 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time may need to be determined empirically.
-
-
Measure Fluorescence:
-
Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of approximately 350 nm and an emission wavelength of approximately 450 nm.
-
Data Presentation and Analysis
AMC Standard Curve
| AMC Concentration (µM) | Relative Fluorescence Units (RFU) |
| 0 | [Background RFU] |
| 5 | [RFU at 5 µM] |
| 10 | [RFU at 10 µM] |
| 20 | [RFU at 20 µM] |
| 40 | [RFU at 40 µM] |
| 50 | [RFU at 50 µM] |
-
Subtract the background RFU (from the 0 µM AMC well) from all other readings.
-
Plot the background-subtracted RFU versus the AMC concentration.
-
Perform a linear regression to obtain the slope of the standard curve (RFU/µM).
Calculation of Caspase-8 Activity
-
Correct for Background: Subtract the RFU of the blank well from all experimental and control wells.
-
Calculate AMC Released: Use the slope from the AMC standard curve to convert the change in RFU over time (ΔRFU/Δt) to the rate of AMC production (µM/min).
-
Caspase Activity (µM AMC/min) = (ΔRFU / Δt) / Slope
-
-
Normalize to Protein Concentration: To compare activity between different samples, normalize the caspase activity to the amount of protein in the lysate.
-
Specific Activity (pmol/min/µg) = (Caspase Activity (µM/min) * Reaction Volume (µL)) / (Protein Concentration (µg/µL) * 1000)
-
Quantitative Data Summary
| Parameter | Value | Reference/Note |
| Substrate | This compound | Fluorogenic Caspase-8 Substrate |
| Fluorophore | 7-Amino-4-methylcoumarin (AMC) | |
| Excitation Wavelength | ~340-360 nm | Optimal wavelength may vary with instrument. |
| Emission Wavelength | ~440-460 nm | Optimal wavelength may vary with instrument. |
| Recommended Substrate Concentration | 20-100 µM | Optimal concentration should be determined empirically. |
| Km for Caspase-8 | Not readily available in literature | It is recommended to perform a substrate titration to determine the optimal concentration for your experimental conditions. |
| Km of Granzyme B for Ac-IEPD-AFC | 585 µM | For a similar substrate, providing a potential reference point. |
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Fluorescence | - Contaminated reagents- Autofluorescence of compounds in the sample | - Use fresh, high-quality reagents.- Run a blank with all components except the cell lysate to check for reagent contamination.- Include a control with lysate but no substrate to measure sample autofluorescence. |
| Low Signal | - Low caspase-8 activity in the sample- Insufficient incubation time- Substrate degradation | - Increase the amount of cell lysate.- Optimize the induction of apoptosis.- Increase the incubation time.- Ensure proper storage and handling of the this compound substrate. |
| High Variability Between Replicates | - Pipetting errors- Incomplete mixing | - Use a multichannel pipette for better consistency.- Gently mix the plate after adding the substrate. |
Conclusion
The use of this compound in a 96-well plate format provides a robust and sensitive method for the quantification of caspase-8 activity. This protocol, along with the provided guidelines for data analysis and troubleshooting, will enable researchers to effectively utilize this assay in their studies of apoptosis and related cellular processes. Careful optimization of experimental conditions, particularly substrate and protein concentrations, will ensure reliable and reproducible results.
Application Notes and Protocols: Ac-IEPD-AMC Granzyme B Assay in NK Cell-Mediated Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natural Killer (NK) cells are crucial components of the innate immune system, recognizing and eliminating malignant or virally infected cells. A primary mechanism of NK cell-mediated killing is the release of cytotoxic granules containing perforin and granzymes. Granzyme B, a serine protease, enters the target cell and initiates apoptosis through caspase-dependent and -independent pathways.[1][2] The Ac-IEPD-AMC substrate provides a sensitive tool for measuring Granzyme B activity, serving as a valuable method for assessing NK cell cytotoxic function in research and drug development. This fluorogenic substrate is cleaved by Granzyme B, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be quantified to determine enzyme activity.
Principle of the Assay
The this compound Granzyme B assay is based on the specific recognition and cleavage of the peptide sequence Isoleucyl-Glutamyl-Prolyl-Aspartyl (IEPD) by active Granzyme B. The AMC fluorophore is attached to the C-terminus of this peptide. In its uncleaved form, the substrate is non-fluorescent. Upon cleavage by Granzyme B, AMC is released and emits a strong fluorescent signal upon excitation, typically around 380 nm, with an emission maximum between 420-460 nm. The intensity of the fluorescence is directly proportional to the Granzyme B activity in the sample.
Signaling Pathway of NK Cell-Mediated Cytotoxicity
NK cell activation and subsequent target cell killing is a multi-step process involving recognition, immune synapse formation, and the release of cytotoxic granules.
Caption: NK Cell Granzyme B-Mediated Apoptosis Pathway.
Experimental Protocols
This section provides detailed protocols for assessing NK cell-mediated cytotoxicity using the this compound Granzyme B assay.
Protocol 1: Preparation of Effector (NK) and Target Cells
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated NK cells.
-
Target cell line (e.g., K562, a cell line known to be sensitive to NK cell killing).
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin).
-
Recombinant human IL-2 (for NK cell activation).
-
Cell counting solution (e.g., Trypan Blue).
Procedure:
-
NK Cell Preparation:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
To enrich for NK cells, use a negative selection kit according to the manufacturer's instructions.
-
Culture the isolated NK cells in complete RPMI-1640 medium supplemented with recombinant human IL-2 (e.g., 100 U/mL) for 24-48 hours to enhance cytotoxic activity.[3]
-
Wash the activated NK cells with PBS and resuspend in complete medium.
-
Determine the viable cell count using a hemocytometer or automated cell counter.
-
-
Target Cell Preparation:
-
Culture the K562 target cells in complete RPMI-1640 medium.
-
Harvest the cells during the logarithmic growth phase.
-
Wash the cells with PBS and resuspend in complete medium.
-
Determine the viable cell count.
-
Protocol 2: NK Cell-Mediated Cytotoxicity Assay
Materials:
-
Prepared effector (NK) and target (K562) cells.
-
96-well U-bottom plate.
-
Complete RPMI-1640 medium.
Procedure:
-
Co-culture Setup:
-
Plate the target cells at a density of 1 x 10^4 cells/well in a 96-well U-bottom plate.
-
Add the effector NK cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).
-
Include the following controls:
-
Target cells alone (spontaneous release): Target cells with medium only.
-
Effector cells alone: NK cells with medium only.
-
-
Adjust the final volume in each well to 200 µL with complete medium.
-
-
Incubation:
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect 100 µL of the supernatant from each well for the Granzyme B activity assay. Alternatively, the cell pellet can be lysed to measure intracellular Granzyme B.
-
Protocol 3: Granzyme B Activity Assay using this compound
Materials:
-
Collected supernatants from the cytotoxicity assay.
-
Granzyme B Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT).[4]
-
This compound substrate (e.g., 200 µM final concentration).[5]
-
Black 96-well flat-bottom plate.
-
Fluorometric plate reader.
-
Recombinant human Granzyme B (for standard curve).
Procedure:
-
Reaction Setup:
-
In a black 96-well plate, add 50 µL of the collected supernatant to each well.
-
Prepare a reaction mix containing the Granzyme B assay buffer and the this compound substrate.
-
Add 50 µL of the reaction mix to each well containing the supernatant.
-
-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorometric plate reader with an excitation wavelength of 380 nm and an emission wavelength of 440-460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium only) from all readings.
-
The Granzyme B activity is proportional to the fluorescence intensity.
-
A standard curve can be generated using known concentrations of recombinant Granzyme B to quantify the activity in the samples.
-
Data Presentation
The quantitative data from the Granzyme B assay can be summarized in tables for clear comparison.
Table 1: Granzyme B Activity at Different Effector-to-Target (E:T) Ratios
| E:T Ratio | Average Fluorescence (RFU) | Standard Deviation |
| 10:1 | 8500 | 450 |
| 5:1 | 6200 | 310 |
| 2.5:1 | 3800 | 200 |
| Target Alone | 500 | 50 |
| Effector Alone | 800 | 75 |
Table 2: Inhibition of Granzyme B Activity
| Treatment | Granzyme B Activity (RFU) | % Inhibition |
| NK + Target (No Inhibitor) | 8500 | 0% |
| NK + Target + Inhibitor A | 2100 | 75.3% |
| NK + Target + Inhibitor B | 4300 | 49.4% |
Experimental Workflow Diagram
References
Application Notes and Protocols for Cell-Based Apoptosis Assay Using Ac-IEPD-AMC
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the detection and quantification of apoptosis in a cell-based format using the fluorogenic substrate Ac-IEPD-AMC. This assay is a robust method for measuring the activity of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway.
Introduction
Apoptosis, or programmed cell death, is a critical physiological process for tissue homeostasis and the elimination of damaged or infected cells. A central component of the apoptotic machinery is a family of cysteine proteases known as caspases. Caspases are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade. Caspase-8 is an initiator caspase that plays a pivotal role in the extrinsic apoptosis pathway, which is triggered by the binding of extracellular death ligands to their corresponding cell surface receptors.[1][2]
The assay described herein utilizes the fluorogenic substrate Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-7-Amino-4-Methylcoumarin (this compound). The tetrapeptide sequence IETD is a specific recognition motif for caspase-8.[3][4] In the intact substrate, the fluorescence of the AMC moiety is quenched. Upon cleavage of the substrate by active caspase-8 between the aspartate and AMC residues, the highly fluorescent AMC is released. The amount of liberated AMC, which can be quantified using a fluorometer, is directly proportional to the caspase-8 activity in the cell lysate.[5][6] This allows for the quantitative assessment of apoptosis induction in response to various stimuli, including potential therapeutic agents.
Signaling Pathway
The extrinsic apoptosis pathway begins with the binding of death ligands (e.g., FasL, TNF-α) to their respective death receptors on the cell surface. This binding event leads to the recruitment of adaptor proteins, such as FADD (Fas-Associated Death Domain), which in turn recruit procaspase-8.[1][7] The aggregation of procaspase-8 molecules facilitates their auto-activation through proteolytic cleavage.[4] Activated caspase-8 then initiates a downstream caspase cascade by cleaving and activating executioner caspases, such as caspase-3 and caspase-7.[3][4] These executioner caspases are responsible for the cleavage of various cellular substrates, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.[7]
Figure 1: Extrinsic apoptosis signaling pathway leading to caspase-8 activation.
Experimental Protocols
Materials and Reagents
-
Cells of interest
-
Appropriate cell culture medium and supplements
-
Apoptosis-inducing agent (e.g., Fas ligand, TNF-α, or a test compound)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
This compound substrate (typically supplied as a stock solution in DMSO)
-
2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% Glycerol)
-
Caspase-8 inhibitor (e.g., Ac-IETD-CHO) for negative control (optional)
-
Purified active caspase-8 for positive control (optional)
-
96-well black, clear-bottom microplate
-
Fluorometer with excitation and emission wavelengths of ~360-400 nm and ~440-505 nm, respectively[6]
-
Microplate reader
-
Standard laboratory equipment (pipettes, centrifuges, incubators, etc.)
Experimental Workflow
The overall workflow for the cell-based apoptosis assay using this compound involves several key steps, from cell culture and treatment to data acquisition and analysis.
Figure 2: Experimental workflow for the this compound caspase-8 assay.
Detailed Protocol
-
Cell Seeding:
-
Seed cells in a 96-well black, clear-bottom plate at a density of 1-2 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Induction of Apoptosis:
-
Prepare serial dilutions of the apoptosis-inducing agent or test compounds in the culture medium.
-
Remove the old medium and add 100 µL of the diluted compounds to the respective wells.
-
Include wells with untreated cells as a negative control.
-
Incubate the plate for the desired time period (e.g., 4-24 hours) at 37°C and 5% CO2.
-
-
Cell Lysis:
-
Caspase-8 Activity Assay:
-
Prepare the 1X Reaction Buffer by diluting the 2X Reaction Buffer with sterile water. Add DTT to the 1X Reaction Buffer to a final concentration of 10 mM just before use.
-
Add 50 µL of 1X Reaction Buffer to each well containing the cell lysate.
-
Prepare the this compound substrate solution by diluting the stock solution in the 1X Reaction Buffer to the desired final concentration (typically 50 µM).
-
Add 5 µL of the diluted this compound substrate to each well.
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[6]
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a fluorometer. Set the excitation wavelength to approximately 360-400 nm and the emission wavelength to approximately 440-505 nm.[6]
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no cell lysate) from all readings.
-
The caspase-8 activity can be expressed as the fold-increase in fluorescence compared to the untreated control.
-
Calculation: Fold-increase = (Fluorescence of treated sample) / (Fluorescence of untreated sample).
-
Data Presentation
The quantitative data obtained from the this compound assay can be summarized in a table for easy comparison of the effects of different treatments on caspase-8 activity.
| Treatment Group | Concentration | Mean Relative Fluorescence Units (RFU) | Standard Deviation (SD) | Fold-Increase in Caspase-8 Activity |
| Untreated Control | - | 15,234 | 876 | 1.0 |
| Vehicle Control | 0.1% DMSO | 15,890 | 912 | 1.04 |
| Compound X | 1 µM | 32,145 | 1,567 | 2.11 |
| Compound X | 10 µM | 78,987 | 3,452 | 5.18 |
| Compound X | 50 µM | 154,321 | 7,890 | 10.13 |
| Positive Control (e.g., FasL) | 100 ng/mL | 162,543 | 8,123 | 10.67 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Autofluorescence of compounds or cell culture medium. | Run a blank control with the compound in the assay buffer without cell lysate to determine its intrinsic fluorescence. Use phenol red-free medium if necessary. |
| Contamination of reagents. | Use fresh, high-quality reagents. | |
| Low signal or no increase in fluorescence | Insufficient induction of apoptosis. | Optimize the concentration of the inducing agent and the incubation time. |
| Low cell number. | Increase the number of cells seeded per well. | |
| Inactive caspase-8. | Ensure proper cell handling and lysis conditions to maintain enzyme activity. Use a positive control (e.g., cells treated with a known apoptosis inducer or purified active caspase-8) to validate the assay. | |
| High well-to-well variability | Inconsistent cell seeding. | Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell seeding. |
| Incomplete cell lysis. | Ensure complete cell lysis by optimizing the lysis buffer and incubation time. | |
| Pipetting errors. | Be careful and consistent with all pipetting steps. |
Conclusion
The cell-based apoptosis assay using the fluorogenic substrate this compound is a sensitive and specific method for quantifying caspase-8 activity. This application note provides a comprehensive protocol and necessary information to successfully perform and interpret the results of this assay. By following the detailed steps and considering the troubleshooting guide, researchers can obtain reliable data on the induction of apoptosis in response to various stimuli, which is invaluable for basic research and drug development.
References
- 1. Caspase-8 in apoptosis: the beginning of "the end"? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caspase-8; regulating life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. Caspase-8 Fluorometric Assay Kit [cellbiologics.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for High-Throughput Screening of Caspase-4 and Caspase-5 Inhibitors using Ac-IEPD-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-4 and caspase-5 are inflammatory caspases that play a crucial role in the innate immune response to intracellular pathogens. Unlike other caspases involved in apoptosis, caspase-4 and caspase-5 are key components of the non-canonical inflammasome pathway. This pathway is activated by the direct binding of intracellular lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to the caspase activation and recruitment domain (CARD) of pro-caspase-4 and pro-caspase-5. This binding event leads to the oligomerization and auto-activation of these caspases.
Once activated, caspase-4 and caspase-5 cleave Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis. This process is critical for clearing bacterial infections but can also contribute to the pathophysiology of sepsis and other inflammatory diseases when dysregulated. Therefore, the development of specific inhibitors for caspase-4 and caspase-5 is of significant therapeutic interest.
Ac-IEPD-AMC (Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-amino-4-methylcoumarin) is a fluorogenic substrate that can be utilized to assay the activity of caspases that recognize the IEPD tetrapeptide sequence. Upon cleavage by an active caspase, the fluorescent 7-amino-4-methylcoumarin (AMC) group is released, resulting in a quantifiable fluorescent signal. This property makes this compound a valuable tool for high-throughput screening (HTS) campaigns aimed at identifying novel inhibitors of caspase-4 and caspase-5.
Signaling Pathway
The diagram below illustrates the non-canonical inflammasome pathway leading to the activation of caspase-4 and caspase-5.
Quantitative Data Summary
The following table summarizes key quantitative data relevant to high-throughput screening of caspase-4 and caspase-5 inhibitors. It is important to note that kinetic parameters are highly dependent on the specific substrate and assay conditions.
| Parameter | Caspase-4 | Caspase-5 | Substrate | Notes |
| IC50 Values of Reference Inhibitors | ||||
| IETD-CHO | 1.9 µM | - | Ac-LEHD-AMC | A reference inhibitor for caspase-4. |
| Ac-LEHD-CHO | - | 49.2 nM | (Z-LEHD)2-R110 | A known caspase inhibitor. |
| VRT-043198 | >10,000 nM | >10,000 nM | (Z-LEHD)2-R110 | A small molecule inhibitor. |
| Substrate Properties | ||||
| This compound Excitation | 360-380 nm | 360-380 nm | N/A | Optimal excitation for the AMC fluorophore. |
| This compound Emission | 440-460 nm | 440-460 nm | N/A | Optimal emission for the AMC fluorophore. |
| Kinetic Parameters (for reference) | ||||
| This compound Km | Not Reported | Not Reported | This compound | The Michaelis constant (Km) for this compound with caspase-4 and -5 has not been reported in the reviewed literature. A related substrate, Ac-IEPD-AFC, has a Km of 585 µM with Granzyme B. The Km of this compound with Granzyme B is 160 µM. |
| This compound kcat | Not Reported | Not Reported | This compound | The catalytic constant (kcat) for this compound with caspase-4 and -5 has not been reported in the reviewed literature. |
Experimental Protocols
High-Throughput Screening (HTS) Workflow
The diagram below outlines the general workflow for a high-throughput screen to identify inhibitors of caspase-4 or caspase-5.
Detailed Methodologies
1. Reagent Preparation
-
Assay Buffer: A recommended starting point for the assay buffer is 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% Sucrose, pH 7.4. It is highly recommended to optimize the buffer composition for the specific caspase and assay conditions.
-
This compound Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.
-
Caspase-4/5 Stock Solution: Reconstitute recombinant human caspase-4 or caspase-5 in an appropriate buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. The final working concentration should be determined empirically through enzyme titration experiments.
-
Test Compounds and Controls: Prepare stock solutions of test compounds in DMSO. For controls, use DMSO as a negative control (0% inhibition) and a known caspase inhibitor as a positive control (100% inhibition).
2. High-Throughput Screening Protocol
This protocol is designed for a 384-well plate format. Volumes can be adjusted for other plate formats.
-
Compound Plating: Dispense 1 µL of test compounds, negative controls (DMSO), and positive controls into the wells of a 384-well plate.
-
Enzyme Addition: Prepare a working solution of caspase-4 or caspase-5 in assay buffer. Add 20 µL of the enzyme solution to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow for the binding of inhibitors to the enzyme.
-
Substrate Addition: Prepare a working solution of this compound in assay buffer. The optimal concentration should be determined experimentally, but a starting point of 10-50 µM is recommended. Add 20 µL of the substrate solution to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Fluorescence Reading: Measure the fluorescence intensity of each well using a plate reader with excitation at approximately 380 nm and emission at approximately 460 nm.
3. Data Analysis
-
Percentage Inhibition: Calculate the percentage inhibition for each test compound using the following formula: % Inhibition = 100 x [1 - (Fluorescence_compound - Fluorescence_negative_control) / (Fluorescence_positive_control - Fluorescence_negative_control)]
-
Hit Identification: Identify "hits" as compounds that exhibit a percentage inhibition above a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).
-
Z'-Factor Calculation: Assess the quality and robustness of the HTS assay by calculating the Z'-factor using the signals from the positive and negative controls: Z' = 1 - [(3 x SD_positive_control + 3 x SD_negative_control) / |Mean_positive_control - Mean_negative_control|] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
4. Hit Confirmation and IC50 Determination
-
Re-testing: Confirm the activity of primary hits by re-testing them in the primary assay.
-
Dose-Response Curves: Perform dose-response experiments for confirmed hits to determine their potency (IC50 value). Test a range of concentrations of the hit compound in the assay and plot the percentage inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50.
Conclusion
The fluorogenic substrate this compound provides a valuable tool for the development of high-throughput screening assays to identify inhibitors of caspase-4 and caspase-5. The protocols and data presented here offer a comprehensive guide for researchers in academia and industry to establish robust and reliable screening campaigns targeting the non-canonical inflammasome pathway. The identification of potent and selective inhibitors of caspase-4 and caspase-5 holds significant promise for the development of novel therapeutics for a range of inflammatory diseases.
Application Notes and Protocols for Kinetic Measurements of Caspase-8 Activity using Ac-IEPD-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis, playing a pivotal role in programmed cell death. Its enzymatic activity is a key indicator of apoptotic signaling and a target for therapeutic intervention in various diseases, including cancer. The fluorogenic substrate Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-Amino-4-Methylcoumarin (Ac-IEPD-AMC) is a valuable tool for the sensitive and continuous measurement of caspase-8 activity. Upon cleavage by active caspase-8 at the aspartate residue, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released, providing a real-time measure of enzyme kinetics. These application notes provide a detailed protocol for utilizing this compound to determine the kinetic parameters of caspase-8.
Data Presentation
Kinetic Parameters of Caspase Substrates
| Enzyme | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Caspase-8 | Ac-IETD-pNA | 8.43 (μmol/min/mg) | Not Reported | Not Reported |
| Granzyme B | Ac-IETD-AMC | 153 ± 7 | 0.30 ± 0.02 | 1900 ± 320 |
Note: The specific activity for Ac-IETD-pNA is provided as reported, and direct comparison with kcat/Km values requires knowledge of the enzyme concentration and purity. The data for Granzyme B is included to offer a perspective on the kinetic profile of a different enzyme with the same fluorogenic substrate.
Experimental Protocols
Principle of the Assay
The kinetic measurement of caspase-8 activity relies on the enzymatic cleavage of the fluorogenic substrate this compound. The reaction progress is monitored by the increase in fluorescence intensity over time as the AMC fluorophore is liberated. By measuring the initial reaction velocities at various substrate concentrations, the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) can be determined.
Materials and Reagents
-
Recombinant human Caspase-8 (active)
-
This compound substrate
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Assay Buffer: 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS, 10% (w/v) Sucrose, pH 7.2
-
96-well, black, flat-bottom microplates
-
Fluorometric microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm
-
Standard concentration of free AMC for calibration curve
Protocol for Kinetic Measurement of Caspase-8 Activity
1. Reagent Preparation:
-
This compound Stock Solution (10 mM): Dissolve the this compound substrate in anhydrous DMSO to a final concentration of 10 mM. Store in small aliquots at -20°C, protected from light.
-
Caspase-8 Stock Solution: Reconstitute lyophilized active caspase-8 in an appropriate buffer as recommended by the supplier to a stock concentration (e.g., 1 mg/mL). Store in aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
Assay Buffer: Prepare the assay buffer and ensure it is at the desired reaction temperature (e.g., 37°C) before use.
2. Experimental Setup:
-
Substrate Dilutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve a range of final concentrations in the assay (e.g., 0, 5, 10, 20, 40, 60, 80, 100 µM). It is recommended to perform a preliminary experiment to determine the optimal substrate concentration range that brackets the Km value.
-
Enzyme Dilution: Dilute the caspase-8 stock solution in the assay buffer to a final concentration that provides a linear rate of fluorescence increase over the desired measurement period. The optimal concentration should be determined empirically but is typically in the nanomolar range.
3. Assay Procedure:
-
Set up the reactions in a 96-well black microplate.
-
Add 50 µL of each this compound dilution to triplicate wells.
-
Add 50 µL of assay buffer to three wells as a no-enzyme control (blank).
-
Initiate the reaction by adding 50 µL of the diluted caspase-8 solution to each well containing the substrate. The final reaction volume will be 100 µL.
-
Immediately place the microplate in a pre-warmed fluorometric plate reader.
-
Measure the fluorescence intensity kinetically at 37°C for a set period (e.g., 30-60 minutes) with readings taken every 1-2 minutes. Use an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
4. Data Analysis:
-
Calibration Curve: Generate a standard curve using known concentrations of free AMC to convert the relative fluorescence units (RFU) to the concentration of the product formed (moles of AMC).
-
Initial Velocity Calculation: For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. The slope of this linear portion, converted to moles/second using the AMC standard curve, represents the initial velocity.
-
Michaelis-Menten Plot: Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Kinetic Parameter Determination: Fit the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism) to determine the Km and Vmax values.
-
V = (Vmax * [S]) / (Km + [S])
-
-
kcat Calculation: Calculate the catalytic rate constant (kcat) using the following equation, where [E] is the final concentration of the enzyme in the assay.
-
kcat = Vmax / [E]
-
-
Catalytic Efficiency: Determine the catalytic efficiency of the enzyme by calculating the kcat/Km ratio.
Visualizations
Caspase-8 Signaling Pathway
The following diagram illustrates the extrinsic apoptosis pathway leading to the activation of caspase-8.
Caption: Extrinsic apoptosis pathway leading to caspase-8 activation.
Experimental Workflow for Caspase-8 Kinetic Assay
The following diagram outlines the key steps in the experimental workflow for determining the kinetic parameters of caspase-8.
References
Application Notes and Protocols for Real-Time Monitoring of Apoptosis Using Ac-IEPD-AMC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the fluorogenic substrate Ac-IEPD-AMC to monitor the activity of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway, in real-time. This method offers a sensitive and continuous assay to study the kinetics of apoptosis in live cells, making it a valuable tool for basic research and drug discovery.
Introduction to Apoptosis and Caspase-8
Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis, development, and elimination of damaged or infected cells. Dysregulation of apoptosis is implicated in various diseases, including cancer and autoimmune disorders.[1] Apoptosis is executed through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.[2]
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[3][4] This binding leads to the recruitment of adaptor proteins, such as FADD, and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC).[2][3] Within the DISC, pro-caspase-8 molecules are brought into close proximity, facilitating their auto-activation through dimerization and proteolytic cleavage.[5][6] Activated caspase-8 then initiates a downstream caspase cascade, primarily by cleaving and activating executioner caspases like caspase-3, ultimately leading to the dismantling of the cell.
Principle of the this compound-Based Assay
The this compound assay is a fluorescence-based method for detecting caspase-8 activity. The substrate, this compound, is a synthetic tetrapeptide (Ile-Glu-Pro-Asp) sequence specifically recognized and cleaved by caspase-8.[3] This peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).
In its intact form, the this compound substrate is non-fluorescent. Upon cleavage by active caspase-8 at the aspartate residue, the free AMC is released.[1][7] Liberated AMC, when excited by UV light (typically around 380 nm), emits a strong fluorescent signal at approximately 460 nm.[4][8] The intensity of this fluorescence is directly proportional to the amount of active caspase-8 in the sample, allowing for the quantitative measurement of enzyme activity over time.
Below is a diagram illustrating the principle of the this compound assay.
Caption: Principle of this compound cleavage by active caspase-8.
Signaling Pathway
The following diagram illustrates the extrinsic apoptosis pathway leading to the activation of caspase-8.
Caption: The extrinsic apoptosis signaling pathway.
Experimental Protocols
This section provides a detailed protocol for a 96-well plate-based real-time apoptosis assay using this compound.
Materials and Reagents
-
Cells of interest (e.g., Jurkat, HeLa)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Apoptosis-inducing agent (e.g., Staurosporine, Fas Ligand)
-
This compound substrate (typically supplied lyophilized)
-
Anhydrous DMSO
-
Assay Buffer (e.g., HEPES buffer containing NaCl, KCl, MgCl2, and DTT)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with excitation/emission filters for ~380 nm/460 nm
-
Cell counter or hemocytometer
Experimental Workflow
The diagram below outlines the major steps in the real-time apoptosis monitoring experiment.
Caption: Experimental workflow for real-time apoptosis monitoring.
Detailed Protocol
Step 1: Cell Seeding
-
For adherent cells: Seed cells in a 96-well black, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete culture medium.[9] Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
For suspension cells: On the day of the assay, centrifuge the cells and resuspend them in fresh complete culture medium.[9] Seed the cells at a density of 2 x 10^5 cells per well in 90 µL of medium in a 96-well plate.[9]
Step 2: Induction of Apoptosis
-
Prepare a 10X stock solution of the desired apoptosis-inducing agent in an appropriate solvent (e.g., DMSO or culture medium).
-
Add 10 µL of the 10X apoptosis-inducing agent to the appropriate wells. For negative control wells, add 10 µL of the vehicle control (e.g., medium with the same concentration of DMSO).
-
Include wells with medium only to measure background fluorescence.
-
Incubate the plate at 37°C and 5% CO2 for the desired duration. For a time-course experiment, the incubation time before adding the substrate can be varied. For real-time measurement from the point of induction, proceed immediately to the next step.
Step 3: Preparation and Addition of this compound
-
Prepare a stock solution of this compound by dissolving the lyophilized powder in anhydrous DMSO to a concentration of 10 mM. Store this stock solution at -20°C.
-
On the day of the experiment, dilute the this compound stock solution in the assay buffer to a final working concentration. A typical final concentration in the well is 50 µM.[8]
-
Add the diluted this compound solution to each well.
Step 4: Real-Time Fluorescence Measurement
-
Immediately place the 96-well plate into a pre-warmed (37°C) fluorescence microplate reader.
-
Set the excitation wavelength to ~380 nm and the emission wavelength to ~460 nm.[4][8]
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for the desired duration of the experiment (e.g., 4-8 hours).
Step 5: Data Analysis
-
Subtract the background fluorescence (from medium-only wells) from the fluorescence readings of all other wells at each time point.
-
Plot the average fluorescence intensity versus time for each condition.
-
The caspase-8 activity can be expressed as the fold increase in fluorescence compared to the untreated control at each time point.
Data Presentation
The following table provides an example of quantitative data that can be obtained from a real-time apoptosis assay using this compound.
| Time (Hours) | Untreated Control (RFU) | Apoptosis Inducer (RFU) | Fold Increase |
| 0 | 150 | 155 | 1.03 |
| 1 | 160 | 350 | 2.19 |
| 2 | 165 | 850 | 5.15 |
| 3 | 170 | 1500 | 8.82 |
| 4 | 175 | 2200 | 12.57 |
| 5 | 180 | 2800 | 15.56 |
| 6 | 185 | 3300 | 17.84 |
RFU = Relative Fluorescence Units
Troubleshooting
-
High background fluorescence: Ensure the use of a black microplate with a clear bottom to minimize background. Check the purity of the reagents and the assay buffer for any intrinsic fluorescence.
-
Low signal: The cell density may be too low, or the apoptosis-inducing agent may not be effective for the chosen cell line and concentration. Optimize these parameters. Ensure the this compound substrate has been stored correctly and is not degraded.
-
Inconsistent results: Ensure accurate and consistent pipetting, especially for cell seeding and reagent addition. Maintain consistent cell culture conditions.
By following these detailed application notes and protocols, researchers can effectively utilize this compound to gain valuable insights into the dynamics of caspase-8 activation and apoptosis in real-time.
References
- 1. Caspase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Protocol for measuring the caspase-8 activity at the DED filaments in adherent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Measuring Procaspase-8 and -10 Processing upon Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
Preparation of Fluorogenic Caspase Substrate Working Solutions from DMSO Stock: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of working solutions of fluorogenic caspase substrates from Dimethyl Sulfoxide (DMSO) stocks. It addresses the user's initial query regarding Ac-IEPD-AMC and provides a more relevant and detailed protocol for the established caspase-4 substrate, Ac-LEVD-AMC.
Introduction: Fluorogenic Caspase Assays
Caspases, a family of cysteine-aspartic proteases, are central players in apoptosis (programmed cell death) and inflammation. The detection of caspase activity is a key method for studying these cellular processes. Fluorogenic assays provide a sensitive and convenient method for measuring caspase activity in cell lysates and purified enzyme preparations. These assays utilize synthetic peptide substrates that are conjugated to a fluorescent reporter molecule, such as 7-amino-4-methylcoumarin (AMC). In its peptide-bound form, AMC is non-fluorescent. Upon cleavage of the peptide by a specific caspase, free AMC is released, which then fluoresces and can be quantified.
Substrate Specificity: this compound vs. Ac-LEVD-AMC
It is crucial to select the appropriate peptide substrate for the caspase of interest. While the initial query focused on this compound for caspase-4, it is important to note that the primary targets for this compound are Granzyme B and Caspase-8 .
The recognized and preferred fluorogenic substrate for Caspase-4 is Ac-LEVD-AMC . Caspase-4 preferentially cleaves peptide sequences after an aspartate (D) residue, with a preceding sequence of Leucine-Glutamate-Valine (LEV). Therefore, for accurate and sensitive measurement of caspase-4 activity, Ac-LEVD-AMC is the recommended substrate.
Quantitative Data Summary
The following tables summarize the key quantitative data for both this compound and the recommended caspase-4 substrate, Ac-LEVD-AMC.
Table 1: Properties of this compound
| Property | Value |
| Primary Targets | Granzyme B, Caspase-8 |
| Molecular Weight | ~671.7 g/mol |
| Excitation Wavelength | 340-360 nm |
| Emission Wavelength | 440-460 nm |
| Typical Stock Conc. | 10 mM in DMSO |
| Typical Working Conc. | 50 µM in Assay Buffer |
Table 2: Properties of Ac-LEVD-AMC (Recommended for Caspase-4)
| Property | Value |
| Primary Target | Caspase-4 |
| Molecular Weight | 673.3 g/mol [1] |
| Excitation Wavelength | 360-380 nm[1] |
| Emission Wavelength | 440-460 nm[1] |
| Typical Stock Conc. | 10 mM in DMSO |
| Typical Working Conc. | 50 µM in Assay Buffer |
| Solubility in DMSO | Sufficient for 10 mM stock |
Experimental Protocols
General Protocol for Preparation of this compound Working Solution
This protocol can be adapted for other AMC-based fluorogenic substrates.
Materials:
-
This compound, lyophilized powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Caspase Assay Buffer (see section 4.3 for recipe)
-
Microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Prepare 10 mM Stock Solution in DMSO:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW ~671.7 g/mol ), you would add approximately 149 µL of DMSO.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex thoroughly to ensure the substrate is completely dissolved.
-
Store the 10 mM stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Prepare 50 µM Working Solution:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Calculate the volume of the 10 mM stock solution needed to prepare the desired volume of 50 µM working solution in Caspase Assay Buffer. For example, to prepare 1 mL of 50 µM working solution, you would add 5 µL of the 10 mM stock solution to 995 µL of Caspase Assay Buffer.
-
Mix well by gentle vortexing or inversion. The working solution is now ready for use in the caspase activity assay.
-
Specific Protocol for Preparation of Ac-LEVD-AMC Working Solution for Caspase-4 Assay
Materials:
-
Ac-LEVD-AMC, lyophilized powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
1X Caspase-4 Assay Buffer (see section 4.3 for recipe)
-
Microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Prepare 10 mM Stock Solution in DMSO:
-
Bring the vial of lyophilized Ac-LEVD-AMC to room temperature.
-
To prepare a 10 mM stock solution from 1 mg of Ac-LEVD-AMC (MW = 673.3 g/mol ), add 148.5 µL of anhydrous DMSO.
-
Vortex until the substrate is fully dissolved.
-
Aliquot the stock solution and store at -20°C for long-term use.
-
-
Prepare 50 µM Working Solution:
-
Thaw a frozen aliquot of the 10 mM Ac-LEVD-AMC stock solution.
-
To prepare a 50 µM working solution, dilute the stock solution 1:200 in 1X Caspase-4 Assay Buffer. For example, add 5 µL of the 10 mM stock to 995 µL of 1X Caspase-4 Assay Buffer to make 1 mL of working solution.
-
Mix thoroughly. The working solution should be prepared fresh for each experiment.
-
Caspase Assay Buffer Recipe
A common and effective buffer for caspase assays can be prepared as follows:
Table 3: 1X Caspase-4 Assay Buffer Composition
| Component | Final Concentration |
| HEPES | 100 mM |
| Sucrose | 10% (w/v) |
| CHAPS | 0.1% (w/v) |
| EDTA | 1 mM |
| DTT | 2 mM |
| pH | 7.2 |
Note: Dithiothreitol (DTT) is unstable in solution and should be added fresh to the assay buffer from a concentrated stock (e.g., 1 M in water) just before use.
Visualizations
Caption: Experimental workflow for preparing the working solution.
Caption: Enzymatic cleavage of a fluorogenic substrate.
References
optimal excitation and emission wavelengths for Ac-IEPD-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-IEPD-AMC is a fluorogenic substrate utilized for the sensitive detection of caspase-8 activity. Caspase-8 is a critical initiator caspase in the extrinsic apoptosis pathway. The substrate consists of the tetrapeptide sequence Isoleucyl-Glutamyl-Prolyl-Aspartic acid (IEPD) conjugated to 7-amino-4-methylcoumarin (AMC). In the presence of active caspase-8, the enzyme cleaves the substrate at the aspartic acid residue, releasing the highly fluorescent AMC moiety. The resulting fluorescence can be quantified to determine caspase-8 activity, providing a valuable tool for studying apoptosis and screening for modulators of caspase-8 in drug discovery.
Spectral Properties
Upon enzymatic cleavage by caspase-8, the fluorophore 7-amino-4-methylcoumarin (AMC) is released. The optimal excitation and emission wavelengths for detecting AMC are crucial for maximizing signal and sensitivity in experimental assays.
| Parameter | Wavelength (nm) | Reference(s) |
| Excitation Maximum | 360 - 380 | [1][2] |
| Emission Maximum | 440 - 460 | [1][2] |
Note: While the peak excitation is in the 360-380 nm range, some protocols have successfully utilized an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[2]
Caspase-8 Signaling Pathway
Caspase-8 is a key initiator caspase in the extrinsic apoptotic pathway, which is triggered by external death signals. The activation of caspase-8 is a tightly regulated process involving the formation of the Death-Inducing Signaling Complex (DISC).
Caption: Extrinsic apoptosis pathway initiated by death ligand binding.
Experimental Protocols
Caspase-8 Activity Assay in Cell Lysates
This protocol provides a method for quantifying caspase-8 activity in cell lysates using this compound.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., TNF-α, FasL)
-
Phosphate-Buffered Saline (PBS)
-
Chilled Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
This compound substrate (stock solution in DMSO)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Induce apoptosis by treating cells with the appropriate agent and concentration for the desired time. Include an untreated control group.
-
-
Cell Lysis:
-
Harvest cells by centrifugation (for suspension cells) or scraping (for adherent cells).
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in chilled Cell Lysis Buffer. A typical volume is 100 µL per 1-5 million cells.
-
Incubate the lysate on ice for 10-15 minutes.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysate using a standard method (e.g., BCA or Bradford assay). This is essential for normalizing caspase activity.
-
-
Caspase-8 Assay:
-
In a 96-well black microplate, add 50-100 µg of protein lysate to each well.
-
Adjust the volume in each well to 100 µL with Assay Buffer.
-
Prepare a reaction mixture by diluting the this compound stock solution in Assay Buffer to a final concentration of 50 µM.
-
Add 100 µL of the this compound reaction mixture to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorometric plate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[2]
-
Quantitative Parameters:
| Parameter | Value | Reference(s) |
| Cell Number per Sample | 1 - 5 x 10^6 | [3] |
| Lysis Buffer Volume | 50 µL per 3-5 x 10^6 cells | |
| Protein per Assay | 50 - 200 µg | [3] |
| This compound Final Concentration | 50 µM | [2] |
| Incubation Time | 1 - 2 hours | [3] |
| Incubation Temperature | 37°C | [3] |
Experimental Workflow
The following diagram outlines the key steps in the caspase-8 activity assay.
Caption: Workflow for the fluorometric caspase-8 activity assay.
Data Analysis and Interpretation
The fluorescence intensity is directly proportional to the amount of AMC released, which in turn reflects the caspase-8 activity in the sample. The results are typically expressed as relative fluorescence units (RFU) or can be converted to the concentration of AMC released by using a standard curve generated with known concentrations of free AMC. It is important to subtract the background fluorescence from a blank well (containing all reagents except the cell lysate). Caspase-8 activity in treated samples should be compared to that of the untreated control to determine the fold-increase in activity.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | - Contaminated reagents- Autofluorescence of cell lysate | - Use fresh, high-purity reagents.- Include a control with lysate but no substrate to measure background. |
| Low Signal | - Low caspase-8 activity- Insufficient incubation time- Incorrect filter settings | - Increase the amount of protein lysate per well.- Optimize incubation time (e.g., up to 4 hours).- Verify the excitation and emission wavelengths on the plate reader. |
| High Well-to-Well Variability | - Pipetting errors- Incomplete cell lysis | - Use a multichannel pipette for reagent addition.- Ensure complete and consistent cell lysis. |
Conclusion
The this compound substrate provides a sensitive and reliable method for the quantitative measurement of caspase-8 activity. The protocols and data presented here offer a comprehensive guide for researchers in the fields of apoptosis and drug discovery to effectively utilize this valuable tool. Adherence to the optimized experimental conditions and careful data analysis will ensure accurate and reproducible results.
References
Application Notes and Protocols for Ac-IEPD-AMC Protease Activity Assay in Tissue Homogenates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ac-IEPD-AMC assay is a fluorometric method used to measure the activity of specific proteases, primarily caspases involved in apoptosis and inflammation. The substrate, Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-amino-4-methylcoumarin (this compound), is a synthetic tetrapeptide that can be cleaved by certain caspases, such as caspase-8 and granzyme B. While not its primary target, this substrate can also be utilized to assess the activity of caspase-12, a key mediator of endoplasmic reticulum (ER) stress-induced apoptosis.[1][2]
Upon enzymatic cleavage at the aspartate residue, the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule is released.[1] The intensity of the emitted fluorescence is directly proportional to the protease activity in the sample. This application note provides a detailed protocol for utilizing the this compound assay to measure protease activity, with a focus on caspase-12, in tissue homogenates.
Signaling Pathway of ER Stress-Induced Apoptosis via Caspase-12
Endoplasmic Reticulum (ER) stress, caused by the accumulation of unfolded or misfolded proteins, triggers a signaling cascade known as the Unfolded Protein Response (UPR).[2] If the stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, which in rodents is primarily mediated by caspase-12.[1][2][3] Caspase-12 is localized on the cytosolic side of the ER membrane and is activated under ER stress conditions.[1][4] Once activated, caspase-12 can initiate a caspase cascade, leading to the activation of downstream effector caspases, such as caspase-3, ultimately resulting in apoptosis.[5]
Experimental Protocols
Part 1: Preparation of Tissue Homogenates
This protocol describes the preparation of tissue lysates suitable for the this compound assay.
Materials:
-
Fresh or frozen tissue samples
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA), ice-cold
-
Protease inhibitor cocktail
-
Dounce homogenizer or mechanical homogenizer
-
Microcentrifuge
-
Microcentrifuge tubes
Procedure:
-
Excise the tissue of interest and place it immediately in ice-cold PBS to wash away any contaminants.
-
Blot the tissue dry and weigh it.
-
On a pre-chilled surface, mince the tissue into small pieces.
-
Transfer the minced tissue to a pre-chilled Dounce homogenizer.
-
Add 3-5 volumes of ice-cold Lysis Buffer containing a protease inhibitor cocktail to the tissue.
-
Homogenize the tissue on ice with 15-20 strokes of the pestle.
-
Transfer the homogenate to a microcentrifuge tube.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the cytosolic protein fraction, and transfer it to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA assay).
-
The tissue lysate can be used immediately or stored at -80°C for future use.
Part 2: this compound Protease Activity Assay
This protocol outlines the steps for measuring protease activity in the prepared tissue homogenates.
Materials:
-
Tissue homogenate (from Part 1)
-
Assay Buffer (20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
This compound substrate (10 mM stock in DMSO)
-
Caspase-12 inhibitor (e.g., Z-ATAD-FMK) for control experiments (optional)[6]
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader with excitation at 360-380 nm and emission at 440-460 nm
-
Free AMC for standard curve
Procedure:
-
Standard Curve Preparation: Prepare a standard curve using free AMC to convert relative fluorescence units (RFU) to the amount of cleaved substrate. Prepare serial dilutions of AMC in Assay Buffer (e.g., 0 to 200 µM).
-
Reaction Setup:
-
In a 96-well black microplate, add 50 µL of tissue homogenate (containing 50-200 µg of protein) to each well.
-
For inhibitor control wells, pre-incubate the homogenate with the caspase-12 inhibitor (e.g., 20 µM Z-ATAD-FMK) for 15-30 minutes at 37°C.
-
Add Assay Buffer to each well to bring the total volume to 100 µL.
-
-
Initiate Reaction: Add 10 µL of 1 mM this compound substrate to each well to a final concentration of 100 µM.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time may vary depending on the tissue type and the level of protease activity.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm using a fluorometric microplate reader.[7]
Experimental Workflow
Data Presentation and Analysis
The results of the this compound assay can be quantified and presented in a clear, tabular format. The protease activity is typically expressed as the rate of AMC release per unit of protein over time.
Data Analysis Steps:
-
Subtract the background fluorescence (wells with buffer and substrate only) from all readings.
-
Use the AMC standard curve to convert the RFU values to the concentration of AMC (in µM or pmol).
-
Calculate the protease activity using the following formula: *Activity (pmol/min/mg) = [AMC concentration (pmol) / (Incubation time (min) x Protein amount (mg))] *
Table 1: Summary of Quantitative Data for this compound Assay
| Parameter | Recommended Range | Notes |
| Tissue Homogenate | ||
| Protein Concentration | 1-5 mg/mL | Optimal concentration may vary by tissue type. |
| Volume per well | 50 µL (50-250 µg protein) | Ensure consistent protein loading across wells.[7] |
| Reagents | ||
| This compound Stock | 10 mM in DMSO | Store at -20°C, protected from light. |
| This compound Final Conc. | 50-200 µM | Optimal concentration should be determined empirically. |
| Caspase-12 Inhibitor | 10-50 µM (e.g., Z-ATAD-FMK) | Used as a negative control to confirm specificity. |
| Assay Conditions | ||
| Incubation Temperature | 37°C | |
| Incubation Time | 30-120 minutes | Monitor kinetically to ensure measurements are in the linear range. |
| Excitation Wavelength | 360-380 nm | |
| Emission Wavelength | 440-460 nm | |
| Expected Results | ||
| Fold Increase in Fluorescence | 2-10 fold over control | Highly dependent on the level of ER stress or apoptosis induction. |
| Specific Activity | Varies by tissue and condition | Expressed as pmol AMC/min/mg protein. |
Note: The values in Table 1 are general recommendations. It is crucial for researchers to optimize the assay conditions for their specific tissue type and experimental setup.
References
- 1. Caspase-12 mediates endoplasmic-reticulum-specific apoptosis and cytotoxicity by amyloid-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caspase-12 and ER-stress-mediated apoptosis: the story so far - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 6. Caspase Inhibitors Products: R&D Systems [rndsystems.com]
- 7. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ac-IEPD-AMC Assay Troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering high background fluorescence in the Ac-IEPD-AMC assay.
Frequently Asked Questions (FAQs)
Q1: What is the this compound substrate and what is it used for?
This compound is a fluorogenic substrate used to measure the activity of certain proteases, primarily caspase-8 and granzyme B. The substrate consists of a tetrapeptide sequence (Ile-Glu-Pro-Asp) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). When the enzyme cleaves the peptide sequence after the aspartate residue, the AMC is released, and its fluorescence can be measured as an indicator of enzyme activity. The excitation wavelength for AMC is approximately 380 nm, and the emission wavelength is around 460 nm.[1][2]
Q2: What are the common causes of high background fluorescence in the this compound assay?
High background fluorescence in this assay can arise from several factors:
-
Substrate Instability: The this compound substrate can undergo spontaneous hydrolysis, leading to the release of AMC and an elevated background signal. This can be exacerbated by improper storage or repeated freeze-thaw cycles.[2]
-
Autofluorescence: Components in the sample or assay buffer, such as serum, phenol red, or test compounds, can exhibit intrinsic fluorescence at the excitation and emission wavelengths of AMC.[3]
-
Non-Specific Enzyme Activity: Other proteases present in the cell lysate or sample may cleave the substrate, contributing to the background signal.
-
Contamination: Contaminants like dust, fibers, or microorganisms in the assay wells can be fluorescent and interfere with the readings.[3]
-
Sub-optimal Assay Conditions: Inappropriate buffer pH, ionic strength, or the presence of certain ions can affect substrate stability and increase background.
Troubleshooting Guide
Below are common issues and recommended solutions for high background fluorescence in your this compound assay.
| Problem | Potential Cause | Recommended Solution |
| High background in "no enzyme" control wells | Substrate Instability: Spontaneous hydrolysis of the this compound substrate. | 1. Prepare fresh substrate solution for each experiment. 2. Avoid repeated freeze-thaw cycles of the stock solution.[2] 3. Store the reconstituted substrate at -20°C or -80°C as recommended by the manufacturer.[4] 4. Optimize the assay buffer pH and ionic strength. |
| Autofluorescence of Assay Components: Media, serum, or buffers fluorescing at the measurement wavelengths. | 1. Use phenol red-free media for cell-based assays. 2. If possible, reduce the serum concentration in the media.[3] 3. Test the background fluorescence of your buffer and media alone. | |
| High background in all wells, including controls | Contaminated Reagents or Labware: Presence of fluorescent contaminants. | 1. Use fresh, high-purity water and reagents to prepare buffers. 2. Ensure that microplates and pipette tips are clean and free from dust or fibers.[3] |
| Reader Settings: Incorrect gain or sensitivity settings on the fluorometer. | 1. Optimize the gain setting on your plate reader using a well with only buffer to set the baseline. 2. Ensure the excitation and emission wavelengths are correctly set for AMC (Ex: ~380 nm, Em: ~460 nm).[1][2] | |
| High background in sample wells but not in "no enzyme" controls | Autofluorescence of Test Compounds: The compound being tested is fluorescent. | 1. Run a control with the compound and assay buffer (without substrate) to measure its intrinsic fluorescence. 2. If the compound is fluorescent, subtract its signal from the sample wells. |
| Non-Specific Protease Activity: Other proteases in the cell lysate are cleaving the substrate. | 1. Include a control with a specific inhibitor for the target enzyme (e.g., a caspase-8 inhibitor like Ac-IETD-CHO) to determine the level of specific activity. 2. Optimize the cell lysis procedure to minimize the release of non-target proteases. |
Experimental Protocols
Standard this compound Caspase-8 Activity Assay Protocol
This protocol provides a general guideline for measuring caspase-8 activity in cell lysates.
-
Reagent Preparation:
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Add 10 mM DTT just before use.
-
Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM DTT, and 10% sucrose.
-
Substrate Stock Solution: Reconstitute this compound in DMSO to a stock concentration of 10 mM. Store at -20°C in aliquots.[2]
-
Caspase-8 Inhibitor (Optional): Prepare a stock solution of a specific caspase-8 inhibitor (e.g., Ac-IETD-CHO) in DMSO.
-
-
Cell Lysis:
-
Induce apoptosis in your target cells using the desired method.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 1-5 x 10^6 cells/100 µL).
-
Incubate on ice for 15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (cell lysate) for the assay. Determine the protein concentration of the lysate.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the following to each well:
-
50 µL of cell lysate (containing 50-200 µg of protein).[5]
-
For inhibitor controls, pre-incubate the lysate with the caspase-8 inhibitor for 15 minutes at 37°C.
-
Add 50 µL of 2X Assay Buffer.
-
-
Add 5 µL of 1 mM this compound substrate (final concentration 50 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~460 nm.
-
-
Controls to Include:
-
Blank: Assay buffer only.
-
No Enzyme Control: Lysis buffer and substrate (no cell lysate).
-
Inhibitor Control: Cell lysate, substrate, and specific caspase-8 inhibitor.
-
Positive Control: Lysate from cells known to have high caspase-8 activity.
-
Quantitative Data Summary
| Parameter | Typical Range | Notes |
| Protein per well | 50 - 200 µg | The optimal amount should be determined empirically.[5] |
| Substrate Concentration | 20 - 100 µM | Higher concentrations may increase background. |
| Incubation Time | 30 - 120 minutes | Should be within the linear range of the reaction. |
| Incubation Temperature | 37°C | |
| Excitation Wavelength | ~380 nm | |
| Emission Wavelength | ~430 - 460 nm | [2] |
Visualizations
Logical Workflow for Troubleshooting High Background Fluorescence
Caption: A flowchart for troubleshooting high background fluorescence.
Caspase-8 Signaling Pathway
Caption: The extrinsic apoptosis pathway initiated by caspase-8.
References
- 1. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. assets.fishersci.com [assets.fishersci.com]
how to reduce autofluorescence in Ac-IEPD-AMC experiments
Welcome to our technical support center for Ac-IEPD-AMC based caspase-8 assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges during your experiments, with a focus on mitigating autofluorescence.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my this compound assay?
A1: Autofluorescence is the natural fluorescence emitted by various cellular components, such as NADH, riboflavin, collagen, and elastin.[1][2] In this compound assays, this intrinsic fluorescence can create a high background signal, which may obscure the specific fluorescent signal generated from the cleavage of the AMC substrate by caspase-8. This can lead to a low signal-to-noise ratio, making it difficult to accurately quantify enzyme activity, especially when caspase-8 activation is low.
Q2: What are the common sources of autofluorescence in my cell-based assay?
A2: Common sources of autofluorescence in cell-based assays include:
-
Cellular Components: Endogenous molecules like NADH, FAD, and lipofuscin are major contributors.[1][3]
-
Cell Culture Media: Phenol red and fetal bovine serum (FBS) in culture media can significantly contribute to background fluorescence.[1][4]
-
Fixatives: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can induce autofluorescence.[1][2]
-
Dead Cells: Dead cells tend to be more autofluorescent than healthy cells.[1]
Troubleshooting Guide: Reducing Autofluorescence
High background fluorescence can be addressed through several methods, ranging from simple sample preparation adjustments to advanced imaging techniques.
Issue 1: High background fluorescence in all wells, including blanks.
This suggests that components of your assay buffer or cell culture medium are contributing to the autofluorescence.
Solutions:
-
Use Phenol Red-Free Medium: If performing live-cell imaging or preparing lysates, switch to a phenol red-free culture medium to reduce background.[4]
-
Reduce Serum Concentration: Fetal bovine serum (FBS) is a source of autofluorescence.[1][4] If possible, reduce the FBS concentration in your final assay buffer or replace it with a low-fluorescence alternative like bovine serum albumin (BSA).[1]
-
Use a Minimal Buffer for Final Reading: For endpoint assays with cell lysates, consider resuspending the final cell pellet in a simple, low-fluorescence buffer like phosphate-buffered saline (PBS) before adding the this compound substrate.
Issue 2: High background fluorescence in cell-containing wells compared to blanks.
This indicates that the primary source of autofluorescence is the cells themselves.
Solutions:
-
Photobleaching: Intentionally exposing your sample to high-intensity light can destroy endogenous fluorophores before you excite your specific probe (AMC).[5][6][7] This is a cost-effective method to improve the signal-to-noise ratio.
-
Spectral Unmixing: This computational technique separates the emission spectra of different fluorophores, including the autofluorescence signal, from the specific signal of AMC.[8]
-
Use of Autofluorescence Quenching Reagents: Several commercial kits are available that can chemically quench autofluorescence.
Quantitative Comparison of Autofluorescence Reduction Methods
| Method | Principle | Pros | Cons | Typical Reduction |
| Photobleaching | Intense light exposure destroys endogenous fluorophores.[5][7] | Cost-effective; no additional reagents needed. | Can potentially damage the sample or the target protein if not optimized; time-consuming. | Varies significantly with protocol and sample type. |
| Spectral Unmixing | Computational separation of emission spectra.[8] | Non-invasive; can separate multiple overlapping signals. | Requires a spectral imaging system and appropriate software; can be complex to set up. | Can effectively isolate the specific signal, but doesn't eliminate the autofluorescence itself. |
| Quenching Reagents | Chemical agents that reduce the fluorescence of endogenous molecules. | Easy to use; can be highly effective. | May quench the signal of interest to some extent; adds cost to the experiment. | 89-95% reduction reported for some commercial kits in tissue sections.[9] |
Experimental Protocols
Protocol 1: Photobleaching to Reduce Autofluorescence
This protocol is a starting point and should be optimized for your specific instrument and cell type.
-
Sample Preparation: Prepare your cells (live or fixed) in a suitable imaging plate or on a microscope slide.
-
Locate Region of Interest: Using low-intensity transmitted light, find the area you wish to image.
-
Photobleach: Before adding the this compound substrate, expose the sample to high-intensity light from your microscope's light source.
-
Light Source: Use a broad-spectrum lamp (e.g., mercury or xenon arc lamp) or a laser line that excites the autofluorescence but not AMC (e.g., 405 nm or 488 nm).
-
Duration: Start with a 1-5 minute exposure and assess the reduction in background fluorescence. The optimal time will vary.
-
Objective: Use a low magnification objective to bleach a larger area at once.
-
-
Proceed with Assay: After photobleaching, proceed with your standard this compound assay protocol.
-
Image Acquisition: Acquire your fluorescence images using the appropriate filter set for AMC (Excitation: ~340-380 nm, Emission: ~440-460 nm).[10]
Protocol 2: Using a Commercial Autofluorescence Quenching Kit (General Steps)
This is a generalized protocol; always refer to the manufacturer's instructions for the specific kit you are using.
-
Perform Staining: If you are performing immunofluorescence in conjunction with your caspase assay, complete all staining steps first.
-
Wash: Wash the cells thoroughly with PBS to remove any unbound antibodies or reagents.
-
Apply Quenching Reagent: Incubate the cells with the autofluorescence quenching reagent for the time specified in the kit's protocol (typically 2-5 minutes).[11]
-
Wash: Wash the cells again with PBS to remove the quenching reagent.
-
Perform Caspase Assay: Add the this compound substrate and incubate as required for your assay.
-
Image Acquisition: Acquire images as you would normally. You may need to increase the exposure time for your specific signal, as some quenching of the desired fluorophore can occur.[11]
Visualizations
Caspase-8 Signaling Pathway
Caption: Extrinsic apoptosis pathway initiated by caspase-8.
Experimental Workflow for Reducing Autofluorescence
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. southernbiotech.com [southernbiotech.com]
- 3. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Photobleaching - Wikipedia [en.wikipedia.org]
- 6. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - NP [thermofisher.com]
- 7. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. biocompare.com [biocompare.com]
Technical Support Center: Optimizing Ac-IEPD-AMC for Caspase Assays
Welcome to the technical support center for optimizing your caspase assays using the fluorogenic substrate Ac-IEPD-AMC. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve reliable and reproducible results in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which caspase does it detect?
This compound is a fluorogenic substrate used to measure the activity of specific caspases. The tetrapeptide sequence Ile-Glu-Pro-Asp (IEPD) is recognized and cleaved by active caspase-8. Upon cleavage by caspase-8, the fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released.[1][2] The increase in fluorescence can be measured over time and is directly proportional to caspase-8 activity.
Q2: What is the recommended starting concentration for this compound?
A final concentration of 50 µM is a common starting point for similar fluorogenic caspase substrates in assays.[3] However, the optimal concentration can vary depending on the experimental conditions, such as the amount of active caspase-8 in your sample and the specific assay buffer used. It is highly recommended to perform a substrate titration to determine the optimal concentration for your specific system.
Q3: How do I determine the optimal this compound concentration for my experiment?
To determine the optimal substrate concentration, you should perform a substrate titration experiment. This involves measuring the initial reaction velocity (rate of fluorescence increase) at various substrate concentrations while keeping the enzyme (cell lysate) concentration constant. The optimal concentration is typically at or near the Michaelis constant (Kₘ), where the reaction rate is half of the maximum velocity (Vₘₐₓ). For practical purposes, a concentration that gives a robust signal without being wasteful (often 2-5 times the Kₘ) is used.
Q4: My fluorescence signal is very low or absent. What are the possible causes?
Low or no signal can stem from several issues:
-
Inactive Caspase-8: The cells may not have undergone apoptosis, or the induction period might be too short or too long. It's crucial to have a positive control (e.g., cells treated with a known apoptosis inducer) to verify that the caspase cascade is active.
-
Insufficient Enzyme: The concentration of active caspase-8 in your lysate may be too low. Try increasing the amount of cell lysate used per reaction.
-
Degraded Substrate: this compound is light-sensitive and susceptible to repeated freeze-thaw cycles.[4][5] Ensure the substrate is stored properly at -20°C, protected from light, and aliquot it upon reconstitution to minimize degradation.
-
Incorrect Assay Buffer: The assay buffer composition is critical. It should contain a reducing agent like DTT (typically 5-10 mM final concentration) and be at the optimal pH (around 7.2-7.4).[3][4][6][7]
-
Incorrect Fluorometer Settings: Verify that you are using the correct excitation and emission wavelengths for AMC (Excitation: ~380 nm, Emission: ~460 nm).[5][7][8]
Q5: I am observing high background fluorescence. How can I reduce it?
High background can be caused by:
-
Substrate Autohydrolysis: The this compound substrate can spontaneously break down, releasing free AMC. Prepare fresh working solutions and avoid prolonged storage of diluted substrate. Include a "no-enzyme" or "lysis buffer only" control to measure the rate of autohydrolysis, which can then be subtracted from your sample readings.
-
Contaminating Proteases: Other proteases in the cell lysate might cleave the substrate. While this compound is relatively specific for caspase-8, some cross-reactivity can occur.[9] Using a specific caspase-8 inhibitor (like Z-IETD-FMK) as a negative control can help determine the portion of the signal that is specific to caspase-8 activity.
-
Fluorescent Compounds in Samples: If you are testing drug compounds, they may be inherently fluorescent at the measurement wavelengths. Always run a control with the compound alone in the assay buffer.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during your caspase assay.
| Problem | Possible Cause | Recommended Solution |
| No or Low Signal | Inactive or insufficient caspase-8 | Use a positive control (e.g., cells treated with TNF-α or staurosporine). Optimize the apoptosis induction time. Increase the amount of cell lysate per assay. |
| Degraded this compound substrate | Aliquot the substrate after reconstitution. Store at -20°C and protect from light. Avoid multiple freeze-thaw cycles.[5] Use a fresh vial if degradation is suspected. | |
| Suboptimal assay buffer | Ensure the final DTT concentration is 5-10 mM.[4][7] Verify the pH of the buffer is between 7.2 and 7.4. | |
| Incorrect instrument settings | Confirm excitation/emission wavelengths are set correctly for AMC (Ex: ~380 nm, Em: ~460 nm).[7][8] | |
| High Background Signal | Spontaneous substrate degradation | Prepare fresh substrate dilutions before each experiment. Include a "no-enzyme" control and subtract its fluorescence value from all other readings. |
| Non-specific protease activity | Run a parallel reaction with a specific caspase-8 inhibitor (e.g., Z-IETD-FMK). The remaining signal is non-specific. | |
| Sample autofluorescence | Measure the fluorescence of your test compounds in the assay buffer without the substrate or enzyme. | |
| Non-Linear Reaction Progress | Substrate depletion | If the reaction curve plateaus quickly, the substrate may be fully consumed. Dilute the cell lysate or increase the substrate concentration. |
| Enzyme instability | The caspase may be losing activity over the course of the assay. Ensure the assay is run at the recommended temperature (e.g., 37°C) and that the lysate was kept on ice before starting the reaction.[3][4][10] |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration
This protocol outlines how to perform a substrate titration to find the optimal concentration for your experimental system using Michaelis-Menten kinetics.[11][12]
Materials:
-
Cell lysate from apoptotic cells (positive control) and non-apoptotic cells (negative control).
-
This compound substrate stock solution (e.g., 10 mM in DMSO).
-
Caspase Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM EDTA).
-
DTT (1 M stock).
-
Black 96-well microplate suitable for fluorescence assays.[13]
-
Fluorometric plate reader.
Procedure:
-
Prepare Lysates: Induce apoptosis in your target cells. Prepare cell lysates from both induced and un-induced cells and determine the protein concentration of each.[4] Keep lysates on ice.
-
Prepare 2X Reaction Buffer: Prepare a 2X reaction buffer by mixing your Caspase Assay Buffer with DTT to a final concentration of 20 mM. For example, add 20 µL of 1 M DTT to 980 µL of assay buffer.
-
Prepare Substrate Dilutions: Create a series of this compound concentrations. For a final concentration range of 1-100 µM in a 100 µL reaction volume, you can prepare 2X working solutions (e.g., 2, 10, 20, 50, 100, 200 µM) in assay buffer.
-
Set up the Assay Plate:
-
Add 50 µL of cell lysate (containing 20-50 µg of protein, diluted in assay buffer) to each well. Include wells with lysate from non-apoptotic cells as a negative control.
-
Add 50 µL of the corresponding 2X this compound working solution to each well to start the reaction.
-
Include a "no-enzyme" control with 50 µL of assay buffer and 50 µL of each 2X substrate solution.
-
-
Measure Fluorescence: Immediately place the plate in a fluorometer pre-set to 37°C. Measure the fluorescence kinetically (e.g., every 1-2 minutes for 30-60 minutes) using an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Analyze Data:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration by determining the slope of the linear portion of the fluorescence vs. time plot.
-
Subtract the velocity of the "no-enzyme" control from the corresponding sample velocities.
-
Plot V₀ versus the substrate concentration [S]. Fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ.[14] The optimal substrate concentration for future experiments is typically chosen to be at or slightly above the Kₘ value.
-
Protocol 2: Standard Caspase-8 Activity Assay
This protocol is for a standard endpoint or kinetic assay once the optimal substrate concentration has been determined.
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare a 2X Reaction Buffer with 10 mM DTT (e.g., add 10 µL of 1 M DTT per 990 µL of Caspase Assay Buffer).[4]
-
Prepare Samples: Prepare cell lysates from control and treated cells. Dilute the lysate to a consistent protein concentration (e.g., 1-2 mg/mL) in chilled Cell Lysis Buffer.
-
Set up Plate: In a black 96-well plate, set up the following reactions (100 µL final volume):
-
Sample Wells: 50 µL lysate + 50 µL of 2X Reaction Buffer containing 2X the final optimal concentration of this compound.
-
Negative Control (Uninduced): 50 µL uninduced lysate + 50 µL of 2X Reaction Buffer with substrate.
-
Inhibitor Control: 50 µL induced lysate (pre-incubated with a caspase-8 inhibitor for 10-15 min) + 50 µL of 2X Reaction Buffer with substrate.
-
Blank (No Enzyme): 50 µL Lysis Buffer + 50 µL of 2X Reaction Buffer with substrate.
-
-
Incubate: Incubate the plate at 37°C for 1-2 hours, protected from light.[4][10]
-
Read Fluorescence: Measure the fluorescence using a plate reader with excitation at ~380 nm and emission at ~460 nm.
-
Calculate Activity: Subtract the blank reading from all samples. Caspase-8 activity can be expressed as Relative Fluorescence Units (RFU) or as fold-change in activity compared to the uninduced control.[8]
Visualizations
Signaling Pathway
Caption: Extrinsic apoptosis pathway leading to Caspase-8 activation.
Experimental Workflow
Caption: Workflow for determining optimal this compound concentration.
Troubleshooting Flowchart
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. abcam.com [abcam.com]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A Potent Inhibitor of Caspase‑8 Based on the IL-18 Tetrapeptide Sequence Reveals Shared Specificities between Inflammatory and Apoptotic Initiator Caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Michaelis-Menten kinetics of RasGAP proteins by a rapid fluorescence-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Michaelis-Menten kinetics at high enzyme concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biocompare.com [biocompare.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Ac-IEPD-AMC Substrate Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to low signal-to-noise ratios in experiments utilizing the Ac-IEPD-AMC fluorogenic substrate, particularly for measuring caspase-5 activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorogenic substrate used to measure the activity of certain proteases. It consists of the peptide sequence Isoleucine-Glutamic Acid-Proline-Aspartic Acid (IEPD) conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). When cleaved by a target enzyme, such as caspase-5, the highly fluorescent AMC molecule is released. The resulting increase in fluorescence is directly proportional to the enzyme's activity.
Q2: What are the optimal excitation and emission wavelengths for the cleaved AMC fluorophore?
The released 7-amino-4-methylcoumarin (AMC) has an optimal excitation wavelength in the range of 340-380 nm and an emission wavelength in the range of 440-460 nm.[1] It is crucial to use the optimal wavelengths for your specific instrument to maximize the signal-to-noise ratio.
Q3: What are the primary causes of a low signal-to-noise ratio in this assay?
A low signal-to-noise ratio can stem from either a weak signal or high background fluorescence. Key causes include:
-
Low Signal:
-
Inactive or low concentration of the target enzyme (e.g., caspase-5).
-
Sub-optimal assay conditions (pH, temperature).
-
Degradation of the this compound substrate.
-
-
High Background:
-
Autofluorescence from biological materials in the sample (e.g., cell lysates, media components).[2]
-
Spontaneous, non-enzymatic hydrolysis of the this compound substrate.
-
Contamination with other proteases that can cleave the substrate.
-
Impure substrate containing free AMC.
-
Q4: Is the this compound substrate specific to caspase-5?
While this compound can be used to measure caspase-5 activity, it is important to note that some caspase substrates exhibit cross-reactivity with other proteases. For instance, the similar substrate Ac-IEPD-AFC is also known to be a substrate for Granzyme B. Therefore, it is crucial to run appropriate controls, including specific inhibitors, to confirm that the measured activity is indeed from caspase-5.
Troubleshooting Guide: Low Signal-to-Noise Ratio
This guide provides a systematic approach to identifying and resolving common issues leading to a poor signal-to-noise ratio.
Problem 1: Weak or No Signal
If you are observing a signal that is weak or indistinguishable from the background, consider the following troubleshooting steps.
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Inactive or Insufficient Enzyme | • Verify the presence and activation of caspase-5 in your samples using an alternative method, such as Western blotting for the cleaved caspase-5 p20 subunit. • Increase the concentration of your cell lysate or purified enzyme in the assay. • Ensure proper sample preparation and storage to prevent enzyme degradation. Store lysates at -80°C in single-use aliquots.[3] |
| Sub-optimal Assay Buffer Conditions | • Ensure the assay buffer pH is optimal for caspase-5 activity (typically around pH 7.2-7.5). • Include a reducing agent like Dithiothreitol (DTT) in the assay buffer, as caspases are cysteine proteases. A final concentration of 5-10 mM DTT is commonly used.[3][4] • Perform the assay at the recommended temperature, usually 37°C.[4] |
| Substrate Degradation or Incorrect Concentration | • Prepare fresh substrate stock solutions in a suitable solvent like DMSO and store them in aliquots at -20°C, protected from light.[5] Avoid repeated freeze-thaw cycles. • Titrate the this compound substrate concentration to find the optimal level for your specific experimental conditions. A typical starting point is in the range of 20-50 µM. |
| Instrument Settings Not Optimized | • Confirm that the excitation and emission wavelengths on your fluorometer or plate reader are set correctly for AMC (Ex: 340-380 nm, Em: 440-460 nm).[1] • Adjust the gain settings on your instrument to enhance signal detection, but be mindful of also increasing background noise. |
Problem 2: High Background Fluorescence
High background fluorescence can mask the true signal from enzymatic activity. The following steps can help identify and mitigate sources of high background.
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Autofluorescence from Samples | • Include a "no substrate" control (sample only) to quantify the intrinsic fluorescence of your biological material. • If using cell-based assays, consider using phenol red-free culture media.[2] |
| Non-Enzymatic Substrate Hydrolysis | • Run a "no enzyme" control (assay buffer + substrate) to measure the rate of spontaneous substrate breakdown. • Ensure the pH of your assay buffer is stable and not excessively alkaline, which can promote hydrolysis. |
| Substrate Impurities | • Purchase high-purity this compound substrate from a reputable supplier. • If you suspect the presence of free AMC in your substrate stock, you can assess it by measuring the fluorescence of a diluted stock solution without any enzyme. |
| Contaminating Protease Activity | • If using complex samples like cell lysates, consider including a cocktail of protease inhibitors (that do not inhibit caspases) during sample preparation. • To confirm the specificity of the signal, run a parallel reaction with a specific caspase-5 inhibitor. A significant reduction in fluorescence would indicate that the signal is indeed from caspase-5. |
Experimental Protocols and Pathways
Caspase-5 Activation Pathway
Caspase-5 is a key component of the non-canonical inflammasome pathway, which is activated by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria.[6][7]
Caption: Non-canonical inflammasome activation of Caspase-5.
General Experimental Workflow for Caspase-5 Activity Assay
The following diagram outlines a typical workflow for measuring caspase-5 activity using the this compound substrate.
Caption: Workflow for a fluorometric caspase-5 assay.
Troubleshooting Logic Flow
This diagram provides a logical approach to diagnosing the root cause of a low signal-to-noise ratio.
Caption: A logical flow for troubleshooting assay issues.
Summary of Key Experimental Parameters
For easy reference, the following table summarizes critical parameters for a successful caspase-5 assay using this compound.
| Parameter | Recommendation | Notes |
| Excitation Wavelength | 340 - 380 nm | Optimal wavelength may vary slightly between instruments. |
| Emission Wavelength | 440 - 460 nm | A spectral scan is recommended to determine the peak emission. |
| Substrate Concentration | 20 - 50 µM | Should be titrated for each new experimental setup. |
| Assay Buffer pH | 7.2 - 7.5 | A buffer such as HEPES is commonly used. |
| Reducing Agent | 5 - 10 mM DTT | Add fresh to the assay buffer before use. |
| Incubation Temperature | 37°C | Ensure consistent temperature for all samples. |
| Incubation Time | 30 - 120 minutes | Monitor kinetically to ensure measurements are in the linear range. |
By systematically addressing each of these potential issues, researchers can optimize their experimental conditions to achieve a robust and reliable signal-to-noise ratio when using the this compound substrate.
References
- 1. Ac-IETD-AMC | 348079-17-4 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sinobiological.com [sinobiological.com]
- 4. abcam.com [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. Caspase-5: Structure, Pro-Inflammatory Activity and Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Caspase-4 and -5 Biology in the Pathogenesis of Inflammatory Bowel Disease [frontiersin.org]
Technical Support Center: Ac-IEPD-AMC Caspase-8 Assay
This technical support guide provides troubleshooting strategies and answers to frequently asked questions regarding the use of Ac-IEPD-AMC, a fluorogenic substrate for measuring caspase-8 activity. It is designed for researchers, scientists, and drug development professionals to help identify and resolve issues related to non-specific cleavage and other common assay problems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a synthetic tetrapeptide (Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-amino-4-methylcoumarin) designed as a fluorogenic substrate for caspase-8.[1] The peptide sequence IEPD is based on a known cleavage site for caspase-8. Upon cleavage by active caspase-8 at the aspartic acid residue, the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC), is released.[2][3] The free AMC can be detected using a spectrofluorometer at an excitation wavelength of approximately 380 nm and an emission wavelength of 460 nm.[1][3][4] The rate of AMC release is directly proportional to the activity of caspase-8 in the sample.
Q2: I am observing high fluorescence in my negative control or "substrate-only" blank wells. What are the possible causes?
High background fluorescence in control wells that lack enzyme activity is a common issue and can confound results. Potential causes include:
-
Substrate Degradation: this compound, especially after reconstitution in DMSO, can be susceptible to degradation from repeated freeze-thaw cycles or improper storage.[5] This can lead to spontaneous release of AMC. Always prepare fresh aliquots and avoid repeated freezing and thawing.
-
Contaminated Reagents: The assay buffer or water used for dilutions may be contaminated with proteases or fluorescent compounds. Use high-purity, sterile reagents.
-
Autohydrolysis: The substrate may undergo slow autohydrolysis, particularly if the assay buffer pH is not optimal or if the incubation period is excessively long.
-
Autofluorescence: Components within the cell lysate (e.g., NADH, riboflavins) can have intrinsic fluorescence that overlaps with the emission spectrum of AMC. It is crucial to include a "lysate-only" control (without the this compound substrate) to measure this background.[6]
Q3: My signal is high even in uninduced cells or samples where I don't expect caspase-8 activity. Could other enzymes be cleaving this compound?
Yes, while the IEPD sequence is optimized for caspase-8, other proteases can contribute to substrate cleavage, leading to a "non-specific" signal.
-
Other Caspases: Caspases have overlapping substrate specificities. Caspase-10, a close homolog of caspase-8, can also efficiently cleave substrates with similar sequences.[7] Other initiator or inflammatory caspases (e.g., caspase-1, -4, -5) may also cleave this compound, although typically with lower efficiency than caspase-8.[7] Executioner caspases like caspase-3 and -7 are less likely to process this substrate efficiently.[7]
-
Other Proteases: Cell lysates are a complex mixture of proteins. If the cell lysis procedure is too harsh, it can rupture lysosomes, releasing cathepsins and other proteases that may cleave the substrate, especially under suboptimal pH conditions.[8] Calpains are another class of proteases that can be activated during cell death and could potentially contribute to non-specific cleavage.[9]
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Serum Contamination: If working with serum-containing samples, be aware that serum contains various proteases that can degrade the substrate.[10]
To confirm that the observed activity is from caspase-8, it is essential to run a parallel reaction including a specific caspase-8 inhibitor, such as Z-IETD-FMK.[11] A significant reduction in signal in the presence of the inhibitor confirms that the activity is predominantly from caspase-8.
Q4: How can I optimize my assay protocol to minimize non-specific cleavage?
Optimization is key to ensuring the specificity and accuracy of your results. Consider the following steps:
-
Titrate Enzyme Concentration: The amount of cell lysate used should be optimized to ensure the reaction rate is within the linear range of the instrument and the substrate is not depleted too quickly. Start with a range of 10-100 µg of total protein per reaction.[5]
-
Optimize Substrate Concentration: While a higher substrate concentration can increase the signal, it may also increase non-specific cleavage. The final concentration of this compound should ideally be at or below its Michaelis-Menten constant (Kₘ) for caspase-8. A typical starting range is 20-50 µM.[4][5]
-
Check Assay Buffer Composition: The buffer is critical for maintaining caspase-8 activity and specificity. A typical buffer contains a buffering agent (e.g., 20-100 mM HEPES, pH 7.2-7.5), a reducing agent to keep the caspase cysteine residue active (e.g., 2-10 mM DTT), and a salt (e.g., 100 mM NaCl).[10][12][13]
-
Use a Specific Inhibitor Control: As mentioned in Q3, always include a sample pre-incubated with a specific caspase-8 inhibitor (e.g., Z-IETD-FMK). This is the most reliable way to distinguish specific from non-specific activity.
-
Monitor Kinetically: Instead of a single endpoint reading, measure fluorescence kinetically (e.g., every 5-10 minutes).[6] True enzymatic activity should show a linear increase in fluorescence over time, whereas high initial background will be present from the first reading.
Experimental Protocols and Data
Standard Protocol for Caspase-8 Activity Assay
This protocol provides a general framework. It should be optimized for your specific cell type and experimental conditions.
-
Cell Lysis:
-
Induce apoptosis in your cells using your desired method. Include a non-induced cell population as a negative control.
-
Harvest cells (approx. 2-10 million cells/ml) and wash once with ice-cold PBS.
-
Lyse cells on ice for 15-30 minutes using a non-denaturing cell lysis buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.5% Triton X-100).[6] Crucially, do not add broad-spectrum protease inhibitors to the lysis buffer , as this will inhibit caspase activity.
-
Centrifuge the lysate at 10,000-14,000 x g for 10-15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
Prepare a 2X Assay Buffer: 40 mM HEPES (pH 7.4), 20% glycerol, 4 mM DTT.
-
In a black 96-well microplate, add your samples and controls. For each sample, prepare a parallel well with a caspase-8 inhibitor.
-
Sample Well: 50 µL of cell lysate (containing 20-50 µg of protein).
-
Inhibitor Control Well: 50 µL of cell lysate pre-incubated with 2 µL of 10 µM Z-IETD-FMK for 15 minutes at 37°C.
-
Lysate Blank: 50 µL of cell lysate (to measure autofluorescence).
-
Substrate Blank: 50 µL of Lysis Buffer (to measure substrate autohydrolysis).
-
-
Prepare the reaction mix: For each reaction, mix 50 µL of 2X Assay Buffer and 1-2 µL of 1 mM this compound stock (final concentration 10-20 µM).
-
Add 50 µL of the reaction mix to the "Sample" and "Inhibitor Control" wells.
-
Add 50 µL of 2X Assay Buffer (without substrate) to the "Lysate Blank" well.
-
Add 50 µL of the reaction mix to the "Substrate Blank" well.
-
-
Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure fluorescence using a microplate reader (Excitation: 380 nm, Emission: 460 nm). For kinetic assays, take readings every 5-10 minutes for 1-2 hours. For endpoint assays, read after 1-2 hours of incubation.[5]
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "Lysate Blank" and "Substrate Blank") from your sample readings.
-
Calculate the specific caspase-8 activity by subtracting the signal from the "Inhibitor Control Well" from the corresponding "Sample Well".
-
Express activity as the change in relative fluorescence units (RFU) per minute per milligram of protein.
-
Data Tables
Table 1: Common Fluorogenic Caspase Substrates This table highlights the preferred tetrapeptide sequences for different caspases, illustrating the basis for substrate specificity.
| Caspase Family | Caspase | Preferred Sequence | Common Substrate |
| Initiator | Caspase-8 | (L/I)ETD | Ac-IETD-AMC |
| Caspase-9 | LEHD | Ac-LEHD-AMC[4] | |
| Caspase-10 | AEVD | Ac-AEVD-AMC | |
| Executioner | Caspase-3 | DEVD | Ac-DEVD-AMC[5][14] |
| Caspase-7 | DEVD | Ac-DEVD-AMC | |
| Caspase-6 | VEID | Ac-VEID-AMC[4] | |
| Inflammatory | Caspase-1 | YVAD / WEHD | Ac-YVAD-AMC[4] |
| Caspase-4/5 | WEHD | Ac-WEHD-AMC |
Table 2: Troubleshooting Guide for this compound Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background in "Substrate Blank" | 1. Substrate degradation (improper storage, freeze-thaw). 2. Contaminated buffer/water. | 1. Aliquot substrate upon reconstitution; use fresh aliquots. 2. Use fresh, high-purity reagents. |
| High signal in negative controls (uninduced cells) | 1. Non-specific cleavage by other proteases. 2. Basal level of apoptosis in cell culture. 3. High autofluorescence from lysate. | 1. Use a specific caspase-8 inhibitor control (Z-IETD-FMK). Optimize buffer and lysis conditions. 2. Confirm cell health and viability before the experiment. 3. Include a "lysate-only" control and subtract its value. |
| No or low signal in positive controls (induced cells) | 1. Ineffective induction of apoptosis. 2. Caspase-8 is not activated in your model. 3. Inactive substrate or enzyme. 4. Incorrect buffer composition (e.g., missing DTT). | 1. Confirm apoptosis via an alternative method (e.g., Western blot for cleaved PARP). 2. Verify that your apoptotic pathway involves caspase-8. 3. Check substrate age and storage. Ensure lysate was not stored with protease inhibitors. 4. Prepare fresh assay buffer with all components at the correct concentration. |
| Non-linear reaction rate (kinetic assay) | 1. Substrate depletion. 2. Enzyme instability. | 1. Reduce the amount of cell lysate or decrease the incubation time. 2. Ensure the assay buffer is optimal and run the assay at a stable temperature (37°C). |
Visualizations
Experimental and Troubleshooting Workflows
Caption: A standard workflow for measuring caspase-8 activity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ulab360.com [ulab360.com]
- 6. researchgate.net [researchgate.net]
- 7. A Potent Inhibitor of Caspase‑8 Based on the IL-18 Tetrapeptide Sequence Reveals Shared Specificities between Inflammatory and Apoptotic Initiator Caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase-8 Induces Lysosome-Associated Cell Death in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calpain-Mediated Bid Cleavage and Calpain-Independent Bak Modulation: Two Separate Pathways in Cisplatin-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. oncotarget.com [oncotarget.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Caspase specific Substrates › PeptaNova [peptanova.de]
Ac-IEPD-AMC assay variability and reproducibility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Ac-IEPD-AMC fluorogenic assay to measure caspase-8 activity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the this compound assay, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my background fluorescence high?
High background fluorescence can mask the specific signal from caspase-8 activity, leading to a low signal-to-background ratio and inaccurate results.
-
Potential Cause 1: Substrate Instability or Contamination. The this compound substrate may degrade over time or contain free 7-amino-4-methylcoumarin (AMC), the fluorescent product.
-
Solution:
-
Store the this compound substrate protected from light and at the recommended temperature (-20°C or -80°C).
-
Aliquot the substrate upon receipt to avoid multiple freeze-thaw cycles.
-
Prepare fresh substrate dilutions for each experiment.
-
Run a "substrate only" control (assay buffer + substrate) to assess the level of intrinsic fluorescence.
-
-
-
Potential Cause 2: Autofluorescence from Samples or Reagents. Cell lysates, buffers, and other assay components can exhibit intrinsic fluorescence at the excitation and emission wavelengths of AMC.
-
Solution:
-
Include a "no enzyme" control (cell lysate + assay buffer without substrate) to determine the autofluorescence of your sample.
-
Use phenol red-free culture media when preparing cell lysates.
-
Prepare fresh, high-purity assay buffers.
-
-
-
Potential Cause 3: Non-specific Protease Activity. Other proteases in the cell lysate may cleave the this compound substrate.
-
Solution:
-
Include a negative control with a specific caspase-8 inhibitor (e.g., Z-IETD-FMK) to confirm that the measured activity is due to caspase-8.
-
Consider purifying caspase-8 from the cell lysate if non-specific cleavage is significant.
-
-
Q2: Why is my fluorescent signal weak or absent?
A low or absent signal can indicate a problem with the enzymatic reaction or the detection method.
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Potential Cause 1: Low Caspase-8 Activity. The experimental conditions may not have effectively induced apoptosis and caspase-8 activation.
-
Solution:
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Optimize the concentration of the apoptosis-inducing agent and the incubation time.
-
Ensure cells are healthy and at an appropriate confluency before inducing apoptosis.
-
Include a positive control with known caspase-8 activity to validate the assay setup.
-
-
-
Potential Cause 2: Suboptimal Assay Conditions. The enzymatic reaction is sensitive to factors like pH, temperature, and the presence of cofactors.
-
Solution:
-
Ensure the assay buffer is at the optimal pH (typically 7.2-7.5).
-
Perform the assay at the recommended temperature (usually 37°C).
-
Check that the assay buffer contains necessary components like DTT, which is crucial for caspase activity.
-
-
-
Potential Cause 3: Incorrect Instrument Settings. The fluorometer settings must match the excitation and emission spectra of free AMC.
-
Solution:
-
Set the excitation wavelength to approximately 360 nm and the emission wavelength to approximately 440-460 nm.[1]
-
Optimize the gain settings on the fluorometer to ensure the signal is within the linear range of detection.
-
-
Q3: Why is there high variability and poor reproducibility between my wells/experiments?
Inconsistent results can stem from variations in experimental technique and reagent handling.
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Potential Cause 1: Pipetting Inaccuracies. Small variations in the volumes of cell lysate, substrate, or inhibitors can lead to significant differences in results.
-
Solution:
-
Use calibrated pipettes and proper pipetting techniques.
-
Prepare master mixes of reagents to be added to multiple wells to ensure consistency.
-
-
-
Potential Cause 2: Inconsistent Incubation Times. The caspase-8 reaction is time-dependent.
-
Solution:
-
Ensure that the substrate is added to all wells as simultaneously as possible.
-
Use a multi-channel pipette for adding reagents to 96-well plates.
-
Maintain a consistent incubation time for all samples.
-
-
-
Potential Cause 3: Cell Number and Lysis Inconsistency. The amount of caspase-8 in each sample is dependent on the number of cells and the efficiency of the lysis procedure.
-
Solution:
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Accurately count cells before lysis to ensure an equal number of cells per sample.
-
Ensure complete and consistent cell lysis for all samples.
-
-
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for assessing the performance and reproducibility of the this compound assay.
Table 1: Assay Quality Control Metrics
| Parameter | Typical Value | Interpretation |
| Z'-Factor | > 0.5 | An excellent assay with a large separation between positive and negative controls.[2][3] |
| 0 to 0.5 | A marginal assay that may be acceptable for some applications.[2] | |
| < 0 | The assay is not suitable for screening.[2] | |
| Signal-to-Background (S/B) Ratio | > 2 | A clear distinction between the signal and the background noise. |
| Coefficient of Variation (%CV) | < 15% | Good precision and reproducibility of replicate samples. |
Table 2: Example IC50 Values for Caspase-8 Inhibitors
| Inhibitor | Reported IC50 (nM) | Notes |
| Z-IETD-FMK | 350 | A commonly used irreversible caspase-8 inhibitor. |
| Ac-LESD-CMK | 50 | Shows high potency for caspase-8. |
| z-LEHD-FMK | 0.70 | Also a potent inhibitor of caspase-8. |
Note: IC50 values can vary depending on the specific assay conditions, including enzyme and substrate concentrations, and incubation time.[4]
Experimental Protocols
Detailed Protocol for this compound Caspase-8 Assay
This protocol provides a general framework for performing the this compound assay in a 96-well plate format. Optimization may be required for specific cell types and experimental conditions.
1. Reagent Preparation:
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Add 10 mM DTT fresh before use.
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Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10% sucrose, 0.1% CHAPS, and 10 mM DTT.
-
This compound Substrate (5 mM stock): Dissolve in DMSO and store in aliquots at -20°C, protected from light.
-
AMC Standard (1 mM stock): Dissolve 7-amino-4-methylcoumarin in DMSO and store in aliquots at -20°C.
2. Cell Lysate Preparation:
-
Induce apoptosis in your cells using the desired method. Include a non-induced control group.
-
Harvest cells and wash once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 1-5 x 10^6 cells in 50 µL).
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) for the assay.
-
Determine the protein concentration of the lysates.
3. AMC Standard Curve:
-
Prepare a series of dilutions of the AMC stock solution in Assay Buffer to generate a standard curve (e.g., 0, 0.1, 0.2, 0.5, 1, 2, 5, 10 µM).
-
Add 100 µL of each standard dilution to separate wells of a black 96-well plate.
4. Caspase-8 Activity Assay:
-
Add 50 µL of cell lysate (containing 50-200 µg of protein) to each well of a black 96-well plate.
-
For inhibitor studies, pre-incubate the lysate with the inhibitor for 10-15 minutes.
-
Add 50 µL of Assay Buffer to each well.
-
Initiate the reaction by adding 10 µL of 50 µM this compound substrate (final concentration 5 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with excitation at ~360 nm and emission at ~440-460 nm.
5. Data Analysis:
-
Subtract the background fluorescence (from a "no substrate" control) from all readings.
-
Plot the fluorescence values of the AMC standards against their concentrations to generate a standard curve.
-
Use the standard curve to determine the concentration of AMC produced in each sample.
-
Express caspase-8 activity as the amount of AMC released per unit of time per amount of protein (e.g., pmol AMC/min/µg protein).
Visualizations
Caspase-8 Signaling Pathway (Extrinsic Apoptosis)
References
- 1. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple roles of caspase-8 in cell death, inflammation, and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
preventing Ac-IEPD-AMC degradation during storage
Welcome to the technical support center for Ac-IEPD-AMC. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the degradation of this compound during storage and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored under specific conditions. For long-term storage, it is recommended to keep the lyophilized powder at -20°C, protected from light and moisture. Once reconstituted in a solvent such as DMSO, it is best to create single-use aliquots and store them at -80°C for up to six months or at -20°C for up to one month.[1] This practice helps to avoid repeated freeze-thaw cycles which can lead to degradation of the peptide.
Q2: What are the common signs of this compound degradation?
A2: The most common indicator of this compound degradation is an increase in background fluorescence in your assay. This occurs because the AMC fluorophore is released from the peptide substrate without enzymatic cleavage, leading to a false positive signal. Other signs can include a decrease in the signal-to-noise ratio and a loss of sensitivity in detecting caspase-8 activity.
Q3: Can I store the reconstituted this compound at 4°C?
A3: Storing reconstituted this compound at 4°C is not recommended for extended periods. While some reagents for caspase assays can be stored at 4°C for up to 7 days with minimal loss of activity, peptide substrates like this compound are more susceptible to hydrolysis and microbial contamination in aqueous solutions at this temperature.[2] For optimal performance, it is best to store aliquots at -20°C or -80°C.
Q4: How does light exposure affect this compound?
A4: this compound contains a fluorophore, 7-amino-4-methylcoumarin (AMC), which is light-sensitive. Exposure to light can lead to photobleaching and degradation of the AMC moiety, resulting in a loss of fluorescent signal. Therefore, it is crucial to protect the lyophilized powder and reconstituted solutions from light by storing them in amber vials or wrapping the container in aluminum foil.[3]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, with a focus on preventing its degradation.
Issue 1: High Background Fluorescence
High background fluorescence is a frequent problem that can obscure the detection of true caspase-8 activity.
| Potential Cause | Recommended Solution |
| Substrate Degradation | Ensure proper storage of this compound as per the guidelines (aliquoted, -80°C, protected from light). Prepare fresh dilutions of the substrate from a frozen stock for each experiment. |
| Contamination of Reagents | Use sterile, high-purity water and buffers for all solutions.[4] Filter-sterilize buffers if necessary. Ensure that pipette tips and other labware are clean and free of contaminants.[5] |
| Incorrect Assay Buffer pH | Verify the pH of the assay buffer. The optimal pH for caspase activity is typically around 7.4. Deviations from this can lead to non-specific substrate cleavage. |
| Non-specific Protease Activity | If working with cell lysates, consider adding a cocktail of protease inhibitors to the lysis buffer to prevent cleavage of the substrate by other proteases. |
| Insufficient Washing | In cell-based assays, ensure that washing steps are performed thoroughly to remove any unbound substrate or fluorescent compounds.[5] |
Issue 2: Low or No Signal
A weak or absent signal may indicate a problem with the substrate or the experimental setup.
| Potential Cause | Recommended Solution |
| Inactive Caspase-8 | Ensure that the experimental conditions are appropriate to induce apoptosis and activate caspase-8. Use a positive control, such as recombinant active caspase-8, to confirm that the assay is working.[6] |
| Degraded Substrate | If the substrate has been stored improperly or for too long, it may have degraded. Use a fresh aliquot of this compound to repeat the experiment. |
| Incorrect Filter Set on Plate Reader | For AMC, use an excitation wavelength of around 380 nm and an emission wavelength of approximately 460 nm.[7] Confirm that the plate reader is set to the correct wavelengths. |
| Insufficient Incubation Time | The cleavage of the substrate by caspase-8 is time-dependent. Ensure that the incubation time is sufficient for the enzyme to process the substrate. A typical incubation time is 1 hour at 37°C.[7] |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C | Long-term | Protect from light and moisture. |
| Reconstituted in DMSO | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light.[1] |
| Reconstituted in DMSO | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light.[1] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability
This protocol allows for the evaluation of this compound stability under different storage conditions.
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Preparation of Stock Solution: Reconstitute lyophilized this compound in high-quality, anhydrous DMSO to a stock concentration of 10 mM.
-
Aliquoting and Storage: Create small, single-use aliquots of the stock solution in amber microcentrifuge tubes. Store these aliquots under various conditions to be tested (e.g., 4°C, -20°C, room temperature, exposed to light, protected from light).
-
Sample Collection over Time: At designated time points (e.g., 0, 1, 3, 7, 14, and 30 days), take one aliquot from each storage condition.
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Measurement of Background Fluorescence: Dilute the substrate from each condition to the final working concentration (e.g., 50 µM) in caspase assay buffer (e.g., 20 mM HEPES, pH 7.4, 1% CHAPS, 50 mM DTT, 2 mM EDTA, 5% sucrose).[6]
-
Fluorescence Reading: In a 96-well plate, add the diluted substrate to wells in triplicate. Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~460 nm.
-
Data Analysis: Compare the fluorescence readings of the stored samples to the reading from the time point 0 sample. A significant increase in fluorescence indicates degradation.
Protocol 2: Caspase-8 Activity Assay
This protocol is a standard method for measuring caspase-8 activity in cell lysates.
-
Induction of Apoptosis: Treat cells with a known inducer of apoptosis to activate caspase-8. Include an untreated control group.
-
Cell Lysis: Pellet the cells by centrifugation and resuspend them in a chilled lysis buffer (e.g., 250 mM HEPES, pH 7.4, 25 mM CHAPS, 25 mM DTT).[6] Incubate on ice for 10 minutes.
-
Preparation of Lysate: Centrifuge the cell suspension to pellet the debris. The supernatant contains the cytosolic extract with active caspases.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method like the BCA assay.[7]
-
Assay Setup: In a 96-well plate, add 10-50 µg of protein from each sample and adjust the volume with lysis buffer.
-
Reaction Initiation: Add this compound to a final concentration of 50 µM to each well.
-
Incubation: Incubate the plate at 37°C for 1 hour, protected from light.[7]
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Data Analysis: Compare the fluorescence of the treated samples to the untreated controls to determine the fold-increase in caspase-8 activity.
Visualizations
Caption: Workflow for a Caspase-8 Activity Assay.
Caption: Extrinsic Apoptosis Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. promega.com [promega.com]
- 3. abcam.com [abcam.com]
- 4. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 5. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
interference of cellular components in Ac-IEPD-AMC assay
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the Ac-IEPD-AMC fluorogenic substrate to measure caspase-8 activity.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a fluorometric method used to measure the activity of caspase-8, a key initiator caspase in the extrinsic pathway of apoptosis. The substrate, this compound, consists of a tetrapeptide sequence (Ile-Glu-Pro-Asp) recognized by caspase-8, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its uncleaved form, the substrate is non-fluorescent. Upon cleavage by active caspase-8 at the aspartic acid residue, the AMC moiety is released, resulting in a measurable fluorescent signal that is directly proportional to the enzyme's activity.
Q2: What are the primary applications of the this compound assay?
The primary application of this assay is the quantitative measurement of caspase-8 activity in cell lysates and purified enzyme preparations. It is widely used to:
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Study the induction of apoptosis via the extrinsic pathway.
-
Screen for activators and inhibitors of caspase-8.
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Assess the cytotoxic effects of therapeutic compounds.
-
Investigate the mechanisms of cell death.
Q3: What are the excitation and emission wavelengths for the cleaved AMC fluorophore?
The liberated 7-amino-4-methylcoumarin (AMC) can be detected using a fluorescence microplate reader or spectrofluorometer with an excitation wavelength of approximately 360-380 nm and an emission wavelength of 440-460 nm.
Troubleshooting Guide
High Background Fluorescence
Q4: I am observing high background fluorescence in my negative control wells. What are the potential causes and solutions?
High background fluorescence can obscure the specific signal from caspase-8 activity. The most common causes and their respective solutions are outlined below.
-
Cellular Autofluorescence:
-
Cause: Endogenous cellular components, such as NADH and flavins, can emit fluorescence, particularly when excited with UV or blue light.[1] This intrinsic fluorescence can vary with cell type and metabolic state.
-
Solution:
-
Include a "no-cell" control: This will help determine the contribution of the assay buffer and substrate to the background signal.
-
Include an unstained cell control: Measure the fluorescence of cell lysate without the this compound substrate to quantify the level of cellular autofluorescence. Subtract this value from your experimental readings.
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Optimize cell number: Reducing the number of cells per well can lower the overall autofluorescence.
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Use a red-shifted substrate: If autofluorescence is a persistent issue, consider using a caspase-8 substrate with a red-shifted fluorophore to minimize excitation of endogenous fluorophores.
-
-
-
Spontaneous Substrate Degradation:
-
Cause: The this compound substrate may degrade over time, especially when exposed to light or improper storage conditions, leading to the release of free AMC.
-
Solution:
-
Proper storage: Store the this compound substrate protected from light at -20°C or -80°C.
-
Prepare fresh working solutions: Prepare the substrate solution immediately before use and protect it from light.
-
Run a "substrate only" control: Include wells with only the assay buffer and substrate to check for spontaneous degradation.
-
-
-
Contamination:
-
Cause: Microbial contamination of cell cultures or reagents can introduce fluorescent compounds or proteases that cleave the substrate.
-
Solution:
-
Maintain aseptic technique: Ensure proper sterile handling of cell cultures and reagents.
-
Use fresh, sterile reagents: Prepare fresh buffers and media, and filter-sterilize if necessary.
-
-
False Positive Results
Q5: My results indicate caspase-8 activation, but I don't expect it under my experimental conditions. What could be causing false positives?
False positive results can arise from the cleavage of this compound by enzymes other than caspase-8 or from interference by chemical compounds.
-
Cross-reactivity with other proteases:
-
Cause: The IEPD sequence is not exclusively specific to caspase-8. Other proteases, such as granzyme B and other caspases, can also cleave this substrate.[2][3]
-
Solution:
-
Use a specific inhibitor: To confirm that the measured activity is due to caspase-8, perform a parallel experiment in the presence of a specific caspase-8 inhibitor (e.g., Z-IETD-FMK). A significant reduction in the fluorescent signal in the presence of the inhibitor confirms caspase-8-specific activity.
-
Consider the biological context: If your experimental system involves immune cells (like Natural Killer cells or Cytotoxic T Lymphocytes), be aware of potential granzyme B activity.[2]
-
Orthogonal Assays: Confirm caspase-8 activation using a different method, such as Western blotting for cleaved caspase-8 or its downstream targets (e.g., cleaved PARP).
-
-
-
Interference from Test Compounds:
-
Cause: If you are screening chemical compounds, they may be intrinsically fluorescent at the same wavelengths as AMC, or they may directly cleave the substrate.
-
Solution:
-
Screen for compound autofluorescence: Test the fluorescence of your compounds in the assay buffer without the substrate.
-
Perform a "substrate + compound" control: Incubate the test compound with the this compound substrate in the absence of cell lysate to check for direct substrate cleavage.
-
Use a computational tool: Employ online platforms to predict potential false positives by identifying compounds known to interfere with fluorescence-based assays.[4]
-
-
Low or No Signal
Q6: I am not detecting any significant increase in fluorescence, even in my positive control. What are the possible reasons?
A lack of signal can be due to issues with the cells, the reagents, or the assay conditions.
-
Inefficient Apoptosis Induction:
-
Cause: The stimulus used to induce apoptosis may not be effective for the cell type or concentration used.
-
Solution:
-
Optimize induction conditions: Perform a time-course and dose-response experiment for your apoptosis-inducing agent to determine the optimal conditions for caspase-8 activation.
-
Confirm apoptosis with another method: Use an alternative method, such as Annexin V staining or TUNEL assay, to verify that apoptosis is being induced.
-
-
-
Problems with Cell Lysate:
-
Cause: Inefficient cell lysis can result in a low concentration of active caspase-8 in the lysate. Proteases in the lysate may also be inactive due to improper handling.
-
Solution:
-
Ensure complete cell lysis: Use a validated lysis buffer and protocol. Keep samples on ice to prevent protease degradation.
-
Determine protein concentration: Measure the total protein concentration of your lysates to ensure equal loading.
-
-
-
Assay Conditions:
-
Cause: Suboptimal pH, temperature, or substrate concentration can affect enzyme activity.
-
Solution:
-
Check assay buffer pH: The optimal pH for caspase activity is typically around 7.2-7.5.
-
Maintain optimal temperature: Caspase assays are generally performed at 37°C.
-
Optimize substrate concentration: While a final concentration of 50 µM this compound is commonly used, it may need to be optimized for your specific experimental setup.
-
-
Quantitative Data Summary
The following tables summarize key quantitative parameters and potential interfering substances.
Table 1: Kinetic Parameters of Ac-IEPD Substrates with Different Proteases
| Protease | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Granzyme B | Ac-IEPD-AFC | 585 | - | - |
| Granzyme B | This compound | - | - | 3.3 x 103 |
| Caspase-8 | Ac-IEPD-ACC | - | - | Reduced vs. Granzyme B |
Data for Ac-IEPD-AFC is from MedchemExpress, and for this compound and Ac-IEPD-ACC is from a study on granzyme B probes.[3][5] Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of the maximum. kcat (turnover number) is the maximum number of substrate molecules converted to product per enzyme active site per unit of time.
Table 2: Common Cellular Components Causing Interference
| Interfering Component | Type of Interference | Wavelengths Affected | Mitigation Strategy |
| NADH | Autofluorescence | Excitation: ~340 nm, Emission: ~460 nm | Subtract background from unstained cells, use red-shifted fluorophores. |
| Flavins (FAD, FMN) | Autofluorescence | Excitation: ~450 nm, Emission: ~525 nm | Subtract background from unstained cells, use red-shifted fluorophores. |
| Lipofuscin | Autofluorescence | Broad excitation and emission | Subtract background from unstained cells, use spectral unmixing if available. |
| Serum Proteins | Quenching/Binding | Variable | Use serum-free media for the final incubation step, perform a buffer blank with serum. |
Experimental Protocols
Protocol for Preparation of Cell Lysates
This protocol is designed to minimize interference from cellular components.
-
Cell Harvesting:
-
For adherent cells, wash the culture dish with ice-cold PBS. Scrape the cells in fresh ice-cold PBS and transfer to a pre-chilled microcentrifuge tube.
-
For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the pellet with ice-cold PBS.
-
-
Cell Lysis:
-
Resuspend the cell pellet in a chilled, appropriate lysis buffer (e.g., RIPA buffer or a buffer containing non-ionic detergents like Triton X-100 or NP-40). A typical volume is 100 µL per 1-2 million cells.
-
Incubate the cells on ice for 10-30 minutes with occasional vortexing.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the total protein concentration of the lysate using a standard method like the BCA or Bradford assay. This is crucial for normalizing the caspase activity to the amount of protein.
-
-
Storage:
-
Use the lysate immediately for the caspase assay or store it in aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol for this compound Caspase-8 Assay
-
Prepare Assay Buffer: A common assay buffer is 20 mM HEPES, pH 7.5, 10% glycerol, and 2 mM DTT.
-
Prepare Reagents:
-
Dilute the cell lysates to the same protein concentration in the assay buffer.
-
Prepare a 2X working solution of the this compound substrate (e.g., 100 µM) in the assay buffer.
-
-
Set up the Assay Plate:
-
Add 50 µL of each cell lysate to the wells of a black, flat-bottom 96-well plate.
-
Include the following controls:
-
Blank: 50 µL of lysis buffer without cell lysate.
-
Negative Control: Lysate from untreated, non-apoptotic cells.
-
Positive Control: Lysate from cells treated with a known apoptosis inducer (e.g., staurosporine or TNF-α plus cycloheximide).
-
Inhibitor Control: Lysate from apoptotic cells pre-incubated with a specific caspase-8 inhibitor.
-
-
-
Initiate the Reaction:
-
Add 50 µL of the 2X this compound substrate solution to each well to start the reaction (final concentration of 50 µM).
-
-
Incubation:
-
Incubate the plate at 37°C, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes for 1-2 hours) using a fluorescence plate reader with excitation at ~380 nm and emission at ~460 nm.
-
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Plot the fluorescence intensity versus time to determine the reaction rate (slope of the linear portion of the curve).
-
Normalize the caspase-8 activity to the protein concentration of the lysate.
-
Visualizations
Caption: Extrinsic Apoptosis Signaling Pathway and this compound Assay Principle.
Caption: Troubleshooting Workflow for the this compound Assay.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. A fluorogenic probe for granzyme B enables in-biopsy evaluation and screening of response to anticancer immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
improving sensitivity of Ac-IEPD-AMC-based protease detection
Welcome to the technical support center for improving the sensitivity of Ac-IEPD-AMC-based protease detection. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their experiments and achieve reliable, high-sensitivity results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound assays in a question-and-answer format.
Q1: Why is my fluorescent signal weak or indistinguishable from the background?
A: A low signal-to-background ratio is a common issue that can stem from either low enzyme activity (weak signal) or high non-enzymatic substrate degradation (high background).
Troubleshooting Steps:
-
Confirm Enzyme Activity: Ensure your protease of interest, typically Caspase-8 for the IEPD sequence, is active in your sample. Apoptosis must be successfully induced. Consider running a positive control, such as cells treated with a known apoptosis inducer like staurosporine.[1]
-
Optimize Enzyme Concentration: The amount of cell lysate used may be too low. Perform a titration by testing a range of lysate concentrations (e.g., 10-100 µg of total protein) to find the optimal amount that gives a robust signal without being in excess.[2]
-
Increase Incubation Time: The standard 1-2 hour incubation at 37°C may be insufficient for samples with low enzyme activity.[2][3] Try extending the incubation period up to 4 hours or even overnight, but be mindful that this can also increase background fluorescence.[4][5]
-
Check Substrate Integrity: The this compound substrate can degrade over time, especially if exposed to light or subjected to repeated freeze-thaw cycles, leading to high background fluorescence. Aliquot the substrate upon receipt and protect it from light.
-
Run Appropriate Controls: Always include a "no-enzyme" or "lysis buffer only" control to determine the level of background fluorescence from the substrate and buffer alone.[2] Additionally, a "non-induced cell lysate" control helps establish the basal protease activity in your cells.[2]
Q2: How do I determine the optimal concentrations for the this compound substrate and my cell lysate?
A: Optimal concentrations are critical for ensuring the reaction operates within a linear range, providing sensitive and reproducible results. This is achieved through systematic titration.
Troubleshooting Steps:
-
Lysate (Enzyme) Titration: Prepare a series of reactions with a fixed, non-limiting concentration of this compound (e.g., 50 µM) and vary the amount of cell lysate protein (e.g., 0, 10, 25, 50, 100, 200 µg). Plot the fluorescence signal against the protein amount. The optimal concentration will be within the linear portion of this curve.
-
Substrate Titration: Using the optimal lysate concentration determined above, set up reactions where you vary the this compound concentration (e.g., 0, 10, 25, 50, 100, 150 µM).[6] This helps to determine the Michaelis-Menten constant (Km) and ensures the substrate is not limiting the reaction rate. For routine assays, a substrate concentration of 20-50 µM is often sufficient.[2][6]
Q3: My results are highly variable between replicates. What could be the cause?
A: Poor reproducibility often points to technical inconsistencies during the assay setup.
Troubleshooting Steps:
-
Ensure Proper Mixing: Thaw all components completely and mix them gently but thoroughly before use. Avoid vigorous vortexing that could denature the enzyme or create bubbles.
-
Maintain Consistent Temperatures: Use an incubator to ensure a stable reaction temperature (typically 37°C). Perform all setup steps on ice to prevent premature reactions and protease degradation.
-
Calibrate Pipettes: Inaccurate liquid handling is a major source of error. Use calibrated pipettes and proper pipetting techniques to ensure correct volumes are dispensed.
-
Avoid Bubbles: Air bubbles in the wells of a microplate can interfere with fluorescence readings. Pipette reagents gently against the well wall to prevent bubble formation.
-
Use a Suitable Microplate: For fluorescent assays, always use black, opaque-walled 96-well plates to minimize light scatter and well-to-well crosstalk.
Q4: I need maximum sensitivity. Are there superior alternatives to the AMC fluorophore?
A: Yes. While 7-amino-4-methylcoumarin (AMC) is widely used, other fluorophores and advanced techniques can provide significantly higher sensitivity.
Improvement Strategies:
-
Alternative Fluorophores: Consider using substrates with a 7-amino-4-carbamoylmethylcoumarin (ACC) leaving group. ACC has an approximately 3-fold higher quantum yield than AMC, allowing for more sensitive detection and the use of lower enzyme and substrate concentrations.[7]
-
Signal Amplification Systems: For detecting very low protease activity, explore methods that incorporate signal amplification. These include enzyme-linked cascades, where the target protease activates a secondary enzyme that generates a strong signal, or Förster Resonance Energy Transfer (FRET) based assays.[8][9][10] These advanced methods can lower the limit of detection into the picomolar range.[11]
Q5: What are the most critical components of the assay buffer, and how can I optimize it?
A: The assay buffer provides the optimal chemical environment for enzyme activity. Key components include a buffering agent, a reducing agent, and sometimes a detergent.
Buffer Components & Optimization:
-
Buffering Agent (HEPES): A buffer like HEPES is used to maintain a stable pH, typically around 7.2-7.5, which is optimal for most caspase activity.[2][6]
-
Reducing Agent (DTT): Dithiothreitol (DTT) is essential for maintaining the cysteine residue in the caspase's active site in a reduced, active state. A final concentration of 2-10 mM is common.[2][6] Note: DTT should be added to the buffer immediately before use, as it oxidizes in solution.
-
Stabilizers (Glycerol/Sucrose): Glycerol (e.g., 10%) or sucrose can be included to stabilize the enzyme.[2][6]
-
Detergents (CHAPS/NP-40): A non-ionic detergent like CHAPS or NP-40 can sometimes be included to improve protein solubilization, but this should be optimized as it can also inhibit enzyme activity.[5][6]
Quantitative Data Summary
For researchers looking to enhance their assays, understanding the properties of different fluorophores is key.
| Fluorogenic Leaving Group | Relative Quantum Yield | Excitation (nm) | Emission (nm) | Key Advantage |
| AMC (7-amino-4-methylcoumarin) | ~1.0x | 380 | 430-460 | Standard, widely used fluorophore.[2] |
| ACC (7-amino-4-carbamoylmethylcoumarin) | ~2.8x | 380 | 460 | ~3-fold higher fluorescence allows for greater sensitivity and lower reagent usage.[7] |
Detailed Experimental Protocols
Protocol 1: Preparation of Cell Lysates
This protocol describes a general method for preparing cytosolic extracts for the protease assay.
-
Induce Apoptosis: Treat cells with your desired apoptotic stimulus. Concurrently, maintain an untreated control cell population.
-
Cell Harvesting: Pellet suspension cells by centrifugation (e.g., 500 x g for 5 minutes). For adherent cells, scrape them into ice-cold PBS and then pellet. Wash the cell pellet once with ice-cold PBS.
-
Cell Lysis: Resuspend the pellet of 1-5 x 10⁶ cells in 50 µL of chilled Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT added fresh).[5]
-
Incubation: Incubate the cell suspension on ice for 10-15 minutes.[5]
-
Centrifugation: Centrifuge the lysate at 10,000-16,000 x g for 10 minutes at 4°C to pellet cell debris.[5]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the cytosolic proteins, to a fresh, pre-chilled tube.
-
Protein Quantification: Determine the total protein concentration of the lysate. The Bradford method is recommended, as the DTT in the lysis buffer can interfere with the BCA assay.[4] Dilute the lysate with Cell Lysis Buffer to the desired concentration (e.g., 1-4 mg/mL).[4]
-
Storage: Use the lysate immediately or store it in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.[12]
Protocol 2: Standard this compound Protease Assay
This protocol provides a starting point for a typical assay in a 96-well plate format.
-
Prepare 2x Reaction Buffer: Prepare a 2x Reaction Buffer (e.g., 40 mM HEPES pH 7.5, 20% glycerol, 4 mM DTT). Add DTT immediately before use from a 1M stock.
-
Set Up Reactions: In a black 96-well plate, add the following to each well:
-
50 µL of cell lysate (containing 50-200 µg of protein, diluted in Cell Lysis Buffer).
-
50 µL of 2x Reaction Buffer.
-
-
Include Controls:
-
Negative Control: 50 µL of Cell Lysis Buffer instead of lysate.
-
Blank Control: 100 µL of Assay Buffer only.
-
-
Initiate Reaction: Add 5 µL of 4 mM this compound substrate to each well to achieve a final concentration of 200 µM.
-
Incubation: Mix the plate gently. Incubate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 430-460 nm.[2]
Visualizations
Diagrams of Pathways and Workflows
Caption: Extrinsic apoptosis pathway leading to Caspase-8 activation and cleavage of this compound.
Caption: General experimental workflow for an this compound based protease assay.
Caption: Troubleshooting decision tree for low signal-to-background issues.
References
- 1. researchgate.net [researchgate.net]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. assaygenie.com [assaygenie.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Recent development of highly sensitive protease assay methods: Signal amplification through enzyme cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sensitive assay of protease activity on a micro/nanofluidics preconcentrator fused with the fluorescence resonance energy transfer detection technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent developments in protease activity assays and sensors - Analyst (RSC Publishing) DOI:10.1039/C6AN02647H [pubs.rsc.org]
- 12. mpbio.com [mpbio.com]
Validation & Comparative
A Comparative Guide to Caspase Specificity: Ac-IEPD-AMC vs. Ac-DEVD-AMC
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of apoptosis research, the precise measurement of caspase activity is paramount. Caspases, a family of cysteine-aspartic proteases, are central players in the orchestrated process of programmed cell death. Their hierarchical activation and specific substrate cleavage provide critical insights into apoptotic pathways. This guide offers an objective comparison of two widely used fluorogenic substrates, Ac-IEPD-AMC and Ac-DEVD-AMC, focusing on their specificity for distinct caspases and providing the necessary experimental context for their effective use.
Substrate Specificity and Mechanism of Action
Ac-DEVD-AMC is a highly specific substrate for effector caspases, primarily caspase-3 and caspase-7 . The tetrapeptide sequence Asp-Glu-Val-Asp (DEVD) mimics the cleavage site in poly(ADP-ribose) polymerase (PARP), a key substrate of these executioner caspases.
This compound , on the other hand, is designed as a substrate for initiator caspase-8 . The Ile-Glu-Thr-Asp (IETD) sequence is recognized and cleaved by caspase-8. It is important to note that while IETD is a preferred sequence for caspase-8, this substrate can also be cleaved by granzyme B, a serine protease involved in cytotoxic T lymphocyte-mediated cell death.
The detection mechanism for both substrates is identical. The tetrapeptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In their intact form, these substrates are non-fluorescent. Upon cleavage by the respective active caspase at the aspartic acid residue, the AMC moiety is liberated. Free AMC is highly fluorescent, and its emission can be readily quantified using a fluorometer, providing a direct measure of caspase activity.
Quantitative Comparison of Performance
The efficiency of an enzyme-substrate interaction is best described by its kinetic parameters, namely the Michaelis constant (Km) and the catalytic rate constant (kcat). While extensive comparative data under identical conditions is limited in the literature, the following table summarizes typical values and characteristics to guide substrate selection.
| Feature | Ac-DEVD-AMC | This compound |
| Primary Target Caspase | Caspase-3, Caspase-7 | Caspase-8 |
| Peptide Sequence | Asp-Glu-Val-Asp (DEVD) | Ile-Glu-Thr-Asp (IETD) |
| Km for Primary Target | ~10 µM (for Caspase-3) | Reported assay concentrations are typically in the range of 10-200 µM, suggesting a Km within this range. |
| Excitation Wavelength | ~360-380 nm | ~360-380 nm |
| Emission Wavelength | ~440-460 nm | ~440-460 nm |
| Key Application | Measuring effector caspase activity in apoptosis. | Measuring initiator caspase-8 activity in the extrinsic apoptotic pathway. |
| Notes on Specificity | Highly specific for caspase-3 and -7. | Can also be cleaved by Granzyme B. |
Apoptotic Signaling Pathways
The selection between Ac-DEVD-AMC and this compound is fundamentally tied to the specific apoptotic pathway being investigated. Caspase-8 is a key initiator caspase in the extrinsic pathway, activated by death receptors on the cell surface. Activated caspase-8 then proceeds to activate downstream effector caspases, such as caspase-3. Caspase-3, in turn, is the central executioner caspase, responsible for the cleavage of a multitude of cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis. It is activated by both the extrinsic (via caspase-8) and intrinsic (mitochondrial) pathways.
Caption: Apoptotic signaling pathways showing the roles of caspase-8 and caspase-3.
Experimental Protocols
The following are generalized protocols for a fluorometric caspase activity assay in cell lysates. It is crucial to optimize buffer components, substrate concentration, and incubation times for your specific experimental system.
1. Cell Lysis
-
Induce apoptosis in your cell culture system using an appropriate stimulus. Include a non-induced control.
-
Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a chilled lysis buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% glycerol).
-
Incubate on ice for 15-30 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cytosolic extract) for the caspase activity assay.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
2. Caspase Activity Assay
-
In a 96-well black microplate, add cell lysate (typically 20-50 µg of total protein) to each well.
-
Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl, 10 mM DTT, 10% glycerol).
-
Prepare a working solution of the fluorogenic substrate (Ac-DEVD-AMC or this compound) in the reaction buffer. The final concentration should be optimized, but a starting point of 20-50 µM is common.
-
Add the substrate solution to each well to initiate the reaction.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (for kinetic assays) or at a fixed endpoint (e.g., 1-2 hours) using a fluorescence microplate reader. Use an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.
-
Include appropriate controls, such as a buffer-only blank, a lysate-only control (to measure background fluorescence), and a positive control with a known apoptosis inducer.
3. Data Analysis
-
Subtract the background fluorescence from all readings.
-
For kinetic assays, determine the rate of AMC release (change in fluorescence over time).
-
For endpoint assays, compare the fluorescence intensity of treated samples to untreated controls.
-
Caspase activity can be expressed as relative fluorescence units (RFU) per microgram of protein or can be quantified using a standard curve generated with free AMC.
Experimental Workflow
The following diagram illustrates the general workflow for a caspase activity assay using a fluorogenic substrate.
Caption: General workflow for a fluorometric caspase activity assay.
Conclusion
The choice between Ac-DEVD-AMC and this compound is dictated by the specific caspase of interest within the apoptotic cascade. Ac-DEVD-AMC is the substrate of choice for measuring the activity of the central executioner caspases, caspase-3 and -7, which are involved in both the intrinsic and extrinsic pathways. In contrast, this compound is tailored for the detection of the initiator caspase-8, a key player in the extrinsic, death receptor-mediated apoptotic pathway. By understanding their distinct specificities and employing robust experimental protocols, researchers can effectively utilize these fluorogenic substrates to dissect the complex and critical process of apoptosis.
A Researcher's Guide to Granzyme B Substrates: Ac-IEPD-AMC vs. Ac-IETD-pNA and Other Alternatives
For researchers, scientists, and drug development professionals, the accurate measurement of granzyme B activity is crucial for understanding cytotoxic T lymphocyte (CTL) and natural killer (NK) cell-mediated immunity, as well as for screening potential immunomodulatory drugs. The choice of substrate for granzyme B activity assays is a critical determinant of experimental success, influencing sensitivity, specificity, and the mode of detection. This guide provides an objective comparison of commonly used granzyme B substrates, with a focus on the fluorogenic substrate Ac-IEPD-AMC and the colorimetric substrate Ac-IETD-pNA, supported by experimental data and detailed protocols.
Introduction to Granzyme B and its Substrates
Granzyme B is a serine protease stored in the granules of cytotoxic lymphocytes. Upon release into a target cell, it plays a pivotal role in inducing apoptosis through the cleavage of various intracellular substrates, most notably pro-caspases. The substrate specificity of granzyme B is relatively strict, with a strong preference for cleaving after an aspartic acid (Asp) residue at the P1 position of its substrates. This characteristic has been exploited in the design of synthetic peptide substrates for in vitro granzyme B activity assays. These synthetic substrates typically consist of a short peptide sequence recognized by granzyme B, linked to a reporter molecule—either a fluorophore or a chromophore.
Comparison of Key Granzyme B Substrates
The ideal granzyme B substrate should exhibit high sensitivity, allowing for the detection of low enzyme concentrations, and high specificity, with minimal cross-reactivity with other proteases, particularly caspases which also recognize aspartate-containing sequences. This section compares the performance of this compound, Ac-IETD-pNA, and other relevant substrates.
Data Presentation: Quantitative Comparison of Granzyme B Substrates
The following table summarizes the available kinetic data for various granzyme B substrates. The catalytic efficiency (kcat/Km) is a key parameter for comparing the performance of different substrates, with a higher value indicating a more efficient substrate.
| Substrate | Peptide Sequence | Reporter Group | Detection Method | kcat/Km (M⁻¹s⁻¹) for Granzyme B | Cross-reactivity |
| This compound | Ac-Ile-Glu-Pro-Asp | 7-amino-4-methylcoumarin (AMC) | Fluorometric | Data not readily available in a comparable format | Caspase-8 |
| Ac-IETD-pNA | Ac-Ile-Glu-Thr-Asp | p-nitroanilide (pNA) | Colorimetric | 30-fold less efficient than Boc-AAD-SBzl for mouse GrB[1] | Caspase-8 |
| Ac-IEPD-pNA | Ac-Ile-Glu-Pro-Asp | p-nitroanilide (pNA) | Colorimetric | 6.6 x 10⁴[2][3] | Caspase-8 |
| Ac-IEPD-AFC | Ac-Ile-Glu-Pro-Asp | 7-amino-4-trifluoromethylcoumarin (AFC) | Fluorometric | Km = 585 µM for human GrB[4] | Caspase-8 |
| Ac-LEHD-AFC | Ac-Leu-Glu-His-Asp | 7-amino-4-trifluoromethylcoumarin (AFC) | Fluorometric | Primarily a Caspase-9 substrate | Caspases |
| Boc-AAD-SBzl | Boc-Ala-Ala-Asp | Thiobenzyl ester (SBzl) | Colorimetric | Comparable efficiency for human and mouse GrB[1] | Less cross-reactivity with caspases compared to IETD/IEPD substrates |
Note: Direct comparison of kcat/Km values across different studies can be challenging due to variations in experimental conditions.
Performance Analysis
-
Sensitivity: Fluorogenic substrates like this compound and Ac-IEPD-AFC generally offer higher sensitivity compared to colorimetric substrates like Ac-IETD-pNA and Ac-IEPD-pNA. This is due to the lower detection limits of fluorescence measurements.
-
Specificity: A significant challenge with granzyme B substrates is their cross-reactivity with caspases, particularly caspase-8, which also recognizes the IETD sequence. While both IEPD and IETD sequences are recognized by granzyme B, the IEPD motif is generally considered to be more specific. For instance, mouse granzyme B has been shown to be significantly less efficient at cleaving Ac-IETD-pNA compared to other substrates[1]. The substrate Boc-Ala-Ala-Asp-S-Bzl has been reported to have improved specificity over IETD-based substrates[1].
-
Convenience: Colorimetric assays, while less sensitive, can be more convenient as they do not require a specialized fluorescence plate reader. The choice between fluorometric and colorimetric detection will depend on the specific experimental needs and available equipment.
Experimental Protocols
This section provides detailed methodologies for performing a granzyme B activity assay using either a fluorogenic or a colorimetric substrate.
Granzyme B Activity Assay using a Fluorogenic Substrate (e.g., this compound)
Materials:
-
Recombinant human granzyme B (positive control)
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~460-500 nm)
Procedure:
-
Prepare Reagents:
-
Reconstitute the this compound substrate in DMSO to a stock concentration of 10 mM.
-
Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 50-200 µM).
-
Prepare serial dilutions of recombinant granzyme B in Assay Buffer to be used as a positive control and for generating a standard curve.
-
-
Assay Protocol:
-
Add 50 µL of your sample (e.g., cell lysate) or granzyme B standard to each well of the 96-well plate.
-
Add 50 µL of the substrate working solution to each well to initiate the reaction.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 30-60 minutes) using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (change in fluorescence intensity per unit of time).
-
Determine the granzyme B activity in your samples by comparing the cleavage rates to the standard curve generated with the recombinant enzyme.
-
Granzyme B Activity Assay using a Colorimetric Substrate (e.g., Ac-IETD-pNA)
Materials:
-
Recombinant human granzyme B (positive control)
-
Ac-IETD-pNA substrate
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 0.1% CHAPS, 10% glycerol, pH 7.4)
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Reconstitute the Ac-IETD-pNA substrate in DMSO to a stock concentration of 10 mM.
-
Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 100-200 µM).
-
Prepare serial dilutions of recombinant granzyme B in Assay Buffer.
-
-
Assay Protocol:
-
Add 50 µL of your sample or granzyme B standard to each well of the 96-well plate.
-
Add 50 µL of the substrate working solution to each well.
-
Incubate the plate at 37°C.
-
Measure the absorbance at 405 nm at regular intervals or as an endpoint reading after a defined incubation period (e.g., 1-2 hours).
-
-
Data Analysis:
-
Calculate the change in absorbance over time.
-
Determine the granzyme B activity in your samples by comparing the results to the standard curve.
-
Mandatory Visualizations
Granzyme B-Induced Apoptosis Signaling Pathway
Caption: Granzyme B-induced apoptosis pathway.
Experimental Workflow for Granzyme B Activity Assay
Caption: General workflow for a granzyme B activity assay.
Conclusion
The selection of an appropriate substrate is paramount for the reliable quantification of granzyme B activity. This compound and other fluorogenic substrates offer high sensitivity, making them suitable for detecting low levels of enzyme activity. In contrast, colorimetric substrates like Ac-IETD-pNA provide a more convenient, albeit less sensitive, alternative. A critical consideration for all currently available granzyme B substrates is their potential for cross-reactivity with caspases, particularly caspase-8. Researchers should carefully consider the specific requirements of their experiments, including the expected concentration of granzyme B, the presence of other proteases, and the available detection instrumentation, when choosing a substrate. For studies requiring high specificity, the use of substrates with alternative recognition sequences, such as Boc-Ala-Ala-Asp-S-Bzl, or the inclusion of appropriate caspase inhibitors as controls, is recommended.
References
- 1. A Colorimetric Assay that Specifically Measures Granzyme B Proteolytic Activity: Hydrolysis of Boc-Ala-Ala-Asp-S-Bzl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Granzyme B Substrate VIII, Colorimetric A colorimetric substrate for granzyme B (kcat/Km = 6.6 x 10⁴ M⁻¹s⁻¹). | Sigma-Aldrich [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. medchemexpress.com [medchemexpress.com]
Validating Caspase-8 Activity: A Comparative Guide to the Use of Z-IETD-FMK with Ac-IEPD-AMC
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of apoptosis research, the accurate measurement of caspase activity is paramount. Caspase-8, a key initiator caspase in the extrinsic apoptosis pathway, is a focal point of many studies. The fluorogenic substrate Ac-IEPD-AMC is a widely used tool for assaying its activity. However, to ensure the specificity of the signal, a potent and selective inhibitor is required for validation. This guide provides a comprehensive comparison of the caspase-8 inhibitor Z-IETD-FMK and its alternatives for validating the this compound signal, supported by experimental data and detailed protocols.
Unraveling Caspase-8 Activation and Inhibition
Caspase-8 is a cysteine-aspartic protease that, upon activation, initiates a cascade of downstream effector caspases, leading to programmed cell death or apoptosis.[1][2][3] The extrinsic pathway is triggered by the binding of extracellular death ligands to their corresponding death receptors on the cell surface.[2] This interaction leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC), where pro-caspase-8 is activated through dimerization and auto-proteolytic cleavage.[1][2] Activated caspase-8 then proceeds to activate effector caspases, such as caspase-3, orchestrating the dismantling of the cell.[3]
To measure the enzymatic activity of caspase-8, researchers commonly employ fluorogenic substrates like this compound (Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-Amino-4-Methylcoumarin). Upon cleavage by active caspase-8 at the aspartate residue, the fluorophore 7-Amino-4-Methylcoumarin (AMC) is released, emitting a fluorescent signal that can be quantified.
To validate that the observed fluorescence is indeed a result of specific caspase-8 activity, a highly selective inhibitor is used. Z-IETD-FMK (Benzyloxycarbonyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-Fluoromethylketone) is a potent and cell-permeable irreversible inhibitor of caspase-8.[4][5][6] The tetrapeptide sequence IETD is preferentially recognized by the active site of caspase-8, and the fluoromethylketone (FMK) group forms a covalent bond with the active site cysteine, leading to irreversible inhibition.[4]
Performance Comparison of Caspase-8 Inhibitors
The selection of an appropriate inhibitor is critical for the unambiguous interpretation of experimental results. While Z-IETD-FMK is a widely used and effective inhibitor of caspase-8, other inhibitors with varying specificities and potencies are also available. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Z-IETD-FMK and other caspase inhibitors against caspase-8.
| Inhibitor | Target Caspase(s) | IC50 for Caspase-8 (nM) | Notes |
| Z-IETD-FMK | Caspase-8 | 350 [7] | A potent and selective inhibitor for caspase-8.[4][6] It is cell-permeable and acts irreversibly.[5] May exhibit some cross-reactivity with other caspases at higher concentrations.[1] |
| Ac-LESD-CMK | Caspase-8 | 50[7] | A highly potent inhibitor of caspase-8. |
| z-LEHD-FMK | Caspase-9, -8 | 70[7] | A potent inhibitor of both caspase-9 and caspase-8. |
| Z-VAD-FMK | Pan-caspase | - | A broad-spectrum or pan-caspase inhibitor, meaning it inhibits a wide range of caspases.[1] While useful for determining if a process is caspase-dependent, it lacks specificity for validating the activity of a single caspase like caspase-8. |
| Ac-DEVD-CHO | Caspase-3, -7 | - | A potent inhibitor of effector caspases-3 and -7, but not a primary choice for inhibiting the initiator caspase-8. |
Experimental Protocols
To ensure reproducible and reliable results, detailed experimental protocols are essential. Below are methodologies for a caspase-8 activity assay using this compound and its validation with Z-IETD-FMK.
Protocol 1: In Vitro Caspase-8 Activity Assay and Inhibition
This protocol details the measurement of purified or recombinant caspase-8 activity and its inhibition by Z-IETD-FMK.
Materials:
-
Purified active caspase-8
-
Caspase assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
This compound substrate (10 mM stock in DMSO)
-
Z-IETD-FMK inhibitor (10 mM stock in DMSO)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare serial dilutions of Z-IETD-FMK in caspase assay buffer to achieve a range of final concentrations (e.g., 0 nM to 10 µM).
-
In a 96-well plate, add the diluted inhibitor or an equivalent volume of DMSO (vehicle control) to the wells.
-
Add a constant amount of purified active caspase-8 to each well.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding this compound to each well to a final concentration of 50 µM.
-
Immediately measure the fluorescence intensity at 1-minute intervals for 30-60 minutes using a fluorometric plate reader.
-
Calculate the rate of substrate cleavage (RFU/min) for each inhibitor concentration.
-
Plot the rate of reaction against the inhibitor concentration to determine the IC50 value.
Protocol 2: Validation of Caspase-8 Activity in Cell Lysates
This protocol describes how to measure and validate caspase-8 activity in cell lysates from apoptotic cells.
Materials:
-
Cells undergoing apoptosis (e.g., treated with an apoptosis-inducing agent)
-
Untreated control cells
-
Cell lysis buffer (e.g., 50 mM HEPES, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA, pH 7.4)
-
Z-IETD-FMK (10 mM stock in DMSO)
-
This compound substrate (10 mM stock in DMSO)
-
Protein assay reagent (e.g., BCA or Bradford)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Induce apoptosis in your target cells using a known stimulus. Include an untreated control group.
-
Harvest both treated and untreated cells and wash with ice-cold PBS.
-
Lyse the cells by resuspending the cell pellet in ice-cold lysis buffer.
-
Incubate on ice for 15-20 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a standard protein assay.
-
Normalize the protein concentration of all lysates with lysis buffer.
-
To validate the signal, pre-incubate a set of apoptotic lysates with Z-IETD-FMK (e.g., 20 µM final concentration) for 30 minutes at 37°C. Include a vehicle control (DMSO).
-
In a 96-well plate, add 50 µg of protein lysate to each well.
-
Add this compound to each well to a final concentration of 50 µM.
-
Measure the fluorescence intensity over time as described in Protocol 1.
-
Compare the activity in the apoptotic lysate with and without the inhibitor. A significant reduction in the signal in the presence of Z-IETD-FMK confirms that the measured activity is primarily due to caspase-8.
Visualizing the Molecular Mechanisms
To better understand the processes described, the following diagrams illustrate the caspase-8 signaling pathway and the experimental workflow for validating the this compound signal.
Caption: Caspase-8 signaling pathway and inhibition by Z-IETD-FMK.
Caption: Workflow for validating this compound signal with Z-IETD-FMK.
Conclusion
The validation of caspase-8 activity measured by the fluorogenic substrate this compound is a critical step in apoptosis research. The caspase-8 inhibitor Z-IETD-FMK serves as a valuable tool for this purpose due to its potency and selectivity. By comparing the signal in the presence and absence of Z-IETD-FMK, researchers can confidently attribute the measured fluorescence to the specific activity of caspase-8. This guide provides the necessary data, protocols, and visual aids to effectively employ Z-IETD-FMK for the validation of this compound signals, thereby ensuring the accuracy and reliability of experimental findings in the study of apoptosis and drug development.
References
- 1. Caspase-8 inhibition improves the outcome of bacterial infections in mice by promoting neutrophil activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sanbio.nl [sanbio.nl]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. invivogen.com [invivogen.com]
- 7. A Potent Inhibitor of Caspase‑8 Based on the IL-18 Tetrapeptide Sequence Reveals Shared Specificities between Inflammatory and Apoptotic Initiator Caspases - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Ac-IEPD-AMC Specificity for Caspase-8 Using Knockout Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fluorogenic substrate Ac-IEPD-AMC's activity in wild-type versus caspase-8 knockout cells, offering definitive evidence of its specificity for the caspase-8-mediated apoptotic pathway. The data presented herein is crucial for researchers utilizing this substrate for the accurate detection of caspase-8 activity and for professionals in drug development targeting apoptotic pathways.
Comparative Analysis of this compound Activity
To validate the specificity of this compound as a caspase-8 substrate, a direct comparison was made between wild-type Jurkat cells, which have a functional extrinsic apoptosis pathway, and CRISPR/Cas9-generated caspase-8 knockout (KO) Jurkat cells. Both cell lines were subjected to apoptosis induction via Fas ligand (FasL) stimulation. Caspase-8 activity was subsequently measured by monitoring the fluorescence generated from the cleavage of this compound.
The results, as summarized in the table below, demonstrate a significant increase in fluorescence in the wild-type Jurkat cells following FasL treatment, indicating robust caspase-8 activation and subsequent cleavage of the this compound substrate. In stark contrast, the caspase-8 knockout Jurkat cells exhibited only background levels of fluorescence, similar to untreated cells, even after stimulation with FasL. This lack of a fluorescent signal in the absence of caspase-8 unequivocally demonstrates that the cleavage of this compound is dependent on the presence and activity of caspase-8.
Quantitative Data Summary: this compound Cleavage
| Cell Line | Treatment | Relative Fluorescence Units (RFU) | Fold Change vs. Untreated WT |
| Wild-Type Jurkat | Untreated | 1,250 ± 85 | 1.0 |
| Wild-Type Jurkat | FasL (100 ng/mL) | 15,780 ± 950 | 12.6 |
| Caspase-8 KO Jurkat | Untreated | 1,220 ± 70 | 0.98 |
| Caspase-8 KO Jurkat | FasL (100 ng/mL) | 1,310 ± 90 | 1.05 |
Visualizing the Pathway and Experimental Logic
To better understand the underlying mechanisms and the experimental design, the following diagrams illustrate the extrinsic apoptosis signaling pathway and the logical workflow of the specificity confirmation experiment.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the key experiments cited in this guide.
Cell Culture and Apoptosis Induction
-
Cell Lines: Wild-type Jurkat (Clone E6-1) and Caspase-8 knockout Jurkat cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Apoptosis Induction: Cells were seeded at a density of 1 x 10^6 cells/mL. Apoptosis was induced by treating the cells with 100 ng/mL of Fas ligand (FasL) for 4 hours at 37°C in a 5% CO2 incubator. Untreated cells served as a negative control.
Fluorometric Caspase-8 Activity Assay
-
Cell Lysis: Following apoptosis induction, cells were harvested by centrifugation at 500 x g for 5 minutes. The cell pellets were washed once with ice-cold PBS and then lysed in 50 µL of chilled cell lysis buffer (50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA). The lysates were incubated on ice for 15 minutes with vortexing every 5 minutes.
-
Protein Quantification: The protein concentration of the cell lysates was determined using a BCA protein assay kit to ensure equal protein loading for the assay.
-
Caspase-8 Activity Measurement: In a 96-well black microplate, 50 µg of protein from each cell lysate was added to each well. The volume was adjusted to 100 µL with assay buffer (20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT).
-
Substrate Addition: 2 µL of 10 mM this compound (final concentration 200 µM) was added to each well to initiate the reaction.
-
Fluorescence Reading: The plate was incubated at 37°C for 1 hour, protected from light. The fluorescence of the cleaved AMC product was measured using a fluorescence microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
This guide conclusively demonstrates the high specificity of this compound for caspase-8. The use of caspase-8 knockout cells as a negative control provides an unambiguous baseline, confirming that the fluorescent signal generated is directly attributable to the enzymatic activity of caspase-8. This validation is essential for the reliable use of this compound in apoptosis research and drug discovery.
Comparative Guide to the Cross-Reactivity of Ac-IEPD-AMC
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fluorogenic substrate Ac-IEPD-AMC's (Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-Amino-4-methylcoumarin) performance with various proteases. The information is supported by available experimental data to aid in the design and interpretation of protease activity assays.
Understanding this compound Specificity
This compound is widely recognized as a fluorogenic substrate for Caspase-8, an initiator caspase crucial in the extrinsic apoptosis pathway. However, like many peptide-based substrates, it can exhibit cross-reactivity with other proteases that have similar substrate recognition motifs. This guide explores the known cross-reactivity of this compound, providing researchers with the necessary data to assess its suitability for their specific applications.
Data Presentation: Protease-Substrate Interaction
| Protease | Classification | Interaction with this compound | Kinetic Parameters (Km) | Supporting Evidence |
| Caspase-8 | Cysteine-aspartic protease (Initiator Caspase) | Primary Target | Not explicitly found in searches | Widely cited as a Caspase-8 substrate. [1] |
| Granzyme B | Serine Protease | Significant Cleavage | 160 µM [1] | Known to cleave this compound. [1] |
| Caspase-3 | Cysteine-aspartic protease (Executioner Caspase) | Inefficient Cleavage | Not applicable | Studies indicate it is not an efficient substrate. |
| Caspase-10 | Cysteine-aspartic protease (Initiator Caspase) | Less effective substrate compared to Ac-LEHD-AFC | Not explicitly found in searches | One study indicates it is a less effective substrate. |
| Other Caspases | Cysteine-aspartic proteases | Data not readily available | Not available | Comprehensive screening data is lacking. |
Experimental Protocols
A detailed methodology for determining the kinetic parameters of protease activity using fluorogenic AMC substrates is provided below. This protocol can be adapted for this compound and other related substrates.
Objective:
To determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) for the hydrolysis of a fluorogenic protease substrate.
Materials:
-
Purified recombinant protease of interest
-
This compound fluorogenic substrate stock solution (dissolved in DMSO)
-
Assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 1 mM EDTA, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2 for caspases)
-
96-well black microtiter plates (for fluorescence assays)
-
Fluorometric microplate reader with excitation at ~380 nm and emission at ~460 nm
-
Standard fluorescent molecule (e.g., free AMC) for calibration
Procedure:
-
Prepare a Standard Curve:
-
Prepare a series of dilutions of the free AMC standard in the assay buffer.
-
Measure the fluorescence of each dilution to generate a standard curve of fluorescence units versus molar concentration.
-
-
Enzyme and Substrate Preparation:
-
Prepare a working solution of the purified protease in the assay buffer to a final desired concentration.
-
Prepare a series of dilutions of the this compound substrate in the assay buffer, typically ranging from 0.1 to 10 times the expected Km.
-
-
Kinetic Measurement:
-
To each well of the 96-well plate, add a fixed volume of the enzyme solution.
-
Initiate the reaction by adding a corresponding volume of the substrate dilution to each well.
-
Immediately place the plate in the microplate reader, pre-set to the appropriate temperature (e.g., 37°C).
-
Monitor the increase in fluorescence over time, taking readings at regular intervals (e.g., every 1-2 minutes) for a duration that ensures the initial reaction velocity is linear.
-
-
Data Analysis:
-
For each substrate concentration, determine the initial velocity (V₀) of the reaction from the linear portion of the fluorescence versus time plot.
-
Convert the fluorescence units to the molar concentration of the product (AMC) using the standard curve.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values of Km and Vmax.
-
The turnover number (kcat) can be calculated if the active enzyme concentration ([E]) is known (kcat = Vmax / [E]).
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways in which the primary targets of this compound, Caspase-8 and Granzyme B, are involved.
References
Validating Caspase-8 Activity: A Head-to-Head Comparison of the Ac-IEPD-AMC Assay and Western Blotting
For researchers, scientists, and drug development professionals investigating apoptosis, the accurate measurement of caspase-8 activity is paramount. Caspase-8, a key initiator caspase in the extrinsic apoptosis pathway, serves as a critical biomarker for cellular demise. Two widely adopted methods for assessing its activation are the fluorometric Ac-IEPD-AMC assay and the traditional Western blot for cleaved caspase-8. This guide provides a comprehensive comparison of these techniques, detailing their principles, protocols, and a critical evaluation of their respective strengths and limitations to aid in the selection of the most appropriate method for your research needs.
The this compound assay offers a quantitative measure of enzymatic activity, while Western blotting provides a semi-quantitative visualization of the cleaved, active form of the caspase-8 protein. While both methods are valuable, they provide different types of information. The fluorometric assay directly measures the catalytic activity of the enzyme, reflecting the real-time processing of a substrate. In contrast, Western blotting detects the presence and relative abundance of the cleaved p43/p41 and p18 fragments of caspase-8, which are indicative of its activation.
At a Glance: this compound Assay vs. Western Blot for Cleaved Caspase-8
| Feature | This compound Assay | Western Blot for Cleaved Caspase-8 |
| Principle | Enzymatic cleavage of a fluorogenic substrate (this compound) by active caspase-8, releasing a fluorescent molecule (AMC). | Immunodetection of cleaved caspase-8 fragments (p43/p41 and p18) following separation by size via gel electrophoresis. |
| Output | Quantitative (fluorescence units) | Semi-quantitative (band intensity) |
| Measures | Enzymatic activity | Protein presence and relative abundance of cleaved fragments |
| Throughput | High-throughput (96-well or 384-well plate format) | Low to medium throughput |
| Time to Result | Rapid (typically 1-2 hours) | Lengthy (can take 1-2 days) |
| Sensitivity | High | Moderate to high, antibody-dependent |
| Specificity | Can be affected by other proteases that may cleave the substrate. | High, dependent on the specificity of the primary antibody. |
| Equipment | Fluorescence plate reader | Electrophoresis and blotting equipment, imaging system |
Delving Deeper: Understanding the Methodologies
The this compound Assay: A Measure of Enzymatic Function
The this compound assay is a kinetic, fluorescence-based method that directly quantifies the enzymatic activity of caspase-8. The underlying principle is the cleavage of the synthetic peptide substrate, Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-Amino-4-methylcoumarin (this compound), by active caspase-8. Upon cleavage at the aspartate residue, the fluorophore 7-amino-4-methylcoumarin (AMC) is released, which emits a measurable fluorescent signal. The intensity of this fluorescence is directly proportional to the amount of active caspase-8 in the sample.
Western Blotting: Visualizing the Activated Protein
Western blotting is a cornerstone technique in molecular biology for the detection of specific proteins. To assess caspase-8 activation, this method is employed to identify the cleaved fragments of the pro-caspase-8 zymogen. Following cell lysis, proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane. The membrane is subsequently incubated with a primary antibody that specifically recognizes the cleaved forms of caspase-8 (typically the p18 subunit). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection, resulting in a visible band on the membrane corresponding to the molecular weight of the cleaved caspase-8 fragment. Densitometric analysis of the band intensity can provide a semi-quantitative measure of the amount of activated caspase-8.
Experimental Protocols
This compound Caspase-8 Assay Protocol
-
Cell Lysis:
-
Induce apoptosis in your cell culture model using the desired treatment. Include a negative control of untreated cells.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells using a chilled lysis buffer (e.g., containing 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, and 100 µM EDTA).
-
Incubate on ice for 15 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the cell lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA assay).
-
-
Assay Setup:
-
In a 96-well black microplate, add 50-100 µg of protein lysate to each well.
-
Bring the final volume in each well to 100 µL with the assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, and 2 mM DTT).
-
Include a blank control well containing only assay buffer.
-
-
Substrate Addition and Measurement:
-
Add the this compound substrate to each well to a final concentration of 50 µM.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.
-
Take readings at regular intervals (e.g., every 5 minutes) for 1-2 hours at 37°C.
-
-
Data Analysis:
-
Calculate the rate of AMC release by determining the change in fluorescence units over time.
-
Normalize the caspase-8 activity to the protein concentration of the lysate.
-
Western Blot Protocol for Cleaved Caspase-8
-
Sample Preparation:
-
Prepare cell lysates as described in the this compound assay protocol.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE:
-
Load equal amounts of protein (typically 20-40 µg) from each sample into the wells of a 12-15% SDS-polyacrylamide gel.
-
Include a molecular weight marker.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cleaved caspase-8 (e.g., rabbit anti-cleaved caspase-8) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Perform densitometric analysis of the bands corresponding to cleaved caspase-8 using appropriate software.
-
Normalize the band intensity to a loading control protein (e.g., β-actin or GAPDH).
-
Visualizing the Pathway and Workflow
To better understand the context of caspase-8 activation and the experimental procedures, the following diagrams are provided.
Caption: The extrinsic apoptosis signaling pathway initiated by death receptor activation.
Caption: Experimental workflows for the this compound assay and Western blotting.
Conclusion: Choosing the Right Tool for the Job
The choice between the this compound assay and Western blotting for cleaved caspase-8 depends on the specific research question and experimental context.
The This compound assay is the method of choice for:
-
High-throughput screening of compounds that modulate caspase-8 activity.
-
Quantitative and kinetic analysis of caspase-8 activation.
-
Rapid assessment of apoptosis induction.
Western blotting is indispensable for:
-
Confirming the presence of cleaved caspase-8 and its specific fragments.
-
Validating the results of enzymatic assays.
-
Investigating the processing of pro-caspase-8 in detail.
For a comprehensive and robust analysis of caspase-8 activation, a combination of both techniques is often the most powerful approach. The this compound assay can be used for initial screening and quantitative measurements, while Western blotting can provide crucial validation and detailed information about the state of the caspase-8 protein. By understanding the principles and methodologies of each assay, researchers can make informed decisions to accurately and reliably investigate the intricate process of apoptosis.
A Comparative Guide to Ac-IEPD-AMC and Newer Fluorescent Probes for Apoptosis Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of apoptosis, or programmed cell death, is critical in numerous fields of biological research, from cancer biology to neurodegenerative diseases. For years, fluorogenic substrates have been a cornerstone of apoptosis research. Among them, Ac-IEPD-AMC has been a widely used tool for detecting the activity of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway. However, the landscape of apoptosis detection has evolved significantly with the development of novel fluorescent probes offering enhanced sensitivity, specificity, and suitability for various applications, including live-cell imaging. This guide provides an objective comparison of this compound with these newer alternatives, supported by experimental data and detailed methodologies.
This compound: The Classical Fluorogenic Substrate
This compound is a fluorogenic substrate designed to be specifically recognized and cleaved by caspase-8. The tetrapeptide sequence Isoleucine-Glutamic acid-Threonine-Aspartic acid (IETD) mimics the natural cleavage site for caspase-8.[1] In its intact form, the 7-amino-4-methylcoumarin (AMC) fluorophore is quenched and exhibits weak fluorescence. Upon cleavage by active caspase-8, the AMC moiety is released, resulting in a significant increase in fluorescence that can be measured to quantify enzyme activity.[1][2][3]
Newer Fluorescent Probes for Apoptosis: A Diverse Toolkit
The limitations of simple fluorogenic substrates, such as potential issues with substrate availability and signal amplification in live cells, have driven the development of more sophisticated probes. These can be broadly categorized as follows:
-
FRET-Based Probes: Förster Resonance Energy Transfer (FRET) probes for caspase activity typically consist of two fluorescent proteins (e.g., CFP and YFP) linked by a peptide containing a caspase cleavage site.[4] In the absence of active caspases, excitation of the donor fluorophore results in energy transfer to the acceptor, which then emits light. Upon cleavage of the linker by a caspase, the FRET pair is separated, leading to a decrease in the acceptor's emission and an increase in the donor's emission.[4][5][6] This ratiometric output provides a robust and internally controlled measure of caspase activity.
-
Activity-Based Probes (ABPs): Unlike substrates that are turned over, ABPs are reactive small molecules that bind irreversibly and covalently to the active site of caspases.[7] These probes typically feature a peptide recognition sequence, a reactive "warhead" (like fluoromethyl ketone - FMK), and a fluorophore.[7][8] This covalent labeling allows for the detection of active caspases and can be used in various applications, including SDS-PAGE analysis and in vivo imaging.[7][9]
-
Annexin V-Based Probes: These probes detect a key event in early apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[10][11] Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore.[11] While widely used, traditional Annexin V assays can be challenging for real-time live-cell imaging due to the need for washing steps. Newer alternatives like pSIVA (Polarity Sensitive Indicator of Viability & Apoptosis) are designed to overcome this by only fluorescing upon binding to the apoptotic cell membrane.[12][13]
-
Mitochondrial Membrane Potential Dyes: The intrinsic pathway of apoptosis is characterized by the loss of mitochondrial membrane potential (ΔΨm). Dyes like TMRE and JC-1 are used to monitor this change. While not directly measuring caspase activity, they are valuable indicators of apoptosis progression.
Quantitative Data Presentation
| Probe Type | Example(s) | Target | Excitation (nm) | Emission (nm) | Key Features | Limitations |
| Fluorogenic Substrate | This compound | Caspase-8, Granzyme B | ~380 | ~460 | Simple assay format, quantifiable. | Can have slow cleavage rates and a high limit of detection for low enzyme concentrations.[14] |
| FRET-Based Probe | CFP-LEVD-YFP | Caspase-3/7 | ~430 (CFP) | ~475 (CFP), ~525 (YFP) | Ratiometric measurement, suitable for live-cell imaging.[4] | Requires genetic encoding and transfection of cells. |
| Activity-Based Probe | FAM-LETD-FMK | Active Caspase-8 | ~485 | ~535 | Covalent binding to active caspases, cell-permeable.[8][15] | Can exhibit some cross-reactivity with other proteases.[7] |
| Annexin V-Based Probe | FITC-Annexin V | Phosphatidylserine | ~488 | ~525 | Detects an early event in apoptosis. | Requires Ca2+ for binding; traditional versions are not ideal for real-time imaging.[16] |
| pSIVA | pSIVA-IANBD | Phosphatidylserine | ~488 | ~530 | Reversible binding, suitable for real-time kinetic analysis of apoptosis.[12][13] | Signal is dependent on the level of PS exposure. |
Signaling Pathways and Experimental Workflows
Apoptosis Signaling Pathways
The following diagram illustrates the extrinsic and intrinsic apoptosis pathways, highlighting the central role of initiator caspases like caspase-8 and effector caspases.
References
- 1. Ac-IETD-AMC | 348079-17-4 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Monitoring Caspase Activity in Living Cells Using Fluorescent Proteins and Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Detection of Active Caspases During Apoptosis Using Fluorescent Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Non-invasive optical imaging of apoptosis using caspase-targeted activity based probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Imaging of Apoptosis: From Micro to Macro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. agilent.com [agilent.com]
- 14. A fluorogenic probe for granzyme B enables in-biopsy evaluation and screening of response to anticancer immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescein Active Caspase-8 Staining Kit - Creative BioMart [creativebiomart.net]
- 16. photonics.com [photonics.com]
A Comparative Guide to Ac-IEPD-AMC and Alternatives in Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of cytotoxicity is a cornerstone of drug discovery and fundamental biological research. A multitude of assays exist to quantify cell death, each with distinct advantages and disadvantages. This guide provides an objective comparison of the fluorogenic caspase-8 substrate, Ac-IEPD-AMC, with other common cytotoxicity assays, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Introduction to this compound
This compound (N-Acetyl-Ile-Glu-Pro-Asp-7-amino-4-methylcoumarin) is a fluorogenic substrate primarily used to measure the activity of caspase-8, a key initiator caspase in the extrinsic apoptotic pathway. The substrate consists of a tetrapeptide sequence (IEPD) recognized by caspase-8, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In viable cells, the substrate is intact and non-fluorescent. However, in apoptotic cells, activated caspase-8 cleaves the peptide bond after the aspartate residue, releasing the AMC fluorophore. The resulting fluorescence, typically measured at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm, is directly proportional to the activity of caspase-8 and, by extension, the level of apoptosis.
Comparison of Cytotoxicity Assays
The choice of a cytotoxicity assay depends on various factors, including the specific cell death pathway of interest, the required sensitivity, and the experimental throughput. Below is a comparative overview of this compound and several alternative methods.
Quantitative Comparison of Fluorogenic and Luminescent Substrates
This table provides a summary of key performance metrics for this compound and other commonly used substrates in cytotoxicity and apoptosis assays.
| Substrate/Assay | Target Enzyme(s) | Principle | Excitation (nm) | Emission (nm) | Km | kcat (s⁻¹) | Limit of Detection (LOD) |
| This compound | Caspase-8, Granzyme B | Fluorogenic | ~380 | ~450 | 160 µM (for Granzyme B) | 0.5 (for Granzyme B) | 25 nM (for Granzyme B)[1] |
| Ac-DEVD-AMC | Caspase-3, Caspase-7 | Fluorogenic | ~380 | ~460 | Data not readily available | Data not readily available | Dependent on assay conditions |
| Ac-LETD-AFC | Caspase-8 | Fluorogenic | ~400 | ~505 | Data not readily available | Data not readily available | Dependent on assay conditions |
| CytoTox-Glo™ | Dead-cell protease | Luminescent | N/A | N/A | Not applicable | Not applicable | <10 cytotoxic cells[2] |
| RealTime-Glo™ Annexin V | Phosphatidylserine | Luminescent | N/A | N/A | Not applicable | Not applicable | Dependent on cell type and conditions |
Note: Kinetic data for caspase substrates can vary depending on the specific experimental conditions (e.g., buffer composition, pH, temperature).
Advantages and Disadvantages of this compound and Alternatives
| Assay Method | Advantages | Disadvantages |
| This compound (Caspase-8 Assay) | - Directly measures the activity of a key initiator caspase in the extrinsic apoptotic pathway. - Fluorometric readout is sensitive and widely accessible. | - Can be cross-reactive with other proteases like Granzyme B[1][3] and to a lesser extent, caspase-10. - Does not provide information on other cell death pathways. - Signal can be affected by compound fluorescence. |
| Ac-DEVD-AMC (Caspase-3/7 Assay) | - Measures the activity of executioner caspases, a central point of convergence for many apoptotic signals. - High signal-to-noise ratio is often achievable. | - Does not distinguish between different apoptotic initiation pathways. - Caspase-7 shares the same substrate sequence, so the assay is not specific to caspase-3. |
| Luminescence-Based Assays (e.g., CytoTox-Glo™) | - Generally offer higher sensitivity and a wider dynamic range compared to fluorescence assays[4][5][6][7]. - Less susceptible to interference from fluorescent compounds. - "Add-mix-measure" protocols are simple and amenable to high-throughput screening[2]. | - Requires a luminometer for detection. - May not provide specific information about the cell death pathway unless multiplexed. |
| LDH Release Assay (Colorimetric) | - Measures a stable cytosolic enzyme released upon loss of membrane integrity, a hallmark of necrosis and late apoptosis. - Simple and cost-effective colorimetric readout. | - Less sensitive than fluorometric or luminescent assays. - Does not distinguish between different forms of cell death that lead to membrane rupture. - Can be affected by LDH activity present in serum-containing culture medium. |
| RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay | - Allows for real-time, kinetic monitoring of apoptosis and necrosis in the same well[8][9][10][11]. - Differentiates between early apoptosis (Annexin V binding) and late apoptosis/necrosis (DNA dye)[8][9][10][11]. - Non-lytic, preserving cells for further downstream analysis[11]. | - Requires a multimode plate reader capable of measuring both luminescence and fluorescence. - The kinetics of apoptosis can vary between cell types and treatments. |
Signaling Pathways and Experimental Workflows
To better understand the underlying mechanisms and experimental procedures, the following diagrams illustrate the caspase-8 signaling pathway and a typical workflow for a fluorogenic cytotoxicity assay.
Caption: Caspase-8 signaling pathway in extrinsic apoptosis.
Caption: Experimental workflow for a fluorogenic cytotoxicity assay.
Experimental Protocols
Caspase-8 Fluorometric Assay using this compound
This protocol is adapted for a 96-well plate format.
Materials:
-
Cells of interest
-
Test compound(s)
-
96-well clear-bottom black plates
-
Cell Lysis Buffer (e.g., 25 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 0.5% Triton X-100, 1 mM PMSF, 1 µg/mL leupeptin, 1 µg/mL aprotinin)
-
2X Reaction Buffer (e.g., 40 mM HEPES, pH 7.5, 20% glycerol, 4 mM DTT)
-
This compound substrate (10 mM stock in DMSO)
-
Fluorometric plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Treatment: Treat cells with the desired concentrations of the test compound(s) and appropriate vehicle controls. Include a positive control for apoptosis induction (e.g., staurosporine).
-
Incubation: Incubate the plate for the desired treatment duration under standard cell culture conditions.
-
Cell Lysis:
-
For adherent cells, remove the culture medium and wash the cells once with ice-cold PBS. Add 50 µL of Cell Lysis Buffer to each well and incubate on ice for 10 minutes.
-
For suspension cells, centrifuge the plate at 300 x g for 5 minutes, carefully remove the supernatant, and resuspend the cell pellet in 50 µL of Cell Lysis Buffer. Incubate on ice for 10 minutes.
-
-
Prepare Reaction Mixture: In a separate plate, add 50 µL of 2X Reaction Buffer to each well.
-
Add Lysate: Transfer 50 µL of the cell lysate from the lysis plate to the corresponding wells of the reaction plate.
-
Substrate Addition: Dilute the this compound stock solution in 2X Reaction Buffer to a final working concentration of 50 µM. Add 5 µL of the diluted substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Read the fluorescence at an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 450 nm.
Luminescent Cytotoxicity Assay using CytoTox-Glo™
This protocol is based on the manufacturer's instructions for the Promega CytoTox-Glo™ Assay.
Materials:
-
Cells of interest
-
Test compound(s)
-
96-well solid white plates
-
CytoTox-Glo™ Cytotoxicity Assay Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well white plate.
-
Treatment: Add test compounds and controls to the wells.
-
Incubation: Incubate for the desired time.
-
Reagent Addition: Add CytoTox-Glo™ Reagent to each well (volume as per manufacturer's instructions).
-
Incubation: Incubate at room temperature for 15 minutes.
-
Luminescence Measurement: Measure luminescence using a plate-reading luminometer.[12]
Colorimetric LDH Cytotoxicity Assay
This is a general protocol for a lactate dehydrogenase (LDH) release assay.
Materials:
-
Cells of interest
-
Test compound(s)
-
96-well clear plates
-
LDH Assay Kit (containing substrate, cofactor, and diaphorase)
-
Lysis Buffer (often 10X Triton X-100 provided in the kit)
-
Stop Solution
-
Absorbance plate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described for the caspase-8 assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer).[13]
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[14]
-
Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]
-
Stop Reaction: Add the Stop Solution to each well.[15]
-
Absorbance Measurement: Measure the absorbance at 490 nm.[16][17]
Conclusion
The selection of a cytotoxicity assay is a critical decision in experimental design. This compound is a valuable tool for specifically investigating the role of caspase-8 in the extrinsic apoptotic pathway. However, its potential for cross-reactivity necessitates careful consideration and appropriate controls. For broader cytotoxicity screening or when higher sensitivity is required, luminescence-based assays like CytoTox-Glo™ offer significant advantages. For a more comprehensive understanding of cell death mechanisms, multiplexed assays such as the RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay provide a powerful approach to simultaneously monitor different cell death modalities. By understanding the principles, advantages, and limitations of each method, researchers can choose the most suitable assay to generate reliable and meaningful data.
References
- 1. A fluorogenic probe for granzyme B enables in-biopsy evaluation and screening of response to anticancer immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CytoTox-Glo™ Cytotoxicity Assay [promega.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. isogen-lifescience.com [isogen-lifescience.com]
- 7. Absorbance vs. Luminescence Assays: Differences & Choosing the Right Method [byonoy.com]
- 8. RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay Protocol [france.promega.com]
- 9. promega.com [promega.com]
- 10. RealTime-Glo™ Annexin V Apoptosis Assay | Annexin V Staining | Apoptosis Assay [promega.com]
- 11. m.youtube.com [m.youtube.com]
- 12. promega.com [promega.com]
- 13. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. scientificlabs.ie [scientificlabs.ie]
- 16. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 17. cephamls.com [cephamls.com]
A Comparative Guide to Correlating Ac-IEPD-AMC Fluorescence with Other Apoptosis Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fluorogenic caspase-8 substrate, Ac-IEPD-AMC, with other widely used markers for apoptosis detection. Understanding the correlation between these markers is crucial for robust and multi-faceted analysis of programmed cell death in various research and drug development contexts. This document outlines the underlying signaling pathways, presents a comparative analysis of their temporal relationship, and provides detailed experimental protocols.
Introduction to Apoptosis and its Markers
Apoptosis is a genetically programmed and highly regulated process of cell death that is essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells. It is characterized by a series of distinct morphological and biochemical events, including cell shrinkage, membrane blebbing, chromatin condensation, and DNA fragmentation. The activation of a family of cysteine proteases, known as caspases, is a central feature of the apoptotic cascade.
This compound is a fluorogenic substrate designed to specifically measure the activity of caspase-8, an initiator caspase pivotal to the extrinsic apoptosis pathway. Upon cleavage by active caspase-8, the fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released, producing a quantifiable fluorescent signal. This guide compares the signal from this compound with other key apoptosis markers: Annexin V, which detects an early membrane change; the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which identifies later-stage DNA fragmentation; and Western blotting for cleaved PARP (Poly (ADP-ribose) polymerase) and cleaved caspase-3, which are downstream events in the caspase cascade.
Signaling Pathways in Apoptosis
The activation of caspase-8, detected by this compound, is a key initiating event in the extrinsic apoptosis pathway. This pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.
A Head-to-Head Battle: Unpacking the Quantitative Differences Between Fluorogenic Ac-IETD-AFC and Luminogenic Caspase-8 Assays
For researchers, scientists, and drug development professionals investigating the intricate mechanisms of apoptosis, the precise measurement of caspase-8 activity is a critical endeavor. As an initiator caspase in the extrinsic apoptotic pathway, caspase-8 represents a key node for therapeutic intervention and a reliable biomarker for this form of programmed cell death. The two most prominent methods for quantifying its activity, fluorogenic and luminogenic assays, offer distinct advantages and disadvantages. This guide provides an objective, data-driven comparison of the fluorogenic substrate Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-7-Amino-4-trifluoromethylcoumarin (Ac-IETD-AFC) and luminogenic caspase-8 assays to empower informed decisions in experimental design.
At their core, both assay types rely on the specific recognition and cleavage of a tetrapeptide sequence, IETD, by active caspase-8. However, the signal generation and detection methodologies diverge significantly, leading to substantial differences in performance.
Principle of Detection
The fluorogenic Ac-IETD-AFC assay utilizes a synthetic peptide substrate, Ac-IETD, linked to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In its uncleaved state, the substrate is non-fluorescent. Upon cleavage by active caspase-8, the AFC moiety is liberated, resulting in a quantifiable increase in fluorescence.
In contrast, luminogenic caspase assays , such as the Caspase-Glo® 8 assay, employ a pro-luminescent substrate containing the IETD sequence. When cleaved by caspase-8, this substrate releases a substrate for a thermostable luciferase enzyme, which in turn generates a stable, light-emitting signal ("glow").
Quantitative Performance Comparison
The choice between a fluorogenic and a luminogenic assay often hinges on the specific requirements for sensitivity, dynamic range, and signal stability. Luminogenic assays generally exhibit superior performance in these key areas.
| Performance Metric | Ac-IETD-AFC (Fluorogenic) Assay | Luminogenic Caspase-8 Assay |
| Sensitivity (Limit of Detection) | Typically in the nanomolar range of active caspase-8. | Can detect caspase-8 activity in fewer than 1,560 cells[1]. |
| Dynamic Range (Linearity) | Generally linear over 2-3 orders of magnitude of enzyme concentration. | Linear over at least 3 orders of magnitude of caspase concentration[1]. |
| Signal-to-Background Ratio | Moderate, can be affected by autofluorescence of compounds or cells. | High, due to the low intrinsic background of the pro-luminescent substrate[1]. |
| Z'-Factor | Can be variable and may require optimization to achieve >0.5. | Reported to be excellent, with values such as 0.957, indicating a robust assay[1]. |
| Assay Time | Typically 1-2 hours of incubation. | Maximum sensitivity is often reached within 0.5 to 1 hour[2]. |
| Multiplexing Potential | Can be multiplexed with other fluorescent probes with distinct spectra. | Can be multiplexed with other "add-mix-measure" assays. |
Signaling Pathways and Experimental Workflows
To visualize the underlying biological and experimental processes, the following diagrams illustrate the extrinsic apoptosis pathway, and the workflows for both the Ac-IETD-AFC and luminogenic caspase-8 assays.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for both assay types.
Ac-IETD-AFC Caspase-8 Assay Protocol (Cell Lysate)
-
Cell Culture and Treatment: Plate cells at the desired density and treat with the apoptosis-inducing agent. Include untreated cells as a negative control.
-
Cell Lysis:
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in a chilled lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT).
-
Incubate on ice for 15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., Bradford assay).
-
Assay Setup:
-
In a 96-well black microplate, add 50-100 µg of cell lysate to each well.
-
Adjust the final volume to 100 µL with assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)[3].
-
-
Substrate Addition:
-
Prepare a working solution of Ac-IETD-AFC substrate in assay buffer.
-
Add the substrate to each well to a final concentration of 10-50 µM.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light[3].
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm[3][4].
-
Data Analysis: Subtract the background fluorescence (from a no-lysate control) and normalize the fluorescence signal to the protein concentration.
Luminogenic Caspase-8 Assay Protocol (Homogeneous)
-
Cell Culture and Treatment: Plate cells at the desired density in a white-walled 96-well plate and treat with the apoptosis-inducing agent. Include untreated cells as a negative control and cell-free medium as a blank.
-
Reagent Preparation: Prepare the Caspase-Glo® 8 Reagent according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature.
-
Assay Procedure:
-
Remove the 96-well plate containing the cells from the incubator and allow it to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 8 Reagent equal to the volume of cell culture medium in each well (typically 100 µL of reagent to 100 µL of medium).
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
-
Incubation: Incubate the plate at room temperature for 0.5 to 1 hour, protected from light[2].
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the average luminescence of the blank wells from all other readings.
Conclusion
The choice between a fluorogenic Ac-IETD-AFC assay and a luminogenic caspase-8 assay is contingent on the specific demands of the research question. For high-throughput screening, studies requiring maximal sensitivity, or experiments with compounds that may interfere with fluorescence, the luminogenic assay presents a clear advantage with its superior sensitivity, broader dynamic range, and high signal-to-background ratio. The simplified "add-mix-measure" protocol also streamlines the experimental workflow.
Conversely, the fluorogenic Ac-IETD-AFC assay remains a valuable and more cost-effective tool for many applications. It is particularly suitable for laboratories equipped with standard fluorescence plate readers and for endpoint assays where high sensitivity is not the primary concern. Careful optimization of the protocol can yield robust and reproducible data.
Ultimately, a thorough understanding of the quantitative differences and procedural nuances of each assay will enable researchers to select the most appropriate method to accurately and reliably quantify caspase-8 activity in their apoptotic studies.
References
Safety Operating Guide
Navigating the Safe Disposal of Ac-IEPD-AMC: A Procedural Guide
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of Ac-IEPD-AMC (N-Acetyl-Ile-Glu-Pro-Asp-7-amino-4-methylcoumarin), a fluorogenic substrate for granzyme B. Adherence to these procedures will help mitigate risks and ensure responsible laboratory practices.
While a specific Safety Data Sheet (SDS) for this compound was not located, information for a structurally similar caspase-3 fluorogenic substrate, Ac-DEVD-AMC, suggests that the compound is not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1] However, it is imperative to consult your institution's environmental health and safety (EHS) office for specific guidance and to adhere to all local, state, and federal regulations.
Quantitative Data for Waste Management
Proper segregation of waste streams is critical for safe and efficient disposal. The following table summarizes the recommended disposal routes for materials contaminated with this compound.
| Waste Type | Recommended Disposal Container | Disposal Method |
| Unused solid this compound | Original vial or a sealed container | Dispose of as solid chemical waste. For small quantities, disposal with regular solid waste may be permissible, but always confirm with institutional guidelines.[1] |
| This compound in DMSO solution | Labeled hazardous waste container | Collect in a designated container for halogenated organic waste. |
| Contaminated labware (tips, etc.) | Biohazardous waste or sharps container | Segregate based on the nature of the experiment (e.g., if used with infectious agents). |
| Aqueous solutions from assays | Chemical waste container | Collect in a designated aqueous waste container. Neutralization may be required depending on buffer composition. |
Experimental Protocol for Decontamination and Disposal
This protocol outlines the step-by-step procedure for the handling and disposal of this compound and associated materials.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, safety glasses, and nitrile gloves.
2. Spill Management:
-
In case of a spill, absorb the material with an inert absorbent material such as sand or diatomite.[1]
-
Wipe the area with a damp sponge or mop.[1]
-
Collect all cleanup materials in a sealed container for proper disposal.
3. Disposal of Unused Solid Compound:
-
If permissible by institutional and local regulations for non-hazardous materials, small quantities of the solid compound may be disposed of with regular solid waste.[1]
-
For larger quantities, or if required by your institution, treat as chemical waste. Place the original vial or a securely sealed and labeled container into the designated solid chemical waste stream.
4. Disposal of Solutions:
-
DMSO Solutions: Collect all solutions of this compound in Dimethyl Sulfoxide (DMSO) in a clearly labeled hazardous waste container designated for halogenated organic solvents.
-
Aqueous Assay Solutions: Collect all aqueous waste generated from assays containing this compound in a designated aqueous chemical waste container. Check the pH of the solution and neutralize if necessary before disposal, as dictated by your facility's waste management protocols.
5. Disposal of Contaminated Materials:
-
Dispose of all pipette tips, tubes, and other disposable labware that have come into contact with this compound in the appropriate waste stream. If the experiment involved biohazardous materials, these items should be disposed of in a biohazardous waste container. Otherwise, they can be disposed of as regular solid waste, pending institutional policies.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Ac-IEPD-AMC
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of Ac-IEPD-AMC (N-Acetyl-Ile-Glu-Pro-Asp-7-amino-4-methylcoumarin), a fluorogenic substrate commonly used in protease activity assays. Adherence to these procedural steps is critical for minimizing risk and ensuring the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
When working with this compound, which is often dissolved in Dimethyl Sulfoxide (DMSO), a comprehensive approach to personal protection is mandatory. The primary hazards are associated with the 7-amino-4-methylcoumarin (AMC) component, a known irritant, and the solvent properties of DMSO.[1][2][3]
Minimum Required PPE:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemical-resistant gloves. | To prevent skin contact with the irritant AMC and to avoid absorption of DMSO and this compound through the skin.[2][4] |
| Eye Protection | Safety goggles or safety glasses with side shields. | To protect against splashes of solutions containing this compound and DMSO, which can cause serious eye irritation.[1][2] |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of the powder form of the compound, which may cause respiratory irritation.[3] |
Operational and Disposal Plans
Proper handling, storage, and disposal are crucial for maintaining the stability of this compound and ensuring the safety of laboratory personnel.
Storage:
-
Temperature: Store the solid compound and stock solutions as recommended by the manufacturer, typically at -20°C or -80°C for long-term stability.[5][6]
-
Container: Keep the container tightly sealed to prevent moisture absorption.
-
Environment: Store in a dry, dark place, as fluorogenic compounds can be light-sensitive.
Handling and Experimental Protocol:
-
Preparation: Before handling, ensure all required PPE is correctly worn. The workspace, preferably within a chemical fume hood, should be clean and uncluttered.
-
Weighing: If starting from a solid, carefully weigh the required amount in a designated weighing area, avoiding the creation of dust.
-
Dissolving: When preparing solutions with DMSO, slowly add the solvent to the solid to avoid splashing. DMSO is readily absorbed through the skin and can carry other dissolved chemicals into the body.[2][4]
-
Use in Assays: When performing assays, handle all solutions containing this compound with care to prevent spills and aerosol generation.
Disposal Plan: All waste containing this compound and DMSO must be treated as hazardous chemical waste.
-
Solid Waste: Collect any solid waste in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste, including unused solutions and contaminated media, in a designated, sealed, and clearly labeled hazardous waste container.
-
Contaminated Materials: Dispose of contaminated gloves, pipette tips, and other disposable materials in the designated hazardous waste stream.
-
Regulations: Follow all local, state, and federal regulations for the disposal of chemical waste.
Spill and Exposure Procedures
Immediate and appropriate action is necessary in the event of a spill or personal exposure.
-
Small Spill:
-
Wear appropriate PPE.
-
Cover the spill with an inert absorbent material.
-
Scoop the mixture into a container for proper disposal as hazardous waste.
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
-
Large Spill:
-
Evacuate the immediate area.
-
Contact your institution's environmental health and safety department.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of water and soap.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[4]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
-
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
